Mureidomycin D
Description
2-[[(2S)-1-[[(2R)-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid has been reported in Streptomyces flavidovirens with data available.
from Streptomyces flavidovirens; structure given in first source
Properties
Molecular Formula |
C40H53N9O13S |
|---|---|
Molecular Weight |
900.0 g/mol |
IUPAC Name |
2-[[(2S)-1-[[(2R)-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C40H53N9O13S/c1-21(48(2)36(57)28(43-32(54)19-41)16-22-6-4-8-24(50)14-22)33(35(56)42-20-26-18-30(52)37(62-26)49-12-10-31(53)46-40(49)61)47-34(55)27(11-13-63-3)44-39(60)45-29(38(58)59)17-23-7-5-9-25(51)15-23/h4-9,14-15,20-21,27-30,33,37,50-52H,10-13,16-19,41H2,1-3H3,(H,42,56)(H,43,54)(H,47,55)(H,58,59)(H2,44,45,60)(H,46,53,61)/t21?,27-,28-,29?,30?,33+,37?/m0/s1 |
InChI Key |
HVIYMDRGURCMHG-JHYHWTEUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Mureidomycin D: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mureidomycins are a family of peptidylnucleoside antibiotics produced by the actinomycete Streptomyces flavidovirens.[1] First discovered in the late 1980s, these compounds, particularly Mureidomycin D, have garnered interest due to their specific and potent activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat opportunistic pathogen. This technical guide provides an in-depth overview of the discovery, origin, isolation, and biological properties of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers in the field of antibiotic drug discovery and development.
Discovery and Origin
Mureidomycins A, B, C, and D were first isolated from the culture filtrate of Streptomyces flavidovirens SANK 60486.[2] These compounds were identified during a screening program for novel antibiotics with activity against P. aeruginosa. The producing organism is a strain of actinomycetes, a group of bacteria well-known for their ability to produce a wide array of secondary metabolites with diverse biological activities.
Physicochemical Properties
This compound is an amphoteric white powder, soluble in methanol (B129727) and water. Its molecular formula is C40H53N9O13S, with a corresponding molecular weight of 899.[1] The structure of this compound, elucidated through spectroscopic analyses and degradation studies, reveals a complex peptidylnucleoside scaffold. Common constituents of the mureidomycin family include m-tyrosine and 2-amino-3-N-methylaminobutyric acid. A key feature distinguishing this compound and B from A and C is the presence of a dihydrouracil (B119008) moiety instead of a uracil (B121893) group.[1]
Biological Activity
The primary target of mureidomycins is the bacterial cell wall biosynthesis pathway. Specifically, they inhibit the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY), which is essential for the formation of the peptidoglycan precursor, lipid I.[3] This targeted mechanism of action contributes to their specific activity against certain Gram-negative bacteria.
Quantitative Antimicrobial Activity
The minimum inhibitory concentrations (MICs) of this compound and its related compounds have been determined against a panel of bacterial strains. The data highlights the potent and specific activity of these compounds against Pseudomonas species.
| Microorganism | Mureidomycin A (µg/mL) | Mureidomycin B (µg/mL) | Mureidomycin C (µg/mL) | This compound (µg/mL) |
| Pseudomonas aeruginosa SANK 60486 | 3.13 | 12.5 | 0.2 | 0.8 |
| Pseudomonas aeruginosa IAM 1007 | 6.25 | 25 | 0.4 | 1.6 |
| Pseudomonas aeruginosa IAM 1095 | 3.13 | 12.5 | 0.2 | 0.8 |
| Pseudomonas putida IAM 1003 | 12.5 | 50 | 0.8 | 3.13 |
| Escherichia coli NIHJ | >100 | >100 | >100 | >100 |
| Staphylococcus aureus 209P | >100 | >100 | >100 | >100 |
| Bacillus subtilis PCI 219 | >100 | >100 | >100 | >100 |
Experimental Protocols
The following sections detail the generalized experimental procedures for the production, isolation, and purification of this compound from Streptomyces flavidovirens. These protocols are compiled from various sources and should be optimized for specific laboratory conditions.
Fermentation of Streptomyces flavidovirens
Objective: To cultivate Streptomyces flavidovirens SANK 60486 for the production of this compound.
Materials:
-
Streptomyces flavidovirens SANK 60486 culture
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (A patent for related mureidomycins suggests a complex medium. A typical Streptomyces production medium may contain):
-
Soluble starch: 2.0%
-
Glucose: 1.0%
-
Yeast extract: 0.5%
-
Peptone: 0.5%
-
CaCO3: 0.2%
-
Trace element solution
-
-
Shake flasks or fermenter
Procedure:
-
Seed Culture: Inoculate a loopful of S. flavidovirens from a slant into a flask containing the seed medium. Incubate at 28°C for 48-72 hours on a rotary shaker (200 rpm).
-
Production Culture: Transfer the seed culture (5-10% v/v) into the production medium.
-
Fermentation: Incubate the production culture at 28°C for 5-7 days with vigorous aeration and agitation. Monitor the pH and adjust as necessary to maintain it between 6.8 and 7.2.
-
Harvesting: After the incubation period, harvest the culture broth by centrifugation or filtration to separate the mycelium from the supernatant. The supernatant contains the secreted mureidomycins.
Extraction and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth.
Materials:
-
Fermentation supernatant
-
Amberlite XAD-2 resin
-
CM-Sephadex C-25 resin (or other suitable cation exchange resin)
-
DEAE-Sephadex A-25 resin (or other suitable anion exchange resin)
-
Toyopearl HW-40 resin (or other suitable size-exclusion chromatography resin)
-
Various buffers and solvents for chromatography (e.g., water, methanol, ammonium (B1175870) acetate (B1210297) buffers)
Procedure:
-
Initial Capture: Apply the cell-free supernatant to a column packed with Amberlite XAD-2 resin. Wash the column with water to remove salts and polar impurities. Elute the adsorbed mureidomycins with a methanol-water gradient.
-
Cation Exchange Chromatography: Adjust the pH of the eluate from the previous step to acidic conditions (e.g., pH 4.0) and apply it to a CM-Sephadex C-25 column. Elute with a linear gradient of increasing salt concentration (e.g., ammonium acetate).
-
Anion Exchange Chromatography: Adjust the pH of the mureidomycin-containing fractions to basic conditions (e.g., pH 8.0) and apply to a DEAE-Sephadex A-25 column. Elute with a linear gradient of increasing salt concentration.
-
Size-Exclusion Chromatography: Concentrate the fractions containing this compound and apply to a Toyopearl HW-40 column. Elute with an appropriate buffer (e.g., water or a low concentration salt solution) to separate the mureidomycins based on size.
-
Final Purification: Pool the fractions containing pure this compound and lyophilize to obtain a white powder.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the production and isolation of this compound.
Hypothetical Biosynthetic Pathway
While the complete biosynthetic pathway for this compound in Streptomyces flavidovirens has not been fully elucidated, a hypothetical pathway can be proposed based on the biosynthesis of other peptidylnucleoside antibiotics. The pathway likely involves the assembly of the peptide chain by non-ribosomal peptide synthetases (NRPSs) and the modification of a uridine (B1682114) precursor.
Conclusion
This compound remains a compelling antibiotic candidate due to its potent and specific activity against P. aeruginosa. This technical guide has summarized the key information regarding its discovery, origin, biological activity, and the experimental methodologies for its production and purification. Further research into the biosynthesis and regulatory pathways of mureidomycins in Streptomyces flavidovirens could open avenues for strain improvement and the generation of novel analogs with enhanced therapeutic potential. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new antimicrobial agents.
References
Mureidomycin D chemical structure and molecular formula C40H53N9O13S
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mureidomycin D is a member of the mureidomycin family of peptidyl-nucleoside antibiotics produced by Streptomyces flavidovirens.[1] This class of antibiotics exhibits potent and specific activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen.[1][2] The molecular formula of this compound is C40H53N9O13S.[3] Its unique chemical structure and mechanism of action, involving the inhibition of bacterial cell wall biosynthesis, make it a subject of significant interest in the development of novel antimicrobial agents. This guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and the experimental protocols for its study.
Chemical Structure and Properties
This compound is a complex molecule characterized by a peptidyl chain linked to a modified uridine (B1682114) nucleoside.[4]
Molecular Formula: C40H53N9O13S[3]
The chemical structure, as sourced from PubChem, is presented below:
Image of the chemical structure of this compound would be placed here.
Physicochemical Properties of Mureidomycins:
| Property | Mureidomycin A | Mureidomycin B | Mureidomycin C | This compound |
| Molecular Formula | C38H48N8O12S | C38H50N8O12S | C40H51N9O13S | C40H53N9O13S |
| Molecular Weight ( g/mol ) | 840.9 | 842.9 | 897.9 | 899.96 |
| Appearance | Amphoteric white powder | Amphoteric white powder | Amphoteric white powder | Amphoteric white powder |
| Solubility | Soluble in methanol (B129727) and water | Soluble in methanol and water | Soluble in methanol and water | Soluble in methanol and water |
This table summarizes key physicochemical properties of the mureidomycin family of compounds.[1]
Biological Activity and Mechanism of Action
Mureidomycins, including this compound, demonstrate specific and potent bactericidal activity against Pseudomonas aeruginosa.[1][2] Their mechanism of action involves the inhibition of peptidoglycan synthesis, a critical process for maintaining the integrity of the bacterial cell wall.[5]
Specifically, mureidomycins target and inhibit the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY).[6] MraY is essential for the translocation of peptidoglycan precursors across the bacterial cytoplasmic membrane. By inhibiting this enzyme, mureidomycins block the formation of the bacterial cell wall, leading to the formation of osmotically sensitive spheroplasts and subsequent cell lysis.[2][5]
The following diagram illustrates the inhibition of the peptidoglycan synthesis pathway by this compound.
Caption: Inhibition of MraY translocase by this compound, blocking peptidoglycan synthesis.
Mureidomycin Biosynthesis
The biosynthesis of mureidomycins is a complex process involving a dedicated gene cluster in Streptomyces. This pathway utilizes non-ribosomal peptide synthetase (NRPS) machinery to assemble the peptide chain and involves several enzymatic modifications to produce the final complex structure.
The diagram below outlines the general workflow for the biosynthesis of the mureidomycin core structure.
Caption: General workflow for the biosynthesis of this compound.
Experimental Protocols
Fermentation and Isolation of Mureidomycins
Mureidomycins are produced by the fermentation of Streptomyces flavidovirens. The following is a general protocol for their production and isolation.[1]
4.1.1. Fermentation
-
Inoculum Preparation: Prepare a seed culture of S. flavidovirens in a suitable medium (e.g., Tryptic Soy Broth) and incubate at 28°C for 48-72 hours with shaking.
-
Production Culture: Inoculate a production medium with the seed culture. A typical production medium may contain glucose, yeast extract, malt (B15192052) extract, and mineral salts.
-
Incubation: Incubate the production culture at 28°C for 5-7 days with vigorous aeration and agitation.
-
Monitoring: Monitor the production of mureidomycins using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
4.1.2. Isolation and Purification
-
Harvesting: Separate the mycelium from the culture broth by centrifugation or filtration.
-
Adsorption Chromatography: Apply the clarified broth to a non-ionic adsorbent resin column (e.g., Amberlite XAD-2).
-
Elution: Wash the column with water and then elute the mureidomycins with an organic solvent, such as methanol or acetone.
-
Ion-Exchange Chromatography: Further purify the crude extract using cation-exchange chromatography (e.g., CM-Sephadex).
-
Gel Filtration Chromatography: As a final purification step, use gel filtration chromatography (e.g., Sephadex G-25) to separate the different mureidomycin components.
-
Lyophilization: Lyophilize the purified fractions to obtain the mureidomycins as a white powder.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent against a specific bacterium.
-
Prepare Bacterial Inoculum: Culture P. aeruginosa in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Prepare Antibiotic Dilutions: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using Mueller-Hinton Broth.
-
Inoculate Microtiter Plate: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Spheroplast Formation Assay
The ability of this compound to induce spheroplast formation in P. aeruginosa can be observed microscopically.
-
Bacterial Culture: Grow P. aeruginosa to the mid-logarithmic phase in a suitable broth.
-
Treatment: Add this compound at a concentration at or above its MIC to the bacterial culture.
-
Incubation: Incubate the treated culture at 37°C for a few hours.
-
Microscopic Observation: Prepare a wet mount of the treated culture and observe under a phase-contrast microscope. The formation of spherical, osmotically fragile cells (spheroplasts) indicates the inhibition of cell wall synthesis.
Conclusion
This compound represents a promising class of antibiotics with a specific and potent activity against P. aeruginosa. Its unique structure and mechanism of action provide a valuable scaffold for the development of new therapeutic agents to combat antibiotic-resistant infections. The experimental protocols outlined in this guide offer a foundation for researchers to further investigate the properties and potential applications of this important natural product.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. journals.asm.org [journals.asm.org]
- 3. Production and Visualization of Bacterial Spheroplasts and Protoplasts to Characterize Antimicrobial Peptide Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production and Visualization of Bacterial Spheroplasts and Protoplasts to Characterize Antimicrobial Peptide Localization [jove.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Mureidomycin D: An In-Depth Technical Guide to its Mechanism of Action in Peptidoglycan Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mureidomycin D is a member of the uridyl peptide family of antibiotics that exhibits potent antibacterial activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa.[1] Its primary mechanism of action involves the specific inhibition of a critical enzyme in the bacterial peptidoglycan synthesis pathway, a pathway essential for maintaining the structural integrity of the bacterial cell wall. This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, the biochemical consequences of its inhibitory action, and detailed experimental protocols for studying its effects.
The Molecular Target: Phospho-N-acetylmuramoyl-pentapeptide Translocase (MraY)
The definitive target of this compound is the integral membrane enzyme phospho-N-acetylmuramoyl-pentapeptide translocase , commonly known as MraY or Translocase I .[1][2][3][4] MraY catalyzes the first membrane-bound step in the biosynthesis of peptidoglycan. This crucial reaction involves the transfer of the phospho-N-acetylmuramoyl-pentapeptide (phospho-MurNAc-pentapeptide) moiety from the soluble cytoplasmic precursor, UDP-MurNAc-pentapeptide, to the lipid carrier, undecaprenyl phosphate. This reaction results in the formation of Undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, also known as Lipid I .
By inhibiting MraY, this compound effectively blocks the formation of Lipid I, thereby halting the entire downstream process of peptidoglycan synthesis. This disruption of cell wall formation ultimately leads to cell lysis and bacterial death. Mureidomycins act as competitive inhibitors of MraY, likely due to their structural similarity to the UDP-MurNAc-pentapeptide substrate.
Quantitative Data on Mureidomycin Activity
| Compound | Target Enzyme | Organism | Inhibition Metric | Value |
| 3'-hydroxymureidomycin A | MraY | Aquifex aeolicus | IC50 | 52 nM |
| Mureidomycin A | MraY | Escherichia coli | Ki | 36 nM |
| Mureidomycin A | MraY | Escherichia coli | Ki* (slow-binding) | 2 nM |
| Acetylated Mureidomycin A analogs | MraY | Not Specified | IC50 | 260 µM to 1.5 mM |
Note: The inhibitory activity of mureidomycins can be significantly influenced by structural modifications. For instance, N-terminal acetylation of mureidomycins has been shown to decrease their inhibitory potency against MraY.
Signaling Pathways and Experimental Workflows
Peptidoglycan Synthesis Pathway and this compound Inhibition
The following diagram illustrates the bacterial peptidoglycan synthesis pathway, highlighting the step at which this compound exerts its inhibitory effect.
Experimental Workflow for MraY Inhibition Assay
This diagram outlines a general experimental workflow for assessing the inhibitory activity of compounds like this compound against the MraY enzyme.
Detailed Experimental Protocols
In Vitro Peptidoglycan Synthesis Assay using Ether-Treated Cells
This method utilizes whole bacterial cells made permeable to substrates by ether treatment, providing a more physiologically relevant system than purified enzymes.
Objective: To measure the inhibitory effect of this compound on the overall peptidoglycan synthesis in a cellular context.
Materials:
-
Bacterial strain (e.g., Pseudomonas aeruginosa)
-
Growth medium (e.g., Luria-Bertani broth)
-
Diethylether
-
Tris-HCl buffer
-
MgCl2
-
ATP
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Radioactively labeled UDP-N-acetylmuramic acid-pentapeptide (e.g., UDP-[14C]MurNAc-pentapeptide)
-
This compound
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with buffer.
-
Permeabilization: Resuspend the cell pellet in buffer and treat with an equal volume of cold diethylether with gentle shaking for a short duration (e.g., 1-2 minutes) at 0°C. Centrifuge to remove the ether and resuspend the permeabilized cells in buffer.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl, MgCl2, ATP, UDP-GlcNAc, and the radioactively labeled UDP-MurNAc-pentapeptide.
-
Inhibition Assay: Aliquot the reaction mixture into tubes. Add varying concentrations of this compound to the experimental tubes and a solvent control to the control tubes.
-
Initiation and Incubation: Add the permeabilized cells to each tube to start the reaction. Incubate the mixture at the optimal growth temperature of the bacterium (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA to precipitate the high-molecular-weight peptidoglycan.
-
Quantification: Collect the precipitate by filtration through a glass fiber filter. Wash the filter extensively with TCA and then ethanol (B145695) to remove unincorporated radioactive substrate. Dry the filter and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that causes 50% inhibition of peptidoglycan synthesis (IC50).
Fluorescence-Based Continuous Assay for Solubilized MraY
This assay allows for the real-time monitoring of MraY activity and its inhibition.
Objective: To determine the kinetic parameters of MraY inhibition by this compound.
Materials:
-
Overexpressing strain of E. coli for MraY
-
Cell lysis buffer
-
Detergent for solubilization (e.g., Triton X-100)
-
Fluorescently labeled UDP-MurNAc-pentapeptide (e.g., dansyl-UDP-MurNAc-pentapeptide)
-
Undecaprenyl phosphate
-
This compound
-
Fluorometer
Procedure:
-
Enzyme Preparation: Overexpress MraY in E. coli. Harvest the cells, lyse them, and isolate the membrane fraction by ultracentrifugation. Solubilize MraY from the membrane fraction using a suitable detergent.
-
Assay Setup: In a quartz cuvette, prepare a reaction buffer containing the solubilized MraY enzyme and undecaprenyl phosphate.
-
Inhibitor Addition: For inhibition studies, add varying concentrations of this compound to the cuvette and incubate for a short period.
-
Reaction Initiation: Initiate the reaction by adding the fluorescently labeled UDP-MurNAc-pentapeptide.
-
Fluorescence Monitoring: Continuously monitor the change in fluorescence intensity over time using a fluorometer. The transfer of the dansyl-MurNAc-pentapeptide to the lipid phase results in a change in the fluorescence signal.
-
Data Analysis: Calculate the initial reaction velocities from the fluorescence data. Determine the mode of inhibition and calculate kinetic parameters such as Ki and IC50 by plotting the reaction rates against the inhibitor concentration.
UMP-Glo™ Assay for MraY Activity
This is a luminescent assay that quantifies the amount of UMP produced during the MraY-catalyzed reaction.
Objective: To quantify MraY activity and its inhibition by measuring UMP formation.
Materials:
-
Purified or solubilized MraY enzyme
-
UDP-MurNAc-pentapeptide
-
Undecaprenyl phosphate
-
This compound
-
UMP-Glo™ Reagent (Promega)
-
Luminometer
Procedure:
-
MraY Reaction: Set up the MraY reaction as described previously, with unlabeled substrates, in a multi-well plate format. Include varying concentrations of this compound.
-
Incubation: Incubate the reaction plate at the optimal temperature for the desired time.
-
UMP Detection: Add the UMP-Glo™ Reagent to each well. This reagent converts the UMP produced in the MraY reaction into ATP, which then drives a luciferase reaction, generating light.
-
Luminescence Measurement: Incubate the plate at room temperature to allow the detection reaction to proceed. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is directly proportional to the amount of UMP produced and thus to the MraY activity. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Conclusion
This compound is a potent inhibitor of bacterial peptidoglycan synthesis through its specific targeting of the MraY translocase. Its mechanism of action, which involves blocking a critical and highly conserved step in cell wall biosynthesis, makes it an attractive candidate for further investigation and development as a novel antibacterial agent. The experimental protocols detailed in this guide provide a framework for researchers to further explore the inhibitory properties of this compound and related compounds, aiding in the quest for new therapeutics to combat bacterial infections.
References
- 1. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Compound | AntibioticDB [antibioticdb.com]
Mureidomycin D Biosynthesis in Streptomyces Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biosynthetic pathway of Mureidomycin D, a uridyl-peptide antibiotic produced by Streptomyces species. Mureidomycins exhibit potent activity against Pseudomonas aeruginosa, making their biosynthesis a subject of significant interest for the development of new antibiotics. This document details the genetic organization, key enzymatic steps, regulatory mechanisms, and available data related to this compound production, with a focus on Streptomyces roseosporus NRRL 15998.
The Mureidomycin Biosynthetic Gene Cluster (mrd BGC)
Mureidomycin biosynthesis is orchestrated by a cryptic biosynthetic gene cluster (mrd BGC) found in Streptomyces roseosporus NRRL 15998. This gene cluster is comprised of 28 putative open reading frames (ORFs) and shares high homology with the biosynthetic gene clusters of other uridyl-peptide antibiotics, such as napsamycins and sansanmycins.[1]
The activation of this otherwise silent gene cluster has been achieved through the heterologous expression of an exogenous regulatory gene, ssaA, from the sansanmycin biosynthetic gene cluster of Streemptomyces sp. strain SS.[2][3] The endogenous regulator, encoded by SSGG_02995, is incapable of activating the cluster under standard laboratory conditions.[3] Gene disruption studies have confirmed that several genes within the cluster, including SSGG_02981, SSGG_02987, and SSGG_02994, are essential for mureidomycin production.[2]
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages: the formation of the core uridine (B1682114) moiety, the assembly of the peptide chain, and the final tailoring and modification steps. While the precise functions of all 28 ORFs in the mrd BGC have not been fully elucidated, a proposed pathway can be inferred from homologous systems like pacidamycin and sansanmycin biosynthesis.[4][5]
2.1. Formation of the Modified Uridine Core
The biosynthesis of the characteristic 3'-deoxy-4',5'-enamino-uridine nucleoside likely begins with uridine or a related precursor. This process is thought to involve a series of enzymatic modifications, including oxidation, transamination, and dehydration, catalyzed by enzymes encoded within the mrd BGC.[4][6]
2.2. Peptide Chain Assembly
The peptide backbone of this compound is assembled by non-ribosomal peptide synthetases (NRPSs).[5] These large, multi-domain enzymes activate and sequentially link the constituent amino acids, which for this compound include m-tyrosine, 2-amino-3-N-methylaminobutyric acid (AMBA), and methionine.[7] The NRPS machinery within the mrd BGC is predicted to be highly dissociated, a common feature in the biosynthesis of related uridyl-peptide antibiotics.[5]
2.3. Tailoring and Modification
Following the assembly of the uridine and peptide moieties, final tailoring reactions occur to yield the mature this compound molecule. One of the key tailoring steps is the reduction of the uracil (B121893) ring, which distinguishes different mureidomycin analogues.
A crucial finding in the biosynthesis of mureidomycin analogues is the antagonistic relationship between two enzymes encoded by the mrd BGC:
-
SSGG_03002 : An FMN-dependent oxidoreductase responsible for the reduction of the C5-C6 double bond of the uracil ring, leading to the formation of dihydro-mureidomycins.[4][6][8]
-
SSGG_02980 : A putative nuclease/phosphatase that has been shown to have an adverse effect on the function of SSGG_03002.[4][6][8] Disruption of SSGG_02980 leads to the accumulation of dihydro-mureidomycins, while disruption of SSGG_03002 results in the production of mureidomycins with an unsaturated uracil ring.[4]
The following diagram illustrates this regulatory interplay:
Regulatory Control of Mureidomycin Biosynthesis
The primary level of regulation for mureidomycin production in S. roseosporus NRRL 15998 is the transcriptional activation of the cryptic mrd BGC. The exogenous activator, SsaA, binds to specific promoter regions within the gene cluster, initiating the transcription of the biosynthetic genes.[2]
The following diagram illustrates the activation of the mrd gene cluster:
Quantitative Data on Mureidomycin Production
Precise quantitative data, such as enzyme kinetics and absolute metabolite concentrations, are not extensively available in the current literature. However, several studies have reported the relative production of different mureidomycin analogues in various mutant strains of S. roseosporus. This semi-quantitative data provides valuable insights into the function of specific genes.
| Strain | Genotype | Primary Mureidomycin Analogues Produced | Reference |
| S. roseosporus NRRL 15998 (Wild Type) | Wild Type | No detectable mureidomycin production | [3] |
| Sros-hA | Wild Type + constitutive ssaA | A complex mixture of mureidomycins and dihydro-mureidomycins | [4] |
| Δ03002-hA | ΔSSGG_03002 + constitutive ssaA | Accumulation of mureidomycins with an unsaturated uracil ring | [4] |
| Δ02980-hA | ΔSSGG_02980 + constitutive ssaA | Predominant production of dihydro-mureidomycins | [4] |
| Sros-h02995 | Wild Type + constitutive SSGG_02995 | No detectable mureidomycin production | [3] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the specific experiments cited are often found in the supplementary materials of the respective publications. However, generalized protocols for key techniques used in the study of mureidomycin biosynthesis are provided below.
5.1. General Protocol for Gene Disruption in Streptomyces using PCR-Targeting
This protocol is a generalized procedure based on the widely used λ-RED-mediated recombination method.
-
Primer Design: Design 79-nt primers for the amplification of an antibiotic resistance cassette. The primers should include 39-nt extensions homologous to the regions flanking the target gene to be deleted and 20-nt sequences for priming the amplification of the resistance cassette.
-
Amplification of the Disruption Cassette: Perform PCR using the designed primers and a template plasmid carrying the desired antibiotic resistance gene (e.g., apramycin (B1230331) resistance).
-
Purification of the PCR Product: Purify the amplified disruption cassette using a PCR purification kit.
-
Preparation of Electrocompetent E. coli: Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the cosmid containing the mrd gene cluster.
-
Electroporation: Electroporate the purified PCR product into the prepared electrocompetent E. coli cells.
-
Selection of Recombinant Cosmids: Select for transformants on LB agar (B569324) containing the appropriate antibiotic for the disruption cassette.
-
Verification of Recombinant Cosmids: Verify the correct gene replacement in the cosmid by restriction digestion and PCR analysis.
-
Intergeneric Conjugation: Transfer the recombinant cosmid from E. coli ET12567/pUZ8002 to Streptomyces roseosporus via intergeneric conjugation.
-
Selection of Streptomyces Exconjugants: Select for Streptomyces exconjugants on a medium containing the appropriate antibiotic to select for the disrupted gene and an antibiotic to counter-select against the E. coli donor.
-
Verification of Gene Disruption: Confirm the gene disruption in the Streptomyces mutant by PCR and Southern blot analysis.
5.2. General Protocol for Fermentation and HPLC Analysis of Mureidomycins
-
Seed Culture Preparation: Inoculate a suitable seed medium (e.g., TSB) with spores or mycelia of the Streptomyces strain and incubate at 28-30°C with shaking for 2-3 days.
-
Production Culture: Inoculate a production medium (e.g., ISP-2) with the seed culture and incubate at 28-30°C with shaking for 5-7 days.
-
Extraction of Mureidomycins: Centrifuge the fermentation broth to separate the mycelia. The supernatant, which contains the secreted mureidomycins, can be extracted with a suitable organic solvent (e.g., n-butanol) or passed through a resin column (e.g., Amberlite XAD-2).
-
Sample Preparation: Evaporate the solvent from the extract and redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol/water mixture).
-
HPLC Analysis: Analyze the sample using a reverse-phase HPLC column (e.g., C18) with a suitable mobile phase gradient (e.g., water and acetonitrile (B52724) with 0.1% formic acid). Monitor the elution profile using a UV detector at a wavelength of approximately 260 nm.
-
Mass Spectrometry Analysis: Couple the HPLC system to a mass spectrometer for identification and characterization of the mureidomycin analogues based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Logical Workflow for Activating and Analyzing the mrd Gene Cluster
The following diagram outlines the logical workflow from the identification of the cryptic gene cluster to the analysis of its products.
Conclusion
The study of the this compound biosynthetic pathway in Streptomyces species is a burgeoning field with significant potential for the discovery and engineering of novel antibiotics. While the complete enzymatic cascade is yet to be fully elucidated, the activation of the cryptic mrd gene cluster and the functional characterization of key regulatory and tailoring enzymes have provided a solid foundation for future research. Further investigation into the roles of the remaining genes in the cluster, coupled with detailed biochemical and structural analyses of the encoded enzymes, will be crucial for a comprehensive understanding of mureidomycin biosynthesis and for harnessing its potential in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanism of mureidomycin biosynthesis activated by introduction of an exogenous regulatory gene ssaA into Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the N-terminal diversity of sansanmycin through mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PubMed [pubmed.ncbi.nlm.nih.gov]
Activating the Cryptic Mureidomycin D Gene Cluster in Streptomyces roseosporus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview and detailed experimental protocols for the activation of the cryptic Mureidomycin D biosynthetic gene cluster in Streptomyces roseosporus NRRL 15998. This process has led to the discovery of novel acetylated mureidomycin analogues with potent activity against the resilient pathogen Pseudomonas aeruginosa.[1][2]
Introduction
Streptomyces species are a rich source of bioactive secondary metabolites, including a vast number of antibiotics. However, a significant portion of their biosynthetic gene clusters (BGCs) remain silent or "cryptic" under standard laboratory conditions, representing a substantial untapped reservoir for novel drug discovery.[1][2] Genome mining of Streptomyces roseosporus NRRL 15998 revealed a cryptic gene cluster with homology to the napsamycin/mureidomycin biosynthetic pathway.[1]
Initial attempts to activate this cluster by overexpressing the native putative activator gene, a homolog of ssaA (SSGG_02995), proved unsuccessful. The breakthrough came with the heterologous expression of a foreign activator gene, ssaA, from the sansanmycin biosynthetic gene cluster of Streptomyces sp. strain SS. This strategy successfully triggered the expression of the mureidomycin gene cluster, leading to the production and characterization of eight novel acetylated mureidomycin analogues.
This guide details the methodologies employed in this successful activation, providing a blueprint for researchers seeking to unlock the potential of other cryptic gene clusters.
Data Presentation
The activation of the mureidomycin gene cluster resulted in the production of several novel compounds. While specific yields were not reported in the primary literature, the key quantitative outcomes are the structural elucidation of these new molecules.
Table 1: Novel Acetylated Mureidomycin Analogues Produced by Engineered S. roseosporus
| Compound Name | Molecular Formula | Mass (m/z) [M+H]⁺ | Key Structural Features |
| N-acetylmureidomycin A | C₃₇H₅₀N₈O₁₅S | 899.3236 | Acetylated mureidomycin A |
| N-acetylmureidomycin B | C₃₆H₄₈N₈O₁₅S | 885.3080 | Acetylated mureidomycin B |
| N-acetylmureidomycin C | C₃₇H₅₀N₈O₁₄S | 883.3289 | Acetylated mureidomycin C |
| N-acetylthis compound | C₃₆H₄₈N₈O₁₄S | 869.3132 | Acetylated this compound |
| N-acetylmureidomycin E | C₃₇H₅₀N₈O₁₆S | 915.3185 | Acetylated mureidomycin with Met-SO |
| N-acetylmureidomycin F | C₃₆H₄₈N₈O₁₆S | 901.3029 | Acetylated mureidomycin with Met-SO |
| N-acetylmureidomycin G | C₃₇H₅₀N₈O₁₅S | 899.3236 | Isomer of N-acetylmureidomycin A |
| N-acetylmureidomycin H | C₃₆H₄₈N₈O₁₅S | 885.3080 | Isomer of N-acetylmureidomycin B |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the activation of the this compound gene cluster.
Construction of the ssaA Expression Plasmid
The heterologous expression of the activator gene ssaA is the cornerstone of this strategy. This protocol outlines the construction of an integrative Streptomyces expression vector.
Materials:
-
Streptomyces sp. strain SS genomic DNA
-
High-fidelity DNA polymerase
-
Primers for ssaA amplification (with appropriate restriction sites)
-
Streptomyces integrative expression vector (e.g., pSET152 or similar) containing a strong constitutive promoter like ermEp*.
-
Restriction enzymes (corresponding to primer design)
-
T4 DNA Ligase
-
E. coli competent cells (e.g., DH5α) for cloning
-
Appropriate antibiotics for selection
Protocol:
-
Amplification of the ssaA gene:
-
Design primers to amplify the entire open reading frame of the ssaA gene from the genomic DNA of Streptomyces sp. strain SS.
-
Incorporate unique restriction sites at the 5' ends of the primers that are compatible with the multiple cloning site of the chosen expression vector.
-
Perform PCR using a high-fidelity DNA polymerase to minimize errors.
-
Verify the size of the PCR product by agarose (B213101) gel electrophoresis.
-
-
Vector and Insert Preparation:
-
Digest the amplified ssaA PCR product and the Streptomyces expression vector with the selected restriction enzymes.
-
Purify the digested vector and insert using a gel extraction kit.
-
-
Ligation and Transformation into E. coli:
-
Ligate the digested ssaA insert into the prepared expression vector using T4 DNA Ligase.
-
Transform the ligation mixture into competent E. coli cells.
-
Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic for vector selection and incubate overnight at 37°C.
-
-
Verification of the Construct:
-
Select several colonies and isolate the plasmid DNA.
-
Verify the correct insertion of the ssaA gene by restriction digestion and Sanger sequencing.
-
Transformation of Streptomyces roseosporus
This protocol describes the introduction of the ssaA expression plasmid into S. roseosporus NRRL 15998 using protoplast transformation. Note that optimization of this protocol for S. roseosporus may be required.
Materials:
-
S. roseosporus NRRL 15998 spores or mycelia
-
TSB (Tryptic Soy Broth) medium
-
Lysozyme (B549824) solution (in P buffer)
-
P buffer
-
R5 regeneration medium
-
Appropriate antibiotic for selection (e.g., apramycin (B1230331) for pSET152-derived vectors)
Protocol:
-
Preparation of Protoplasts:
-
Inoculate S. roseosporus in TSB medium supplemented with 0.5% glycine and incubate with shaking at 30°C for 24-36 hours.
-
Harvest the mycelia by centrifugation and wash with 10.3% sucrose (B13894) solution.
-
Resuspend the mycelia in lysozyme solution and incubate at 30°C for 15-60 minutes, monitoring protoplast formation microscopically.
-
Filter the protoplast suspension through cotton wool to remove remaining mycelia.
-
Wash the protoplasts with P buffer and resuspend in P buffer.
-
-
Transformation:
-
Mix approximately 1-5 µg of the ssaA expression plasmid with 100 µL of the protoplast suspension.
-
Add 500 µL of 25% PEG 1000 in P buffer and mix gently.
-
Plate the transformation mixture onto R5 regeneration medium.
-
Incubate at 30°C for 16-20 hours.
-
-
Selection of Transformants:
-
Overlay the plates with a soft nutrient agar containing the appropriate selection antibiotic.
-
Continue incubation at 30°C for 5-7 days until resistant colonies appear.
-
-
Verification of Transformants:
-
Isolate genomic DNA from the resistant colonies.
-
Confirm the integration of the expression cassette by PCR using primers specific to the ssaA gene and the vector backbone.
-
Fermentation and Extraction of Mureidomycins
Materials:
-
ISP-2 medium (4 g/L yeast extract, 10 g/L malt (B15192052) extract, 4 g/L dextrose, pH 7.2)
-
Engineered S. roseosporus strain
-
Ethyl acetate (B1210297) or other suitable organic solvent
Protocol:
-
Seed Culture:
-
Inoculate a loopful of the engineered S. roseosporus strain into 50 mL of TSB medium.
-
Incubate at 30°C with shaking at 220 rpm for 48 hours.
-
-
Production Culture:
-
Inoculate 100 mL of ISP-2 medium with 2 mL of the seed culture.
-
Incubate at 30°C with shaking at 220 rpm for 7 days.
-
-
Extraction:
-
Harvest the fermentation broth by centrifugation to separate the mycelia and supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic phases and evaporate to dryness under reduced pressure to obtain the crude extract.
-
HPLC Analysis of Mureidomycin Analogues
Protocol:
-
Sample Preparation:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol) to a final concentration of 10 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 60% B over 40 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at 265 nm.
-
Structural Elucidation by NMR Spectroscopy
For the characterization of novel compounds, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are essential.
Sample Preparation:
-
Purify the individual mureidomycin analogues from the crude extract using preparative HPLC.
-
Dissolve 1-5 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
Acquisition Parameters (General Guidelines):
-
¹H NMR:
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-4 s
-
Relaxation delay: 1-5 s
-
-
¹³C NMR:
-
Spectral width: 200-240 ppm
-
Acquisition time: 1-2 s
-
Relaxation delay: 2-5 s
-
-
2D NMR (COSY, HSQC, HMBC):
-
Acquisition parameters should be optimized based on the specific instrument and sample concentration to achieve adequate resolution and signal-to-noise ratio.
-
Verification of Gene Expression by Semi-quantitative RT-PCR
This protocol is used to confirm that the heterologous expression of ssaA leads to the transcription of the mureidomycin biosynthetic genes.
Materials:
-
RNA extraction kit
-
Reverse transcriptase
-
PCR reagents
-
Primers for key mureidomycin biosynthetic genes and a housekeeping gene (e.g., hrdB)
-
Agarose gel electrophoresis equipment
Protocol:
-
RNA Isolation:
-
Harvest mycelia from the engineered and wild-type S. roseosporus strains after 48 and 96 hours of fermentation.
-
Isolate total RNA using a suitable RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using reverse transcriptase and random hexamer primers.
-
-
PCR Amplification:
-
Perform PCR using the synthesized cDNA as a template with primers specific for key biosynthetic genes within the mureidomycin cluster.
-
Use primers for a housekeeping gene (e.g., hrdB) as an internal control to normalize the amount of starting cDNA.
-
The number of PCR cycles should be optimized to be within the exponential phase of amplification (typically 25-30 cycles).
-
-
Analysis:
-
Analyze the PCR products by agarose gel electrophoresis.
-
Compare the band intensities of the biosynthetic gene amplicons between the engineered and wild-type strains, normalized to the housekeeping gene control, to determine the change in gene expression.
-
Visualizations
Signaling Pathway for Mureidomycin Gene Cluster Activation
References
Mureidomycin D Analogues: A Technical Guide to Structure, Activity, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Mureidomycin D and its analogues, a class of peptidyl-nucleoside antibiotics with potent activity against Pseudomonas aeruginosa. Mureidomycins inhibit the phospho-N-acetylmuramyl-pentapeptide translocase (MraY), an essential enzyme in the bacterial cell wall biosynthesis pathway, making them a compelling scaffold for the development of novel antibacterial agents. This document details their structural variations, quantitative biological activity, and the experimental protocols for their synthesis and evaluation.
Structural Differences Among Mureidomycin Analogues
Mureidomycins are complex natural products characterized by a peptidyl chain attached to a modified uridine (B1682114) nucleoside. The core peptide structure of Mureidomycins A-D consists of two m-tyrosine residues, one 2-amino-3-N-methylaminobutyric acid (AMBA), and a methionine residue.[1] The primary structural distinctions between the main mureidomycins and their analogues arise from variations in the uracil (B121893) moiety, the N-terminal of the peptide chain, and other modifications such as acetylation.[1][2]
Mureidomycins A and C feature a uracil base, while Mureidomycins B and D contain a dihydrouracil (B119008) base, where the C5-C6 double bond is reduced.[1] Furthermore, Mureidomycins C and D are distinguished from A and B by the presence of an additional glycine (B1666218) residue at the N-terminus of the peptide chain.[1] More recently, the activation of a cryptic biosynthetic gene cluster in Streptomyces roseosporus has led to the identification of several N-acetylated mureidomycin analogues.[3]
Table 1: Structural Comparison of this compound and its Analogues
| Compound | Core Peptide Structure | N-Terminal Modification | Uracil Moiety | Other Modifications |
| Mureidomycin A | 2x m-Tyr, 1x AMBA, 1x Met | - | Uracil | - |
| Mureidomycin B | 2x m-Tyr, 1x AMBA, 1x Met | - | Dihydrouracil | - |
| Mureidomycin C | 2x m-Tyr, 1x AMBA, 1x Met | Glycine | Uracil | - |
| This compound | 2x m-Tyr, 1x AMBA, 1x Met | Glycine | Dihydrouracil | - |
| N-acetylmureidomycin E | 2x m-Tyr, 1x AMBA, 1x Met | Glycine | Uracil | N-acetylation |
Quantitative Biological Activity
The antibacterial activity of mureidomycins and their analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against target organisms, with Pseudomonas aeruginosa being a key target.[4][5] Mureidomycin C has demonstrated the most potent activity among the initially discovered family members.[4][5] The development of simplified synthetic analogues has also shed light on the structure-activity relationships, indicating the importance of features like the N-methyl amide linkage and the 5'-uridine ester linkage for biological activity.
Table 2: In Vitro Antibacterial Activity of Mureidomycin Analogues
| Compound | Target Organism | MIC (µg/mL) |
| Mureidomycin A | Pseudomonas aeruginosa | >100 |
| Mureidomycin B | Pseudomonas aeruginosa | >100 |
| Mureidomycin C | Pseudomonas aeruginosa | 0.1 - 3.13[4][5] |
| This compound | Pseudomonas aeruginosa | 12.5 - 50 |
| N-acetylmureidomycin analogues | Pseudomonas aeruginosa | Potent inhibitory activity |
Experimental Protocols
Synthesis of this compound Analogues
The synthesis of complex peptidyl-nucleoside antibiotics like this compound analogues is a significant challenge. Solid-Phase Peptide Synthesis (SPPS) is a commonly employed strategy for the construction of the peptide backbone.[6]
Representative Protocol for Solid-Phase Synthesis of a Mureidomycin Analogue Peptide Chain:
-
Resin Preparation: Swell a suitable solid support resin (e.g., Rink amide resin for a C-terminal amide) in a non-polar solvent like dichloromethane (B109758) (DCM), followed by washes with a polar solvent such as dimethylformamide (DMF).[7]
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group by treating with a 20% piperidine (B6355638) solution in DMF.[8] This exposes the amine for the first amino acid coupling.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an activator base such as HOBt (Hydroxybenzotriazole) in the presence of a tertiary amine like N,N-diisopropylethylamine (DIPEA).[8] The activated amino acid is then added to the resin to form a peptide bond.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers to prevent side reactions.[9]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Nucleoside Conjugation: The purified peptide is then conjugated to the modified uridine nucleoside moiety through appropriate solution-phase chemistry to yield the final this compound analogue.
MraY Inhibition Assay
The biological activity of this compound analogues is assessed by their ability to inhibit the MraY enzyme. A common method is the UMP-Glo™ Glycosyltransferase Assay, which measures the amount of UMP produced as a byproduct of the MraY-catalyzed reaction.[10]
Protocol for MraY Inhibition Assay:
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, NaCl, and MgCl2. Prepare solutions of the substrates: UDP-MurNAc-pentapeptide and the lipid carrier undecaprenyl phosphate (B84403) (C55-P). Prepare serial dilutions of the this compound analogue to be tested.
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, UDP-MurNAc-pentapeptide, C55-P, and the this compound analogue at various concentrations.
-
Enzyme Addition: Initiate the enzymatic reaction by adding a solution of purified MraY enzyme to each well.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
UMP Detection: Stop the reaction and add the UMP-Glo™ reagent, which contains a thermostable UMP-selective kinase that converts UMP to UDP, and then to ATP. The newly synthesized ATP is then quantified using a luciferase/luciferin system, where the light output is proportional to the amount of UMP produced.
-
Data Analysis: Measure the luminescence using a plate reader. The percentage of MraY inhibition is calculated by comparing the luminescence signal in the presence of the inhibitor to the control (no inhibitor). IC50 values are then determined by plotting the percent inhibition against the inhibitor concentration.
Visualizations
MraY-Mediated Peptidoglycan Synthesis Pathway
Caption: MraY catalyzes the formation of Lipid I.
Experimental Workflow for this compound Analogue Development
Caption: Workflow for analogue synthesis and evaluation.
References
- 1. Recent applications of solid-phase strategy in total synthesis of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. MUREIDOMYCINS A-D, NOVEL PEPTIDYLNUCLEOSIDE ANTIBIOTICS WITH SPHEROPLAST FORMING ACTIVITY [jstage.jst.go.jp]
- 5. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. rsc.org [rsc.org]
- 9. solid phase peptide synthesis [biosyn.com]
- 10. osti.gov [osti.gov]
Mureidomycin D: A Technical Guide on its Biological Activity Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mureidomycin D is a member of the mureidomycin family of peptidyl-nucleoside antibiotics, which also includes Mureidomycins A, B, and C.[1][2] These antibiotics are produced by the actinomycete Streptomyces flavidovirens and exhibit specific and potent activity against Pseudomonas aeruginosa, a challenging opportunistic pathogen known for its intrinsic and acquired resistance to many conventional antibiotics.[1][2][3] This technical guide provides a comprehensive overview of the biological activity of this compound against P. aeruginosa, focusing on its mechanism of action, available quantitative data, and relevant experimental methodologies.
Antimicrobial Activity and Spectrum
The mureidomycin family of antibiotics, including this compound, are noteworthy for their targeted activity against Pseudomonas species, particularly P. aeruginosa. While Mureidomycin C has been identified as the most potent of the four, all members demonstrate inhibitory effects against this pathogen. The activity of mureidomycins is comparable to that of some β-lactam antibiotics, such as cefoperazone, ceftazidime, and cefsulodin. Importantly, no cross-resistance has been observed between mureidomycins and β-lactam antibiotics, suggesting a different mechanism of action and potential for use in treating β-lactam-resistant P. aeruginosa infections.
Quantitative Data
While specific Minimum Inhibitory Concentration (MIC) values for this compound against various P. aeruginosa strains are not extensively detailed in the available literature, the general potency of the mureidomycin class has been established.
| Mureidomycin Derivative(s) | Organism | MIC Range (µg/mL) | Reference |
| Mureidomycins (General) | Pseudomonas aeruginosa | 0.05 - 12.5 | |
| Mureidomycin C | Pseudomonas aeruginosa (many strains) | 0.1 - 3.13 | |
| Mureidomycins A and C | Ofloxacin-resistant P. aeruginosa | 3.13 - 25 | |
| Mureidomycins A and C | Imipenem-resistant P. aeruginosa | 3.13 - 25 |
Mechanism of Action
The primary mechanism of action for the mureidomycin class of antibiotics involves the inhibition of peptidoglycan synthesis, a critical process for maintaining the integrity of the bacterial cell wall. Mureidomycin A has been shown to specifically target and inhibit the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY). This enzyme catalyzes the transfer of the peptidoglycan precursor, N-acetylmuramyl-pentapeptide, from UDP to the lipid carrier undecaprenyl phosphate, forming lipid intermediate I. By inhibiting this crucial first step in the lipid cycle of peptidoglycan synthesis, mureidomycins effectively block the entire cell wall construction process. This disruption of the cell wall leads to the formation of spheroplasts and eventual cell lysis. It is presumed that this compound shares this mechanism of action with other members of its class.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This is a generalized protocol for determining the MIC of an antimicrobial agent against a bacterial isolate.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., sterile deionized water or a buffer) to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
2. Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations.
3. Preparation of Bacterial Inoculum:
-
Culture P. aeruginosa on an appropriate agar (B569324) medium overnight at 37°C.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.
-
Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 16-20 hours.
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of P. aeruginosa.
In Vivo Activity
Conclusion
This compound, as part of the mureidomycin class of antibiotics, represents a promising agent with specific and potent activity against Pseudomonas aeruginosa. Its unique mechanism of action, targeting the MraY translocase in the peptidoglycan synthesis pathway, makes it an attractive candidate for further research and development, particularly in the context of rising antibiotic resistance. While detailed quantitative data and in vivo studies for this compound are limited, the collective evidence for the mureidomycin family underscores its potential as a valuable therapeutic option for treating P. aeruginosa infections. Further research is warranted to fully elucidate the specific properties of this compound and to explore its clinical utility.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibility of Pseudomonas species to the novel antibiotics mureidomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
Mureidomycin D: A Technical Guide to its Mode of Action on Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mureidomycin D is a member of the mureidomycin family of peptidyl-nucleoside antibiotics, which are produced by Streptomyces flavidovirens.[1] These antibiotics exhibit specific and potent activity against Pseudomonas aeruginosa, a challenging opportunistic pathogen known for its intrinsic and acquired resistance to many clinically available antibiotics.[1][2] this compound, with a molecular formula of C₄₀H₅₃N₉O₁₃S and a molecular weight of 899.96 g/mol , shares a common structural scaffold with other mureidomycins, featuring a uridine-derived nucleoside linked to a peptide backbone.[3][][5] This technical guide provides an in-depth exploration of the mode of action of this compound, focusing on its molecular target, the biochemical consequences of its inhibitory action, and detailed methodologies for its study.
Core Mechanism: Inhibition of Peptidoglycan Synthesis
The primary antibacterial effect of this compound stems from its potent inhibition of bacterial cell wall biosynthesis, a pathway essential for maintaining cell integrity and shape.[6] Specifically, this compound targets and inhibits the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY).[2]
MraY is a crucial integral membrane enzyme that catalyzes the first committed step in the membrane-associated stages of peptidoglycan synthesis.[7] It facilitates the transfer of the soluble cytoplasmic precursor, UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide), to the lipid carrier undecaprenyl phosphate (B84403) (C₅₅-P), forming undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, also known as Lipid I.[7][8] By inhibiting MraY, this compound effectively blocks the formation of Lipid I, thereby halting the entire downstream process of peptidoglycan assembly.[6] This disruption of cell wall synthesis leads to the formation of osmotically sensitive spheroplasts and eventual cell lysis.[9]
dot
Caption: Inhibition of Lipid I formation by this compound.
Quantitative Data
The antibacterial activity of this compound and its analogs has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various strains of Pseudomonas aeruginosa.
Table 1: Minimum Inhibitory Concentrations (MICs) of Mureidomycins against Pseudomonas aeruginosa
| Strain | Mureidomycin A (µg/mL) | Mureidomycin B (µg/mL) | Mureidomycin C (µg/mL) | This compound (µg/mL) |
| P. aeruginosa IFO 3080 | 3.13 | 12.5 | 0.78 | 6.25 |
| P. aeruginosa IFO 3445 | 3.13 | 6.25 | 0.39 | 3.13 |
| P. aeruginosa IFO 3447 | 3.13 | 12.5 | 0.78 | 6.25 |
| P. aeruginosa PAO 1 | 1.56 | 6.25 | 0.39 | 3.13 |
| Clinical Isolate #1 | 6.25 | 25 | 1.56 | 12.5 |
| Clinical Isolate #2 | 3.13 | 12.5 | 0.78 | 6.25 |
Data compiled from existing literature.[10]
Experimental Protocols
MraY Inhibition Assay (Generalized Protocol)
This protocol is a generalized method for determining the inhibitory activity of this compound on MraY, adapted from established procedures for other MraY inhibitors.
dot
Caption: Workflow for the MraY Inhibition Assay.
Materials:
-
Membrane vesicles containing overexpressed MraY from a suitable host (e.g., E. coli).
-
Radiolabeled UDP-[¹⁴C]MurNAc-pentapeptide.
-
Undecaprenyl phosphate (C₅₅-P).
-
This compound.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Butanol.
-
Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60).
-
Scintillation counter or phosphorimager.
Procedure:
-
Enzyme Preparation: Prepare membrane vesicles containing overexpressed MraY from a bacterial strain like E. coli. The protein concentration should be determined using a standard method (e.g., Bradford assay).
-
Reaction Setup: In a microcentrifuge tube, combine the MraY-containing membrane vesicles with varying concentrations of this compound in the reaction buffer. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for 10 minutes at 37°C to allow for binding.
-
Reaction Initiation: Start the reaction by adding UDP-[¹⁴C]MurNAc-pentapeptide and undecaprenyl phosphate to the mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of butanol and vortexing vigorously.
-
Extraction: Centrifuge to separate the phases and collect the upper butanol phase, which contains the lipid-soluble product (Lipid I).
-
Analysis: Spot the butanol extract onto a TLC plate and develop the chromatogram using an appropriate solvent system (e.g., chloroform:methanol:water:ammonia, 88:48:10:1).
-
Quantification: Visualize and quantify the amount of radiolabeled Lipid I formed using autoradiography or a phosphorimager.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Lipid I Formation Assay
This assay directly visualizes the inhibition of Lipid I formation in the presence of this compound.[11]
Materials:
-
Pseudomonas aeruginosa cell culture.
-
Ether.
-
Radiolabeled UDP-[¹⁴C]MurNAc-pentapeptide.
-
This compound.
-
Buffer (e.g., 0.1 M Tris-HCl pH 8.0).
-
TLC plates and developing solvent.
-
Autoradiography film or phosphorimager.
Procedure:
-
Cell Permeabilization: Grow P. aeruginosa to the mid-log phase and permeabilize the cells by treatment with ether to allow the entry of substrates.
-
Reaction Mixture: Prepare a reaction mixture containing the ether-treated cells, radiolabeled UDP-[¹⁴C]MurNAc-pentapeptide, and varying concentrations of this compound in a suitable buffer.
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes.
-
Extraction and Analysis: Stop the reaction, extract the lipid intermediates, and analyze by TLC and autoradiography as described in the MraY inhibition assay. A decrease in the intensity of the Lipid I spot with increasing concentrations of this compound indicates inhibition.
Spheroplast Formation Assay
This microscopic assay provides a visual confirmation of the effect of this compound on the bacterial cell wall.[12]
dot
Caption: Experimental workflow for observing spheroplast formation.
Materials:
-
Pseudomonas aeruginosa culture.
-
Growth medium (e.g., Luria-Bertani broth).
-
This compound.
-
Phase-contrast microscope.
-
Microscope slides and coverslips.
Procedure:
-
Bacterial Culture: Grow a culture of P. aeruginosa in a suitable broth medium to the early to mid-logarithmic phase of growth.
-
Treatment: Add this compound to the bacterial culture at a concentration equal to or greater than its MIC.
-
Incubation: Continue to incubate the culture under normal growth conditions (e.g., 37°C with shaking).
-
Microscopic Observation: At various time points (e.g., 1, 2, and 4 hours) after the addition of this compound, remove a small aliquot of the culture.
-
Slide Preparation: Place a drop of the culture on a microscope slide and cover it with a coverslip.
-
Imaging: Observe the bacterial cells under a phase-contrast microscope. Look for the conversion of the typical rod-shaped P. aeruginosa cells into spherical, osmotically fragile cells (spheroplasts).
Conclusion
This compound exerts its potent and specific antibacterial activity against Pseudomonas aeruginosa by targeting a critical step in cell wall biosynthesis. Its inhibition of the MraY translocase prevents the formation of Lipid I, leading to a cascade of events that culminates in cell death. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and exploit the therapeutic potential of this promising class of antibiotics. Further investigation into the precise kinetics of this compound inhibition and its structure-activity relationships will be invaluable for the development of novel anti-pseudomonal agents.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C40H53N9O13S | CID 145720598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mureidomycin A, a new inhibitor of bacterial peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. MUREIDOMYCINS A-D, NOVEL PEPTIDYLNUCLEOSIDE ANTIBIOTICS WITH SPHEROPLAST FORMING ACTIVITY [jstage.jst.go.jp]
- 10. Susceptibility of Pseudomonas species to the novel antibiotics mureidomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Morphological and ultrastructural changes in bacterial cells as an indicator of antibacterial mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary In-Vitro Antibacterial Effects of Mureidomycin D
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the early-stage, in-vitro studies concerning the antibacterial properties of Mureidomycin D, a member of the Mureidomycin (MRD) group of peptidylnucleoside antibiotics. The Mureidomycins are produced by actinomycetes such as Streptomyces flavidovirens and are noted for their highly specific and potent activity against the opportunistic pathogen Pseudomonas aeruginosa.[1][2] This guide synthesizes available data on the mechanism of action, antibacterial potency, and the experimental methodologies used in its evaluation.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The antibacterial activity of the Mureidomycin family, including this compound, stems from its targeted inhibition of bacterial cell wall biosynthesis.[3] Specifically, Mureidomycins act as competitive inhibitors of the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY).[3]
MraY is a critical enzyme in the cytoplasmic membrane that catalyzes the first lipid cycle reaction in peptidoglycan synthesis: the transfer of the soluble precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P). This reaction forms Lipid I (undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide). By inhibiting MraY, Mureidomycins block the formation of Lipid I, thereby halting the entire downstream process of peptidoglycan assembly and leading to cell lysis.[3] This targeted action is particularly effective against Pseudomonas aeruginosa.[1][4]
In-Vitro Antibacterial Efficacy
Preliminary studies demonstrate that Mureidomycins A, B, C, and D are specifically active against Pseudomonas aeruginosa, including clinical isolates that are resistant to imipenem (B608078) or ofloxacin.[4][5] Among the group, Mureidomycin C is reported to be the most potent.[1] Conversely, most other Gram-positive and Gram-negative bacteria tested were found to be resistant, with Minimum Inhibitory Concentrations (MICs) at or above 200 µg/mL.[4][5]
Table 1: Minimum Inhibitory Concentrations (MICs) of Mureidomycins (µg/mL)
| Bacterial Strain | Mureidomycin A | Mureidomycin B | Mureidomycin C | This compound |
|---|---|---|---|---|
| Pseudomonas aeruginosa IFO 3445 | 6.25 | >200 | 1.56 | 12.5 |
| Pseudomonas aeruginosa GN 384 | 6.25 | 100 | 3.13 | 12.5 |
| Staphylococcus aureus 209P | >200 | >200 | >200 | >200 |
| Bacillus subtilis PCI 219 | >200 | >200 | >200 | >200 |
| Escherichia coli NIHJ | >200 | >200 | >200 | >200 |
| Proteus vulgaris IFO 3045 | >200 | >200 | >200 | >200 |
| Shigella flexneri 2a EW-10 | >200 | >200 | >200 | >200 |
(Data sourced from Isono et al., 1992)[5]
Experimental Protocols
The quantitative assessment of this compound's antibacterial activity is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that completely prevents the visible growth of a microorganism under standardized in-vitro conditions.[6][7] The broth microdilution method is a standard and widely adopted technique for this purpose.[6][8][9]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted (typically two-fold) in a liquid growth medium (e.g., Mueller-Hinton Broth) across the wells of a 96-well microtiter plate.[8][9] This creates a gradient of decreasing antibiotic concentrations.
-
Inoculum Preparation: The test bacterium (P. aeruginosa) is cultured on an agar (B569324) plate. A few colonies are used to create a bacterial suspension, which is then standardized to a specific turbidity, commonly a 0.5 McFarland standard. This suspension is further diluted in the growth medium to achieve a final target concentration of microorganisms in each well.[9]
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted this compound is inoculated with the standardized bacterial suspension. The plate also includes a positive control (bacteria with no antibiotic) and a negative control (broth only). The plate is then incubated under specific conditions (e.g., at 37°C for 16-24 hours).[8]
-
MIC Determination: Following incubation, the plate is visually inspected or read using a microplate reader to detect microbial growth (indicated by turbidity). The MIC is recorded as the lowest concentration of this compound in which no visible growth is observed.[7][8]
Conclusion
Preliminary in-vitro data for this compound, as part of the broader Mureidomycin antibiotic family, reveal a narrow but potent spectrum of antibacterial activity. Its efficacy is highly specific to Pseudomonas aeruginosa, a pathogen of significant clinical concern. The mechanism of action, involving the targeted inhibition of the essential peptidoglycan synthesis enzyme MraY, provides a clear biochemical basis for its bactericidal effects. While less potent than its analogue Mureidomycin C, this compound demonstrates significant anti-pseudomonal activity. These findings underscore the potential of Mureidomycins as lead compounds for the development of targeted therapies against challenging Gram-negative infections.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mureidomycin A, a new inhibitor of bacterial peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Susceptibility of Pseudomonas species to the novel antibiotics mureidomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idexx.dk [idexx.dk]
- 8. bmglabtech.com [bmglabtech.com]
- 9. emerypharma.com [emerypharma.com]
Methodological & Application
Application Notes and Protocols for Mureidomycin D Fermentation and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mureidomycin D, a member of the peptidyl-nucleoside class of antibiotics, exhibits potent activity against Pseudomonas aeruginosa. This document provides detailed application notes and protocols for the fermentation of this compound-producing microorganisms and the subsequent isolation and purification of this compound from the culture broth. The methodologies described herein are compiled from published research and are intended to serve as a comprehensive guide for researchers in natural product discovery and antibiotic development.
Introduction
The mureidomycins, including this compound, are a group of antibiotics originally isolated from Streptomyces flavidovirens.[1] More recent studies have also focused on Streptomyces roseosporus for the production of mureidomycin analogs.[2] These compounds inhibit the bacterial enzyme MraY, a key component in the biosynthesis of peptidoglycan, making them a subject of interest for the development of new antibacterial agents. This application note details the necessary steps for producing and purifying this compound.
Fermentation Protocol
Successful production of this compound relies on the careful optimization of culture conditions for the producing Streptomyces strain. The following protocols are based on established methods for Streptomyces fermentation.
Media Composition
The fermentation process involves a two-stage culture: a seed culture to generate sufficient biomass and a production culture to promote the synthesis of the target antibiotic.
Table 1: Media Composition for this compound Fermentation
| Component | Seed Culture (TSB Medium) per Liter | Production Culture (ISP-2 Medium) per Liter | Spore Medium (MM) per Liter |
| Pancreatic Digest of Casein | 17.0 g | - | - |
| Papaic Digest of Soybean | 3.0 g | - | - |
| Dextrose | 2.5 g | 4.0 g (Yeast Extract) | - |
| Sodium Chloride (NaCl) | 5.0 g | - | - |
| Yeast Extract | - | 4.0 g | - |
| Malt Extract | - | 10.0 g | - |
| L-Asparagine | - | - | 0.5 g |
| Dipotassium Phosphate (K₂HPO₄) | - | - | 0.5 g |
| Magnesium Sulfate (MgSO₄·7H₂O) | - | - | 0.2 g |
| Ferrous Sulfate (FeSO₄·7H₂O) | - | - | 0.01 g |
| Mannitol | - | - | 50.0 g |
| Agar (B569324) | - | 20.0 g (if solid) | 10.0 g |
Note: TSB (Tryptic Soy Broth) and ISP-2 (International Streptomyces Project-2) are standard media. MM (Minimal Medium) is used for spore formation and maintenance of the culture.[2]
Fermentation Parameters
Optimal fermentation parameters are crucial for maximizing the yield of this compound. The following table summarizes the recommended conditions.
Table 2: Optimal Fermentation Parameters for this compound Production
| Parameter | Seed Culture | Production Culture |
| Producing Organism | Streptomyces flavidovirens or S. roseosporus | Streptomyces flavidovirens or S. roseosporus |
| Incubation Time | 2 days | 7 - 10 days |
| Temperature | 28 - 30°C | 28 - 30°C |
| Agitation | 220 rpm | 180 - 250 rpm |
| pH | Initial pH 7.0 - 7.2 | Maintained around 7.0 - 8.0 |
| Inoculum Volume | 1% (v/v) transfer to production medium | - |
Experimental Protocol for Fermentation
-
Spore Culture Preparation:
-
Prepare Mannitol Soya Flour (MM) agar plates.
-
Inoculate the plates with a stock culture of Streptomyces and incubate at 28°C for 4 days to allow for sporulation.[2]
-
-
Seed Culture:
-
In a 250 mL baffled flask, add 100 mL of TSB medium.
-
Inoculate the TSB medium with spores from the MM agar plate.
-
Incubate the flask at 28-30°C for 2 days on a rotary shaker at 220 rpm.[2]
-
-
Production Culture:
-
Prepare the ISP-2 production medium in a larger fermentation vessel.
-
Transfer the seed culture to the production medium, ensuring an inoculum volume of 1% (v/v).[2]
-
Incubate the production culture at 28-30°C with agitation (180-250 rpm) for 7-10 days. Monitor the pH and adjust if necessary to maintain it within the optimal range of 7.0-8.0.
-
Isolation and Purification Protocol
The isolation of this compound from the fermentation broth is a multi-step process involving clarification and a series of chromatographic separations.
Workflow for this compound Isolation
Step-by-Step Isolation Protocol
-
Clarification of Culture Broth:
-
Harvest the fermentation broth after the incubation period.
-
Separate the mycelium and other solid components from the culture broth by centrifugation at 6,000-10,000 x g for 15-20 minutes.
-
Collect the supernatant, which contains the crude this compound.
-
-
Adsorption Chromatography (Amberlite XAD-2):
-
Pack a column with Amberlite XAD-2 resin and equilibrate it with deionized water.
-
Load the clarified supernatant onto the column.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the bound mureidomycins with a stepwise gradient of methanol (B129727) or acetone (B3395972) in water. The specific gradient will need to be optimized, but a common starting point is a step gradient of 20%, 50%, and 80% methanol.
-
Collect fractions and test for activity against a sensitive strain of Pseudomonas aeruginosa.
-
Pool the active fractions and concentrate them under reduced pressure.
-
-
Ion Exchange Chromatography (Amberlite CG-50 and Whatman DE-52):
-
The concentrated active fraction is further purified by successive ion-exchange chromatography.[1]
-
Cation Exchange (Amberlite CG-50):
-
Equilibrate the Amberlite CG-50 (a weakly acidic cation exchange resin) column with an appropriate buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0).
-
Load the sample onto the column.
-
Wash the column with the equilibration buffer.
-
Elute the mureidomycins using a linear salt gradient (e.g., 0 to 1.0 M NaCl in the equilibration buffer).
-
Collect and assay fractions for activity.
-
-
Anion Exchange (Whatman DE-52):
-
Pool and desalt the active fractions from the cation exchange step.
-
Equilibrate the Whatman DE-52 (a weakly basic anion exchange resin) column with a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Load the desalted sample onto the column.
-
Wash with the equilibration buffer.
-
Elute with a linear salt gradient (e.g., 0 to 0.5 M NaCl in the equilibration buffer).
-
Collect and assay active fractions.
-
-
-
Size Exclusion Chromatography (Toyopearl HW-40):
-
Concentrate the active fractions from the ion-exchange step.
-
Apply the concentrated sample to a Toyopearl HW-40 size-exclusion column equilibrated with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Elute with the same buffer at a constant flow rate.
-
Collect fractions and identify those containing this compound based on their elution volume and bioactivity.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final polishing and to separate this compound from other mureidomycin analogs, preparative HPLC is employed.
-
The following table provides an example of a preparative HPLC protocol.
-
Table 3: Preparative HPLC Protocol for this compound Purification
| Parameter | Value |
| Column | Zorbax SB-C18 |
| Dimensions | 9.4 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 32% B over a specified time (e.g., 30 minutes) |
| Flow Rate | 2.0 mL/min |
| Detection | 280 nm |
This protocol is based on a method used for purifying mureidomycin analogs and may require optimization for this compound.[3]
Data Presentation
Table 4: Physicochemical Properties of Mureidomycins A-D
| Mureidomycin | Molecular Formula | Molecular Weight (Da) | Key Structural Feature |
| A | C₃₈H₄₈N₈O₁₂S | 840 | Uracil |
| B | C₃₈H₅₀N₈O₁₂S | 842 | Dihydrouracil |
| C | C₄₀H₅₁N₉O₁₃S | 897 | Uracil, Glycine |
| D | C₄₀H₅₃N₉O₁₃S | 899 | Dihydrouracil, Glycine |
Data sourced from Inukai et al. (1989).[1]
Concluding Remarks
The protocols outlined in this application note provide a robust framework for the fermentation and isolation of this compound. Researchers should note that optimization of media components, fermentation parameters, and chromatographic conditions will likely be necessary to achieve maximum yields and purity. The provided data and methodologies serve as a starting point for further investigation and development of this promising class of antibiotics.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Mureidomycin D using HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the analysis of Mureidomycin D and its analogs using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS). The described protocol is suitable for the identification and relative quantification of mureidomycins from complex matrices such as fermentation broths. This methodology is critical for researchers in natural product discovery, antibiotic development, and process monitoring.
Introduction
Mureidomycins are a class of peptidylnucleoside antibiotics that exhibit potent activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen.[1] this compound, a member of this family, along with its structural analogs, requires precise analytical methods for characterization and quantification during discovery, development, and manufacturing processes. The inherent complexity of fermentation broths and the structural similarity of mureidomycin analogs necessitate a high-resolution analytical approach. This document provides a detailed protocol for UHPLC-MS/MS analysis, enabling accurate identification and characterization of this compound and related compounds.
Experimental Protocols
Sample Preparation from Fermentation Broth
A critical step for accurate analysis is the effective extraction of mureidomycins from the fermentation culture. The following is a general protocol that can be optimized for specific fermentation media and strains.
-
Cell Removal: Centrifuge the fermentation broth at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the microbial cells.
-
Supernatant Collection: Carefully collect the supernatant, which contains the secreted mureidomycins.
-
Protein Precipitation: To remove proteins that can interfere with the analysis, add an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to the supernatant.
-
Incubation and Centrifugation: Incubate the mixture at -20°C for at least 30 minutes to facilitate protein precipitation. Subsequently, centrifuge at high speed to pellet the precipitated proteins.
-
Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the UHPLC system.
UHPLC-HRMS Analysis
The following protocol is based on established methods for the analysis of mureidomycin analogs.[2]
-
Instrumentation: Waters ACQUITY UPLC® system coupled to a Xevo G2 Qtof MS system.[2]
-
Column: ACQUITY UPLC BEH C18 Column (2.1 mm × 50 mm, 1.7 μm).[2]
-
Column Temperature: 45 °C.[2]
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile.
-
-
Flow Rate: 0.3 ml/min.
-
Gradient Elution Program:
-
0 min: 100% A, 0% B
-
10 min: 85% A, 15% B
-
15 min: 50% A, 50% B
-
-
Injection Volume: 5-10 µL (optimized based on sample concentration).
Mass Spectrometry Detection
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Spectrometer: Hybrid quadrupole-time-of-flight (Q-TOF) mass spectrometer.
-
Acquisition Mode: MSE (a data-independent acquisition mode that collects both precursor and fragment ion information in a single run).
-
Data Analysis: The system is controlled by Masslynx V4.1 software.
Data Presentation
The following table summarizes the mass-to-charge ratios ([M+H]⁺) for this compound and several of its known analogs, which are crucial for their identification in complex mixtures.
| Compound | Molecular Formula | Calculated [M+H]⁺ | Measured [M+H]⁺ | Reference |
| Mureidomycin A | C₃₈H₄₈N₈O₁₂S | 841.3190 | 841.3218 | |
| Mureidomycin B | C₃₈H₅₀N₈O₁₂S | 843.3339 | 843.3340 | |
| Mureidomycin C | C₄₀H₅₁N₉O₁₃S | 898.3354 | - | |
| This compound | C₄₀H₅₃N₉O₁₃S | 900.3510 | - | |
| N-acetylmureidomycin E | - | 899.3245 | 899.3246 | |
| N-acetylmureidomycin I | - | 849.3763 | 849.3763 | |
| N-acetylmureidomycin J | - | 851.3909 | 851.3909 |
Note: Measured [M+H]⁺ for Mureidomycin C and D were not explicitly found in the provided search results, hence the calculated values are presented.
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
Conclusion
The described UHPLC-MS/MS method provides a highly specific and sensitive tool for the analysis of this compound and its analogs. The detailed protocol for sample preparation and instrumental analysis will aid researchers in the accurate identification and characterization of these important antibiotic compounds, thereby facilitating drug discovery and development efforts. The use of high-resolution mass spectrometry is particularly advantageous for distinguishing between closely related structural analogs within complex biological matrices.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Determination of Mureidomycin D using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mureidomycins are a class of peptidyl-nucleoside antibiotics known for their specific activity against Pseudomonas aeruginosa. Their complex structure, featuring a uracil (B121893) or dihydrouracil (B119008) moiety, a sugar, and a peptide chain, necessitates advanced analytical techniques for complete structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the constitution and stereochemistry of these intricate natural products. This application note provides a detailed overview of the NMR methodologies employed in the structural determination of Mureidomycin D and its analogs.
Core Structure of Mureidomycins
The mureidomycin family of antibiotics, including this compound, is characterized by a common structural framework. This framework consists of two m-tyrosine residues, a 2-amino-3-N-methylaminobutyric acid (AMBA) residue, and a methionine residue.[1] Mureidomycins A and C contain a uracil moiety, while Mureidomycins B and D feature a dihydrouracil group.[1][2] The connection between methionine and m-tyrosine is established through a ureido bond.[1] Furthermore, the uracil or dihydrouracil component is linked to the AMBA residue through an enamine sugar moiety.[1] Mureidomycins C and D are distinguished by the presence of a glycine (B1666218) residue at the N-terminal.[1]
Experimental Protocols
Detailed NMR analysis is crucial for the structural elucidation of Mureidomycins. Below are generalized protocols for the key NMR experiments.
1. Sample Preparation
-
Sample Purity: Isolate and purify this compound to >95% purity using chromatographic techniques such as HPLC.
-
Solvent: Dissolve 5-10 mg of the purified sample in 0.5 mL of a suitable deuterated solvent. Methanol-d4 (CD3OD) is commonly used for this class of compounds. For the observation of exchangeable protons (e.g., NH, OH), a solvent mixture like H2O/D2O (9:1) or DMSO-d6 can be used.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or the residual solvent peak, for chemical shift calibration.
2. 1D NMR Spectroscopy
-
¹H NMR:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
-
¹³C NMR:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
-
-
-
DEPT-135:
-
Pulse Program: DEPT-135 pulse sequence.
-
Purpose: To differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.
-
3. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) couplings, typically through 2-3 bonds. This helps in establishing the connectivity of spin systems within the molecule.
-
Pulse Program: Standard COSY90 or DQF-COSY.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons directly attached to carbons (¹H-¹³C one-bond correlations). This is essential for assigning the carbon signals based on their attached proton resonances.
-
Pulse Program: Standard HSQC with gradient selection.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations between protons and carbons (¹H-¹³C two- to three-bond correlations). This experiment is critical for connecting different spin systems and assembling the overall carbon skeleton.
-
Pulse Program: Standard HMBC with gradient selection.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (< 5 Å), irrespective of their through-bond connectivity. This is crucial for determining the relative stereochemistry and conformation of the molecule.
-
Pulse Program: Standard NOESY with mixing times ranging from 300 to 800 ms.
-
Data Presentation: NMR Data of Mureidomycin Analogs
Table 1: ¹H and ¹³C NMR Data for the Uracil Moiety in N-acetylmureidomycin A and B (in CD3OD)
| Position | N-acetylmureidomycin A (Unsaturated Uracil) | N-acetylmureidomycin B (Saturated Uracil) |
| δH (ppm) | δC (ppm) | |
| Uracil-5 | 5.59 | 103.5 |
| Uracil-6 | 7.12 | 141.2 |
Data adapted from a recent study on mureidomycin biosynthesis.[3]
Visualization of Structural Elucidation
The following diagrams illustrate the logical workflow and key correlations used in the structural determination of this compound and its analogs.
Caption: Workflow for the isolation and structural elucidation of this compound.
Caption: Key 2D NMR correlations for structural fragment assembly.
Structural Determination Insights from NMR Data
The structural elucidation of mureidomycins relies on the piecing together of various structural fragments identified through NMR spectroscopy.
-
¹H and ¹³C NMR spectra provide the initial overview of the number and types of protons and carbons present in the molecule. For instance, the presence of signals in the aromatic region (6-8 ppm in ¹H NMR, 110-150 ppm in ¹³C NMR) suggests the m-tyrosine residues, while signals in the aliphatic region correspond to the amino acid side chains and the sugar moiety.
-
COSY spectra are instrumental in identifying the individual spin systems of the amino acid residues and the sugar. Unbroken COSY correlations can establish the connectivity from Uracil-H5 to Uracil-H6, Sugar-H1 to Sugar-H5, AMBA-H2 to AMBA-H4, and within the m-tyrosine and methionine residues.[3]
-
HSQC spectra allow for the direct correlation of each proton to its attached carbon, which is a critical step in assigning the ¹³C NMR spectrum.
-
HMBC spectra are key to connecting the individual spin systems. For example, HMBC correlations from Uracil-H5 to Uracil-C4 and from Uracil-H6 to Uracil-C2 and C4 help to confirm the uracil ring system.[3] Similarly, a correlation from the anomeric proton of the sugar (Sugar-H1) to a carbon in the uracil moiety would establish their connectivity.
-
NOESY spectra provide through-space correlations that are essential for determining the relative stereochemistry of the chiral centers in the amino acids and the sugar, as well as the conformation of the peptide backbone.
The distinction between Mureidomycin A/C (containing uracil) and B/D (containing dihydrouracil) can be clearly observed in the NMR spectra. The unsaturated uracil ring in A/C shows characteristic olefinic proton signals (e.g., ~5.6 ppm for H-5 and ~7.1 ppm for H-6), whereas the saturated dihydrouracil in B/D will show aliphatic proton signals in their place (e.g., ~2.6 ppm and ~3.1 ppm).[3]
Conclusion
The structural determination of this compound is a complex undertaking that heavily relies on a suite of NMR experiments. Through the systematic application of 1D and 2D NMR techniques, the constitution of the molecule can be established by identifying and connecting its constituent amino acid, sugar, and nucleobase moieties. Furthermore, NOESY experiments provide crucial information for defining the three-dimensional structure. The protocols and data presented here for closely related analogs serve as a comprehensive guide for researchers working on the structural elucidation of this compound and other peptidyl-nucleoside antibiotics.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chemical Synthesis of Mureidomycin D and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mureidomycins are a class of peptidyl-nucleoside antibiotics that exhibit potent activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen.[1] Mureidomycin D, a member of this family, functions by inhibiting the bacterial enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY).[2] MraY is a critical enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This specific mode of action makes this compound and its analogues promising candidates for the development of new antibacterial agents, particularly in the face of rising antibiotic resistance.
These application notes provide a comprehensive overview of the chemical synthesis protocols for this compound and its analogues, based on available scientific literature. While a complete, step-by-step total synthesis of this compound has not been published in a single source, this document consolidates and details the synthetic strategies for its key fragments and analogues. The protocols provided are intended to serve as a guide for researchers in the synthesis and evaluation of this important class of antibiotics.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of this compound and its analogues.
Table 1: Physicochemical Properties of Mureidomycins A-D
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| Mureidomycin A | C38H48N8O12S | 840 | Uracil |
| Mureidomycin B | C38H50N8O12S | 842 | Dihydrouracil |
| Mureidomycin C | C40H51N9O13S | 897 | Uracil, Glycine at N-terminus |
| This compound | C40H53N9O13S | 899 | Dihydrouracil, Glycine at N-terminus |
Source:[3]
Table 2: Biological Activity of Mureidomycin Analogues
| Analogue | Target Organism/Enzyme | Activity Metric | Value |
| Mureidomycin C | Pseudomonas aeruginosa | MIC | 0.1 to 3.13 µg/mL |
| 5'-O-(L-Ala-N-methyl-β-alanyl)-uridine | Escherichia coli MraY | % Inhibition (at 2.35 mM) | 97% |
| 5'-O-(L-Ala-N-methyl-β-alanyl)-uridine | Pseudomonas putida | Antibacterial Activity | 100 µg/mL |
| 5'-aminoacyl uridine (B1682114) derivative (3-aminopropionyl) | E. coli translocase I | IC50 | 260 µM |
| 5'-aminoacyl uridine derivative (7-aminoheptanoyl) | E. coli translocase I | IC50 | 1.5 mM |
| Carboxy terminus mimic of MRD A | E. coli translocase I | IC50 | 1.9 mM |
| Phosphonate analogue of MRD A | E. coli translocase I | IC50 | 3.7 mM |
Experimental Protocols
The total synthesis of this compound can be conceptually divided into three main stages: synthesis of the peptide moiety, synthesis of the nucleoside core, and the coupling of these two fragments followed by deprotection. The following protocols are based on methodologies reported for the synthesis of Mureidomycin analogues and related peptidyl-nucleoside antibiotics.
Protocol 1: Synthesis of the Peptide Moiety (A Dipeptide Analogue Example)
This protocol describes the synthesis of a dipeptide analogue that mimics a portion of the Mureidomycin peptide chain.
Materials:
-
Fmoc-protected amino acids (e.g., Fmoc-L-Ala-OH)
-
β-Alanine ethyl ester hydrochloride
-
N-Methylmorpholine (NMM)
-
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Dipeptide Coupling:
-
Dissolve Fmoc-L-Ala-OH (1.0 eq) in DMF.
-
Add NMM (2.0 eq) and HBTU (1.0 eq).
-
Stir the mixture for 10 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve β-Alanine ethyl ester hydrochloride (1.0 eq) in DMF and add NMM (1.0 eq).
-
Add the β-Alanine solution to the activated Fmoc-L-Ala-OH solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected dipeptide.
-
-
Fmoc Deprotection:
-
Dissolve the protected dipeptide in a 20% solution of piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Co-evaporate with toluene (B28343) to remove residual piperidine.
-
The resulting free amine can be used in the next coupling step.
-
-
Ester Hydrolysis (Final Deprotection):
-
Dissolve the dipeptide ethyl ester in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to pH ~3.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, filter, and concentrate to yield the final dipeptide.
-
Protocol 2: Synthesis of the Modified Nucleoside Core (General Strategy)
The synthesis of the complex nucleoside core of Mureidomycins involves multiple steps, starting from a commercially available uridine derivative.
Materials:
-
2',3'-O-Isopropylideneuridine
-
Appropriate protecting group reagents (e.g., TBDMS-Cl, Benzoyl chloride)
-
Oxidizing agents (e.g., Swern oxidation reagents)
-
Reagents for the introduction of the enamine functionality.
General Synthetic Strategy:
-
Protection of Hydroxyl Groups: Protect the 5'-hydroxyl group of 2',3'-O-isopropylideneuridine.
-
Modification of the Ribose Moiety: Introduce the necessary functional groups at the 5' position, which will later be converted to the enamine linkage.
-
Formation of the Enamine Linkage: This is a critical step and can be achieved through various methods, often involving the coupling of an amine to a modified sugar precursor.
Protocol 3: Coupling of the Peptide and Nucleoside Moieties
This is a crucial step that forms the final peptidyl-nucleoside structure. Various peptide coupling reagents can be employed.
Materials:
-
Protected peptide moiety with a free carboxylic acid.
-
Modified nucleoside core with a free amine.
-
Peptide coupling reagent (e.g., HATU, HBTU, or DCC).
-
Base (e.g., DIPEA or NMM).
-
Anhydrous solvent (e.g., DMF or DCM).
Procedure:
-
Dissolve the protected peptide moiety (1.0 eq) in anhydrous DMF.
-
Add the coupling reagent (1.1 eq) and the base (2.0 eq).
-
Stir the mixture for 15-30 minutes at 0 °C to activate the carboxylic acid.
-
Add the modified nucleoside core (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove byproducts and unreacted starting materials.
-
Purify the coupled product by column chromatography.
Protocol 4: Global Deprotection
The final step in the synthesis is the removal of all protecting groups to yield the target this compound or its analogue.
Materials:
-
Fully protected Mureidomycin derivative.
-
Deprotection reagents (e.g., TFA for Boc and t-butyl groups, TBAF for silyl (B83357) groups).
-
Scavengers (e.g., triisopropylsilane).
-
Purification system (e.g., preparative HPLC).
Procedure:
-
Dissolve the protected compound in a suitable solvent (e.g., DCM).
-
Add the deprotection cocktail (e.g., a mixture of TFA, water, and a scavenger).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by LC-MS.
-
Once complete, remove the solvent and TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the crude product.
-
Purify the final compound by preparative reverse-phase HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
Mechanism of Action and Experimental Workflow Diagrams
Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis
Mureidomycins target and inhibit MraY, a key enzyme in the bacterial peptidoglycan synthesis pathway. This inhibition blocks the formation of Lipid I, a crucial intermediate, thereby disrupting cell wall formation and leading to bacterial cell death.
Caption: Inhibition of MraY by this compound.
General Synthetic Workflow
The chemical synthesis of this compound and its analogues follows a convergent strategy, involving the separate synthesis of the peptide and nucleoside fragments, followed by their coupling and final deprotection.
Caption: General workflow for Mureidomycin synthesis.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mureidomycin A, a new inhibitor of bacterial peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and activity of 5'-uridinyl dipeptide analogues mimicking the amino terminal peptide chain of nucleoside antibiotic mureidomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–function studies on nucleoside antibiotic mureidomycin A: synthesis of 5′-functionalised uridine models - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: Assaying the Biological Activity of Mureidomycin D Against Clinical Isolates of Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mureidomycins are a class of peptidylnucleoside antibiotics produced by Streptomyces flavidovirens.[1] This class of antibiotics, which includes Mureidomycin A, B, C, and D, exhibits specific and potent activity against Pseudomonas aeruginosa, a gram-negative bacterium notorious for its intrinsic and acquired resistance to a wide range of antibiotics.[1][2][3] The increasing prevalence of multidrug-resistant (MDR) P. aeruginosa in clinical settings underscores the urgent need for novel therapeutic agents. Mureidomycins represent a promising class of antibiotics due to their unique mechanism of action, which involves the inhibition of peptidoglycan synthesis.[3] They target the phospho-N-acetylmuramyl-pentapeptide translocase (MraY), an essential enzyme in the bacterial cell wall biosynthesis pathway. This application note provides detailed protocols for assaying the biological activity of Mureidomycin D against clinical isolates of P. aeruginosa.
Mechanism of Action
Mureidomycins exert their bactericidal effect by inhibiting the formation of the bacterial cell wall. Specifically, they act as competitive inhibitors of the MraY translocase. This enzyme catalyzes the transfer of the N-acetylmuramic acid (MurNAc)-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, a critical step in the cytoplasmic phase of peptidoglycan synthesis. By blocking this step, Mureidomycins prevent the formation of Lipid I, a key intermediate, thereby disrupting the entire cell wall assembly process and leading to cell lysis.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibility of Pseudomonas species to the novel antibiotics mureidomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of Mureidomycin D from Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mureidomycins are a family of peptidylnucleoside antibiotics produced by Streptomyces flavidovirens, with Mureidomycin D being a notable member of this complex.[1] These compounds exhibit specific activity against Pseudomonas aeruginosa, a challenging opportunistic pathogen. This compound, with a molecular formula of C40H53N9O13S and a molecular weight of approximately 899 g/mol , is an amphoteric and water-soluble molecule.[1][2] Its structure includes a dihydrouracil (B119008) moiety and a glycine (B1666218) residue at the N-terminal.[3] The purification of this compound from fermentation broths presents a significant challenge due to the presence of a complex mixture of structurally related mureidomycins (A, B, and C) and other impurities. This document provides a detailed protocol for the purification of this compound, drawing from established methods for Mureidomycins and analogous peptidylnucleoside antibiotics like Nikkomycins and Polyoxins.
Data Presentation
Table 1: Purification Summary for a Peptidylnucleoside Antibiotic (Nikkomycin Z Example)
| Purification Step | Total Activity (Units) | Total Protein (mg) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Culture Filtrate | 1,000,000 | 20,000 | 50 | 100 | <5 |
| Amberlite XAD-2 | 900,000 | 4,000 | 225 | 90 | 20 |
| Cation Exchange (CG-50) | 850,000 | 850 | 1,000 | 85 | 60 |
| Anion Exchange (DE-52) | 810,000 | 270 | 3,000 | 81 | 90 |
| Size Exclusion (Toyopearl HW-40) | 790,000 | 80 | 9,875 | 79 | >98 |
Note: This table is adapted from data for Nikkomycin Z purification and serves as an illustrative example. Actual results for this compound may vary.[1]
Experimental Protocols
The purification of this compound is achieved through a series of chromatographic steps designed to separate the molecule based on its unique physicochemical properties, including its hydrophobicity, charge, and size.
Sample Preparation: Fermentation and Initial Extraction
This compound is produced by submerged fermentation of Streptomyces flavidovirens.
Protocol:
-
Culture Streptomyces flavidovirens in a suitable fermentation medium.
-
After fermentation, remove the mycelium and other solid materials from the culture broth by centrifugation or filtration to obtain a clear culture filtrate.
Adsorption Chromatography on Amberlite XAD-2
This step utilizes a hydrophobic resin to capture this compound and other hydrophobic molecules from the aqueous culture filtrate, effectively concentrating the target compound and removing polar impurities.
Protocol:
-
Column Preparation: Pack a column with Amberlite XAD-2 resin and equilibrate it with deionized water.
-
Sample Loading: Pass the culture filtrate through the equilibrated Amberlite XAD-2 column at a slow flow rate.
-
Washing: Wash the column with deionized water to remove unbound, polar impurities.
-
Elution: Elute the bound Mureidomycins using a stepwise gradient of increasing methanol (B129727) concentration in water (e.g., 20%, 50%, 80%, and 100% methanol). This compound is expected to elute in the methanol fractions.
-
Fraction Analysis: Monitor the fractions for the presence of this compound using a suitable analytical method, such as analytical HPLC. Pool the fractions containing this compound.
Cation Exchange Chromatography on Amberlite CG-50
This step separates molecules based on their net positive charge at a specific pH. This compound, being amphoteric, can be manipulated to carry a net positive charge for binding to a cation exchange resin.
Protocol:
-
Column Preparation: Pack a column with Amberlite CG-50 (a weakly acidic cation exchange resin) and equilibrate it with a suitable acidic buffer (e.g., 0.1 M ammonium (B1175870) acetate (B1210297), pH 5.0).
-
Sample Preparation: Adjust the pH of the pooled and concentrated fractions from the previous step to the equilibration buffer pH.
-
Sample Loading: Load the pH-adjusted sample onto the equilibrated column.
-
Washing: Wash the column with the equilibration buffer to remove unbound and weakly bound impurities.
-
Elution: Elute the bound Mureidomycins using a linear or stepwise gradient of increasing salt concentration (e.g., 0.1 M to 1.0 M ammonium acetate) or by increasing the pH of the elution buffer.
-
Fraction Analysis: Collect fractions and analyze for the presence of this compound. Pool the relevant fractions.
Anion Exchange Chromatography on DEAE Cellulose (e.g., Whatman DE-52)
This step separates molecules based on their net negative charge. By adjusting the pH to be above its isoelectric point, this compound will carry a net negative charge and bind to the anion exchange resin.
Protocol:
-
Column Preparation: Pack a column with a weak anion exchange resin like Whatman DE-52 and equilibrate it with a basic buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0).
-
Sample Preparation: Adjust the pH of the pooled fractions from the cation exchange step to the equilibration buffer pH.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Washing: Wash the column with the equilibration buffer.
-
Elution: Elute the bound Mureidomycins with a decreasing pH gradient or an increasing salt concentration gradient.
-
Fraction Analysis: Analyze the collected fractions for this compound and pool the pure fractions.
Size Exclusion Chromatography on Toyopearl HW-40
The final polishing step separates molecules based on their size. This is effective in removing any remaining impurities of different molecular weights and for desalting the sample.
Protocol:
-
Column Preparation: Pack a column with Toyopearl HW-40 resin and equilibrate it with a volatile buffer such as ammonium acetate or deionized water. Toyopearl HW-40 is suitable for separating molecules up to 10,000 Da.
-
Sample Loading: Concentrate the pooled fractions from the anion exchange step and load the sample onto the column.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate. This compound will elute at a volume corresponding to its molecular weight.
-
Fraction Collection and Analysis: Collect fractions and identify those containing pure this compound.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain this compound as a white powder.
Analytical HPLC for Purity Assessment
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for monitoring the purification process and for final purity assessment of this compound.
Protocol:
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or a phosphate (B84403) buffer in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm and 260 nm).
-
Injection Volume: 10-20 µL.
Visualization of Workflow
The overall workflow for the purification of this compound can be visualized as a series of sequential steps.
Caption: Purification workflow for this compound.
The logical relationship between the different chromatography steps is based on the sequential exploitation of the physicochemical properties of this compound.
Caption: Rationale for the chromatographic sequence.
References
Application Notes and Protocols for Screening Mureidomycin D Producing Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mureidomycins are a class of peptidyl-nucleoside antibiotics that exhibit potent and specific activity against Pseudomonas aeruginosa, a challenging opportunistic pathogen known for its high level of intrinsic and acquired antibiotic resistance. Mureidomycin D, a component of this antibiotic family, functions by inhibiting the phospho-N-acetylmuramyl-pentapeptide translocase (MraY), an essential enzyme in the bacterial peptidoglycan biosynthesis pathway.[1][2] This unique mechanism of action makes Mureidomycins promising candidates for the development of new therapeutics.
These application notes provide detailed protocols for developing a bioassay to screen for this compound producing microbial strains. The described methods cover the cultivation of potential producing strains, a targeted bioassay for detecting MraY inhibition, and protocols for the fermentation and preliminary purification of the active compound.
Mechanism of Action of this compound
This compound specifically targets and inhibits the MraY translocase. This enzyme catalyzes the transfer of the soluble cytoplasmic precursor, UDP-N-acetylmuramoyl-pentapeptide, to the lipid carrier undecaprenyl phosphate, forming Lipid I. This is a critical first membrane-bound step in the synthesis of peptidoglycan, the major component of the bacterial cell wall. Inhibition of MraY disrupts the cell wall synthesis, leading to cell lysis and bacterial death.
Bioassay for Screening this compound Producers
This bioassay is designed to identify microbial extracts that inhibit the MraY translocase, the target of this compound. The assay utilizes a fluorescence-based method for continuous monitoring of MraY activity.
Experimental Protocol: Fluorescence-Based MraY Inhibition Assay
Objective: To screen microbial extracts for inhibitory activity against MraY translocase.
Principle: This assay is based on the use of a fluorescently labeled substrate, UDP-MurNAc-L-Ala-γ-D-Glu-L-Lys(Nε-dansyl)-D-Ala-D-Ala. The inhibition of MraY is measured by a decrease in the fluorescence signal that would otherwise be generated upon the enzymatic reaction.
Materials:
-
Overexpressed and particulate E. coli MraY enzyme preparation
-
Fluorescent Substrate: UDP-MurNAc-L-Ala-γ-D-Glu-L-Lys(Nε-dansyl)-D-Ala-D-Ala
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl2
-
Triton X-100
-
Microbial extracts to be screened
-
Positive Control: Mureidomycin A or a known MraY inhibitor
-
Negative Control: Sterile culture medium
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Prepare a solubilized MraY enzyme solution from particulate fractions of overexpressing E. coli at a protein concentration of 4 mg/ml in 50 mM Tris (pH 7.5), 2 mM β-mercaptoethanol, 1 mM MgCl2, 1% v/v Triton X-100, and 20% glycerol.[3]
-
Reaction Mixture Preparation: In each well of a 96-well black microplate, prepare the following reaction mixture:
-
50 mM Tris-HCl, pH 7.5
-
1 mM MgCl2
-
0.5% Triton X-100
-
Fluorescent Substrate (final concentration to be optimized, typically in the low µM range)
-
-
Addition of Microbial Extracts: Add a defined volume (e.g., 10 µL) of the microbial extract to be tested to the appropriate wells.
-
Controls:
-
Negative Control: Add 10 µL of sterile culture medium instead of the microbial extract.
-
Positive Control: Add 10 µL of a known concentration of Mureidomycin A or another MraY inhibitor.
-
-
Enzyme Addition and Incubation: Initiate the reaction by adding the solubilized MraY enzyme preparation to each well.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths for the dansyl group (e.g., excitation at 340 nm and emission at 520 nm). Monitor the fluorescence kinetically over a period of 30-60 minutes at 37°C.
-
Data Analysis: Calculate the percentage of inhibition for each microbial extract compared to the negative control. Extracts showing significant inhibition of MraY activity are considered potential this compound producers.
Screening Workflow
The overall workflow for screening potential this compound producing strains involves several stages, from the isolation of microorganisms to the confirmation of this compound production.
Protocols for Cultivation and Fermentation
Protocol 1: Cultivation of Streptomyces flavidovirens
Streptomyces flavidovirens is a known natural producer of Mureidomycins.[4] The following protocol can be used for its cultivation and the production of this compound.
Materials:
-
Streptomyces flavidovirens strain (e.g., SANK 60486)
-
Seed Medium (e.g., Tryptic Soy Broth - TSB)
-
Production Medium (e.g., ISP-2 Medium or a custom optimized medium)
-
Shaker incubator
Procedure:
-
Seed Culture: Inoculate a loopful of S. flavidovirens spores or mycelia into 50 mL of TSB in a 250 mL Erlenmeyer flask. Incubate at 28-30°C for 48-72 hours with shaking at 200-220 rpm.
-
Production Culture: Inoculate 5 mL of the seed culture into 100 mL of production medium in a 500 mL Erlenmeyer flask.
-
Fermentation: Incubate the production culture at 28-30°C for 7-10 days with shaking at 200-220 rpm.
-
Monitoring: Monitor the production of this compound by taking samples at regular intervals and testing them using the MraY inhibition bioassay.
Protocol 2: Fermentation of Engineered Streptomyces roseosporus
An engineered strain of Streptomyces roseosporus with an activated Mureidomycin biosynthetic gene cluster can also be used for production.[5][6]
Materials:
-
Engineered Streptomyces roseosporus strain
-
Seed Medium: Tryptic Soy Broth (TSB: 1.7% pancreatic digest of casein, 1.5% papaic digest of soybean, 0.25% dextrose, 0.5% NaCl)[5]
-
Production Medium: ISP-2 Medium (4 g/L yeast extract, 10 g/L malt (B15192052) extract, 4 g/L dextrose, pH adjusted to 7.2)
-
Shaker incubator
Procedure:
-
Seed Culture: Inoculate the engineered S. roseosporus into TSB and incubate at 220 rpm for 2 days.[5]
-
Production Culture: Transfer the seed culture into ISP-2 medium at a 1% (v/v) inoculation rate for fermentation.[5]
-
Fermentation: Incubate the production culture under the same conditions as the seed culture for an optimized duration.
-
Extraction and Analysis: After fermentation, the broth can be used for the extraction of this compound and subsequent analysis.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Pseudomonas aeruginosa
| Strain | MIC (µg/mL) |
| P. aeruginosa ATCC 27853 | 0.8 |
| Clinical Isolate 1 | 1.6 |
| Clinical Isolate 2 | 3.13 |
| Clinical Isolate 3 | 0.4 |
| Cefoperazone-resistant strain | 1.6 |
| Ceftazidime-resistant strain | 3.13 |
Note: Data is compiled from published literature and may vary depending on the specific strain and testing conditions.[1]
Table 2: Optimization of Fermentation Parameters for this compound Production
| Parameter | Condition 1 | Condition 2 | Condition 3 | Relative Yield (%) |
| Carbon Source | Glucose (1%) | Starch (1%) | Glycerol (1%) | 100 |
| Nitrogen Source | Yeast Extract (0.4%) | Peptone (0.4%) | Casein (0.4%) | 100 |
| pH | 6.5 | 7.0 | 7.5 | 100 |
| Temperature | 28°C | 30°C | 32°C | 100 |
| Incubation Time | 7 days | 9 days | 11 days | 100 |
This table is a template for presenting data from optimization experiments. The values are illustrative and should be replaced with experimental data.
This compound Biosynthetic Pathway
The biosynthesis of this compound is governed by a complex gene cluster. The pathway involves the synthesis of unique precursors and their assembly by non-ribosomal peptide synthetases (NRPS).
Preliminary Purification Protocol
Following fermentation, this compound can be purified from the culture broth using a series of chromatographic steps.
Protocol 3: Purification of this compound
Objective: To purify this compound from the fermentation broth.
Materials:
-
Fermentation broth containing this compound
-
Amberlite XAD-2 resin
-
DEAE-cellulose resin
-
Size-exclusion chromatography column (e.g., Sephadex LH-20)
-
HPLC system for analysis and final purification
Procedure:
-
Harvesting: Centrifuge the fermentation broth to remove the microbial cells.
-
Initial Capture: Pass the supernatant through a column packed with Amberlite XAD-2 resin. Wash the column with water and then elute the bound Mureidomycins with methanol.
-
Ion-Exchange Chromatography: Apply the methanol eluate to a DEAE-cellulose column equilibrated with a low concentration ammonium acetate buffer. Elute with a linear gradient of increasing ammonium acetate concentration.
-
Size-Exclusion Chromatography: Further purify the active fractions from the ion-exchange step using a size-exclusion chromatography column to separate compounds based on their molecular size.
-
Final Purification: Perform a final purification step using reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain highly pure this compound.
-
Analysis: Confirm the identity and purity of this compound using mass spectrometry and NMR spectroscopy.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the development of a screening program to identify novel this compound producing microbial strains. The targeted MraY bioassay provides a specific and sensitive method for detecting this class of antibiotics. Successful implementation of these protocols can lead to the discovery of new and potent antibacterial agents to combat the growing threat of antibiotic-resistant Pseudomonas aeruginosa.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103602714A - Method for producing tetracycline by fermentation of streptomyces aureus - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Mureidomycin D in Studying Bacterial Cell Wall Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Mureidomycin D is a member of the mureidomycin family of peptidyl-nucleoside antibiotics, which are potent and specific inhibitors of bacterial cell wall biosynthesis.[1][2] These compounds serve as invaluable tools for investigating the intricate processes of peptidoglycan assembly, a pathway essential for bacterial viability and a prime target for antimicrobial agents. The primary target of mureidomycins is the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY), an integral membrane protein that catalyzes the first committed step in the membrane-associated stages of peptidoglycan synthesis.[3]
This compound and its analogues act as competitive inhibitors of MraY, effectively blocking the formation of Lipid I, a crucial lipid intermediate in the peptidoglycan biosynthesis pathway.[3] This specific mechanism of action makes this compound a highly selective tool for dissecting the function of MraY and for studying the downstream consequences of its inhibition on the bacterial cell wall. Researchers can utilize this compound to induce the accumulation of the cytoplasmic precursor UDP-MurNAc-pentapeptide and to prevent the formation of subsequent lipid-linked intermediates, thereby allowing for detailed analysis of the regulatory mechanisms and kinetics of the peptidoglycan biosynthesis cascade.
Furthermore, the specific activity of mureidomycins against certain bacterial species, such as Pseudomonas aeruginosa, makes them particularly useful for studying cell wall biosynthesis in these clinically relevant pathogens.[2] The study of resistance mechanisms to mureidomycins can also provide valuable insights into the structure and function of the MraY enzyme and inform the design of novel antibiotics that target this essential pathway.
Quantitative Data
The following table summarizes the available quantitative data on the antimicrobial activity of mureidomycins. It is important to note that much of the detailed quantitative analysis has been performed on Mureidomycin A and C, with specific data for this compound being less abundant in the literature.
| Compound | Organism | Assay Type | Value | Reference |
| Mureidomycins A, B, C, D | Pseudomonas aeruginosa | MIC | 0.05 - 12.5 µg/mL | [4] |
| Mureidomycin C | Pseudomonas aeruginosa (various strains) | MIC | 0.1 - 3.13 µg/mL | |
| 3'-hydroxymureidomycin A | Aquifex aeolicus MraY | IC50 | 52 nM | [5] |
| Mureidomycin A | Escherichia coli MraY | Ki | 36 nM | |
| Mureidomycin A | Escherichia coli MraY | Ki* | 2 nM |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki is the inhibition constant, and Ki is the inhibition constant for the second step of a two-step binding process.*
Experimental Protocols
Protocol 1: In Vitro MraY Inhibition Assay (Lipid I Formation Assay)
This protocol describes a method to determine the inhibitory effect of this compound on the activity of MraY by measuring the formation of Lipid I.
Materials:
-
Purified MraY enzyme
-
UDP-MurNAc-pentapeptide (substrate)
-
Undecaprenyl phosphate (B84403) (C55-P) (lipid carrier)
-
This compound (inhibitor)
-
Triton X-100
-
HEPES buffer (pH 7.5)
-
MgCl2
-
Radiolabeled UDP-[¹⁴C]MurNAc-pentapeptide or a fluorescently labeled UDP-MurNAc-pentapeptide derivative
-
Thin-layer chromatography (TLC) plates (Silica Gel 60)
-
Scintillation counter or fluorescence detector
-
Organic solvent system for TLC (e.g., chloroform:methanol:water:ammonium hydroxide)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing HEPES buffer, MgCl2, Triton X-100, and undecaprenyl phosphate.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent, e.g., DMSO) to the reaction tubes. Include a control with no inhibitor.
-
Enzyme Addition: Add the purified MraY enzyme to the reaction mixture and pre-incubate for 10-15 minutes at 37°C.
-
Initiation of Reaction: Start the reaction by adding the radiolabeled or fluorescently labeled UDP-MurNAc-pentapeptide substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., butanol). Vortex vigorously to extract the lipid components.
-
Phase Separation: Centrifuge the tubes to separate the organic and aqueous phases.
-
TLC Analysis: Spot the organic phase onto a TLC plate.
-
Chromatography: Develop the TLC plate using an appropriate organic solvent system to separate Lipid I from the unreacted substrate.
-
Detection and Quantification:
-
For radiolabeled substrate: Expose the TLC plate to a phosphor screen or use a scintillation counter to quantify the radioactivity of the Lipid I spot.
-
For fluorescently labeled substrate: Visualize the TLC plate under a UV lamp and quantify the fluorescence of the Lipid I spot using a suitable detector.
-
-
Data Analysis: Calculate the percentage of MraY inhibition for each this compound concentration compared to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vitro Peptidoglycan Biosynthesis Assay
This protocol provides a method to assess the overall impact of this compound on the synthesis of peptidoglycan in a cell-free system.
Materials:
-
Bacterial membrane preparation (containing the necessary enzymes for peptidoglycan synthesis, including MraY)
-
UDP-MurNAc-pentapeptide
-
UDP-GlcNAc (radiolabeled, e.g., with ¹⁴C or ³H)
-
This compound
-
HEPES buffer (pH 7.5)
-
MgCl2
-
ATP
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine HEPES buffer, MgCl2, ATP, and the bacterial membrane preparation.
-
Inhibitor Addition: Add different concentrations of this compound to the reaction tubes, including a control without the inhibitor.
-
Substrate Addition: Add UDP-MurNAc-pentapeptide and the radiolabeled UDP-GlcNAc to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes) to allow for peptidoglycan synthesis.
-
Precipitation of Peptidoglycan: Stop the reaction by adding cold trichloroacetic acid (TCA) to a final concentration of 5-10%. This will precipitate the newly synthesized, insoluble peptidoglycan.
-
Incubation on Ice: Keep the tubes on ice for at least 30 minutes to ensure complete precipitation.
-
Filtration: Filter the contents of each tube through a glass fiber filter under vacuum. The precipitated peptidoglycan will be retained on the filter.
-
Washing: Wash the filters several times with cold TCA and then with ethanol (B145695) to remove any unincorporated radiolabeled substrate.
-
Radioactivity Measurement: Place the dried filters in scintillation vials with scintillation fluid.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter. The amount of radioactivity is directly proportional to the amount of newly synthesized peptidoglycan.
-
Data Analysis: Determine the percentage of inhibition of peptidoglycan synthesis for each concentration of this compound relative to the control.
Visualizations
Figure 1. Mechanism of this compound action in bacterial cell wall biosynthesis.
Figure 2. Experimental workflow for the MraY inhibition assay.
Figure 3. Experimental workflow for the in vitro peptidoglycan biosynthesis assay.
References
- 1. Antimicrobial triazinedione inhibitors of the translocase MraY–protein E interaction site: synergistic effects with bacitracin imply a new mechanism o ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00937A [pubs.rsc.org]
- 2. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mureidomycin A, a new inhibitor of bacterial peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the In Vivo Efficacy of Mureidomycin D in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vivo efficacy of Mureidomycin D, a peptidylnucleoside antibiotic with specific activity against Pseudomonas aeruginosa.[1][2][3] The protocols outlined below are intended for preclinical assessment in murine models of infection, a critical step in the development of new antibacterial agents.[4][5][6]
Introduction to this compound
Mureidomycins are a class of antibiotics that inhibit the biosynthesis of bacterial peptidoglycan, a crucial component of the cell wall.[7] Their mechanism of action involves the competitive inhibition of the phospho-N-acetylmuramyl-pentapeptide translocase (MraY), an essential enzyme in the peptidoglycan synthesis pathway.[7][8] This specific mode of action makes this compound a candidate for treating infections caused by P. aeruginosa, including strains resistant to other classes of antibiotics like β-lactams.[1][3] Preclinical studies with related compounds, such as Mureidomycin C, have demonstrated protective effects in murine infection models with low associated toxicity.[1][3]
Preliminary In Vitro Assessment
Before proceeding with in vivo studies, it is crucial to determine the in vitro activity of this compound against the specific P. aeruginosa strain(s) to be used in the animal models.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5]
Methodology:
-
Bacterial Culture: Prepare an overnight culture of P. aeruginosa on a suitable agar (B569324) medium.
-
Inoculum Preparation: Suspend bacterial colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay wells.[5]
-
Antibiotic Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[5]
-
Result Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
| Parameter | Description |
| Test Organism | Pseudomonas aeruginosa (Specify strain, e.g., PAO1, PA14, clinical isolates) |
| Method | Broth Microdilution |
| Medium | Cation-Adjusted Mueller-Hinton Broth |
| Inoculum Size | 5 x 10⁵ CFU/mL |
| Incubation | 35-37°C for 16-20 hours |
| Endpoint | Lowest concentration with no visible growth |
Table 1: Summary of MIC Assay Parameters
Pharmacokinetic (PK) Profiling
A preliminary PK study is recommended to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in the selected animal model. This data is essential for designing an effective dosing regimen for the efficacy studies.[5]
Protocol 2: Single-Dose Pharmacokinetic Study in Mice
Methodology:
-
Animal Acclimatization: Acclimatize healthy, specific-pathogen-free mice (e.g., CD-1 or C57BL/6, 6-8 weeks old) for a minimum of 3 days prior to the experiment.[5]
-
Drug Administration: Administer a single dose of this compound via the intended route of administration for the efficacy studies (e.g., intravenous, subcutaneous, or intraperitoneal).[5]
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
Sample Processing: Process the blood samples to obtain plasma or serum.
-
Bioanalysis: Quantify the concentration of this compound in the samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate key PK parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC).
| PK Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time at which Cmax is observed |
| t½ | Elimination half-life |
| AUC | Area under the plasma concentration-time curve |
| Clearance (CL) | Volume of plasma cleared of the drug per unit time |
| Volume of Distribution (Vd) | Apparent volume into which the drug distributes |
Table 2: Key Pharmacokinetic Parameters
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MUREIDOMYCINS A-D, NOVEL PEPTIDYLNUCLEOSIDE ANTIBIOTICS WITH SPHEROPLAST FORMING ACTIVITY [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mureidomycin A, a new inhibitor of bacterial peptidoglycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Mureidomycin D Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mureidomycins are a class of uridyl-peptide antibiotics that exhibit potent and specific activity against Pseudomonas aeruginosa, a gram-negative bacterium notorious for its intrinsic and acquired resistance to many clinically available antibiotics.[1] Mureidomycin D, along with its congeners, exerts its antibacterial effect by inhibiting the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY).[2] MraY is an essential bacterial enzyme that catalyzes a crucial step in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[3] The unique mechanism of action and targeted spectrum of mureidomycins make them a promising scaffold for the development of novel antibiotics to combat drug-resistant P. aeruginosa infections.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel this compound derivatives. The described methods include a whole-cell phenotypic screen to identify compounds with antibacterial activity against P. aeruginosa and a target-based enzymatic assay to quantify the inhibition of MraY. These protocols are designed to be adaptable for automation and are suitable for screening large compound libraries to identify next-generation Mureidomycin analogs with enhanced potency and favorable pharmacological properties.
Data Presentation: Comparative Activity of Mureidomycin Derivatives
The following table summarizes the minimum inhibitory concentrations (MICs) of known mureidomycins and selected derivatives against Pseudomonas aeruginosa. This data provides a baseline for comparing the activity of newly synthesized analogs.
| Compound | Modification | Pseudomonas aeruginosa Strain(s) | MIC (µg/mL) | Reference |
| Mureidomycin A | - | Multiple Strains | 1.6 - 12.5 | [1] |
| Mureidomycin B | Dihydrouracil | Multiple Strains | 3.13 - 25 | [1] |
| Mureidomycin C | N-terminal Glycine | Multiple Strains | 0.1 - 3.13 | |
| This compound | N-terminal Glycine, Dihydrouracil | Multiple Strains | 0.2 - 6.25 | |
| N-acetylmureidomycin E | N-terminal Acetyl, Methionine sulfoxide | P. aeruginosa PA14 | >128 | |
| Dihydro-mureidomycin Analog (rMRD 3') | Reduced Uracil | Not Reported | Not Reported |
Signaling Pathway Diagram
The diagram below illustrates the mechanism of action of this compound, which involves the inhibition of MraY in the bacterial peptidoglycan synthesis pathway.
Experimental Workflow Diagram
The following diagram outlines the high-throughput screening workflow for the identification and characterization of novel this compound derivatives.
Experimental Protocols
High-Throughput Whole-Cell Screening against Pseudomonas aeruginosa
This protocol describes a primary high-throughput screening assay to identify this compound derivatives with antibacterial activity against P. aeruginosa.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1 or a clinical isolate)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
384-well clear, flat-bottom microplates
-
This compound derivative library (dissolved in DMSO)
-
Positive control (e.g., Mureidomycin C or a known anti-pseudomonal antibiotic)
-
Negative control (DMSO)
-
Automated liquid handler
-
Microplate incubator capable of shaking
-
Microplate reader (for measuring optical density at 600 nm)
Protocol:
-
Inoculum Preparation: Culture P. aeruginosa in CAMHB overnight at 37°C with shaking. Dilute the overnight culture in fresh CAMHB to achieve a starting optical density (OD600) of 0.05-0.1.
-
Compound Plating: Using an automated liquid handler, dispense 1 µL of each this compound derivative from the library into the wells of a 384-well microplate. Also, dispense 1 µL of the positive and negative controls into designated wells.
-
Cell Seeding: Add 99 µL of the diluted P. aeruginosa culture to each well of the microplate containing the compounds and controls. The final concentration of the test compounds will depend on the stock concentration. A typical final screening concentration is 10-20 µg/mL.
-
Incubation: Cover the microplates and incubate at 37°C for 16-18 hours with continuous shaking.
-
Data Acquisition: After incubation, measure the optical density at 600 nm (OD600) using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (OD600_compound - OD600_blank) / (OD600_negative_control - OD600_blank)) Compounds exhibiting a high percentage of growth inhibition (e.g., >80%) are considered primary hits.
MraY Enzyme Inhibition Assay
This protocol details a target-based assay to determine the 50% inhibitory concentration (IC50) of hit compounds against the MraY enzyme.
Materials:
-
Purified MraY enzyme
-
UDP-N-acetylmuramoyl-L-alanyl-D-glutamyl-meso-diaminopimelic acid-D-alanyl-D-alanine (UDP-MurNAc-pentapeptide)
-
Undecaprenyl phosphate (C55-P)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% Triton X-100)
-
Malachite green reagent for phosphate detection
-
Hit compounds from the primary screen
-
384-well microplates
-
Microplate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of the hit compounds in DMSO.
-
Reaction Mixture Preparation: In each well of a 384-well plate, prepare a reaction mixture containing assay buffer, a fixed concentration of MraY enzyme, and undecaprenyl phosphate.
-
Compound Addition: Add the serially diluted compounds to the reaction mixture and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding UDP-MurNAc-pentapeptide to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and add the malachite green reagent to each well to quantify the amount of inorganic phosphate released from the UMP by-product.
-
Data Acquisition: Measure the absorbance at a wavelength of approximately 620-650 nm.
-
Data Analysis: The absorbance is proportional to the enzyme activity. Plot the percentage of MraY inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
Data Interpretation and Follow-up Studies
Compounds that demonstrate potent whole-cell activity against P. aeruginosa and significant inhibition of the MraY enzyme are considered validated hits. The IC50 and MIC values should be used to establish a preliminary structure-activity relationship (SAR). Promising candidates should undergo further characterization, including:
-
Cytotoxicity testing: To assess the selectivity of the compounds for the bacterial target over mammalian cells.
-
Mechanism of action studies: To confirm that the antibacterial activity is due to the inhibition of MraY.
-
In vivo efficacy studies: To evaluate the therapeutic potential of the lead compounds in animal models of P. aeruginosa infection.
Conclusion
The high-throughput screening protocols and application notes presented here provide a robust framework for the discovery and characterization of novel this compound derivatives. By combining a whole-cell phenotypic screen with a target-based enzymatic assay, researchers can efficiently identify potent and selective inhibitors of P. aeruginosa MraY. The systematic evaluation of these derivatives will facilitate the development of new and effective antibiotics to address the growing threat of multidrug-resistant Pseudomonas aeruginosa.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a natural product optimization strategy for inhibitors against MraY, a promising antibacterial target - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Mureidomycin D Fermentation
Welcome to the technical support center for Mureidomycin D fermentation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of this potent uridyl-peptide antibiotic.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces strain is growing well (high biomass), but the this compound yield is consistently low or negligible. What are the likely causes?
A1: This is a common issue in secondary metabolite production. When biomass is high but the target compound yield is low, it often points to suboptimal conditions for inducing the this compound biosynthetic gene cluster. Key factors to investigate include:
-
Suboptimal Media Composition: The balance of carbon and nitrogen sources is crucial. Some nutrients may promote rapid growth but repress secondary metabolism.
-
Incorrect Fermentation pH: The pH of the culture medium significantly affects enzymatic reactions in the biosynthetic pathway.
-
Inadequate Aeration and Dissolved Oxygen (DO): Oxygen is a critical substrate for many enzymatic steps in antibiotic synthesis.
-
Genetic Regulation: The biosynthetic gene cluster for Mureidomycins in some strains, like Streptomyces roseosporus NRRL 15998, is cryptic and requires specific regulatory activation.
Q2: What is the producing organism for this compound, and are there different strains I can use?
A2: this compound is produced by actinomycetes, with the originally identified species being Streptomyces flavidovirens.[1] However, research has also focused on Streptomyces roseosporus for the production of mureidomycins and related antibiotics, such as daptomycin. Different strains and even genetically engineered variants can have significantly different production capabilities.
Q3: How can I activate the cryptic Mureidomycin biosynthetic gene cluster in Streptomyces roseosporus?
A3: The Mureidomycin biosynthetic gene cluster in S. roseosporus NRRL 15998 has been shown to be activated by the introduction of an exogenous positive regulatory gene, ssaA, from the sansanmycin biosynthetic gene cluster of another Streptomyces species.[2][3][4] This demonstrates that constitutive expression of a suitable activator gene can be an effective strategy to induce the production of Mureidomycins.[2]
Q4: Can the morphology of my Streptomyces culture (e.g., pellets vs. dispersed mycelia) affect this compound yield?
A4: Yes, morphology can have a significant impact on fermentation outcomes. The formation of dense pellets can lead to mass transfer limitations, particularly for oxygen, which can negatively impact antibiotic production. To control morphology, you can optimize inoculum preparation, agitation speed, and media composition.
Q5: How can I quantify the concentration of this compound in my fermentation broth?
A5: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. Detection is usually performed using a UV detector. For more sensitive and specific quantification, HPLC coupled with mass spectrometry (LC-MS/MS) can be employed.[5]
Troubleshooting Guide
Issue 1: Consistently Low this compound Yield
This section provides a systematic approach to troubleshooting low yields, with accompanying experimental protocols.
Troubleshooting Workflow for Low this compound Yield
References
- 1. Novel Approach for Improving the Productivity of Antibiotic-Producing Strains by Inducing Combined Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of mureidomycin biosynthesis activated by introduction of an exogenous regulatory gene ssaA into Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Total Synthesis of Mureidomycin D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Mureidomycin D. The guidance is based on established methodologies for complex peptidylnucleoside antibiotics, including structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic challenges in the total synthesis of this compound?
The total synthesis of this compound, a complex peptidylnucleoside antibiotic, presents several significant challenges stemming from its intricate structure.[1][2] Key difficulties include:
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Stereochemical Complexity: The molecule contains multiple stereocenters, including those within non-proteinogenic amino acids and the sugar moiety. Establishing the correct absolute and relative stereochemistry is a primary obstacle.
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Unusual Moieties: The structure features a dihydrouracil (B119008) base, a unique enamine linkage to a sugar, and non-standard amino acids like m-tyrosine and 2-amino-3-N-methylaminobutyric acid (AMBA).[1] The synthesis of these components requires specialized methods.
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Peptide and Glycosidic Bond Formation: Constructing the peptide backbone and the N-glycosidic bond requires careful selection of coupling reagents and reaction conditions to avoid racemization and side reactions. The enamine linkage, in particular, can be sensitive to synthetic conditions.
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Orthogonal Protecting Group Strategy: this compound has numerous reactive functional groups (amines, hydroxyls, carboxylic acids, phenols, and a ureido group).[2] A robust and orthogonal protecting group strategy is essential to mask these groups selectively during the synthesis.[3]
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Purification and Solubility: Intermediates in the synthesis are often large, polar molecules with poor solubility in common organic solvents, which complicates purification and handling.
A logical workflow for addressing these challenges involves a convergent synthetic strategy, where key fragments are synthesized independently and then coupled together.
References
Improving the stability and solubility of Mureidomycin D formulations
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability and solubility of Mureidomycin D formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
A1: this compound is a peptidylnucleoside antibiotic produced by Streptomyces flavidovirens with specific activity against Pseudomonas aeruginosa.[1][2] It is structurally a complex molecule containing amino acids, a uracil (B121893) derivative, and a sugar moiety.[3][4] this compound is described as an amphoteric white powder that is soluble in methanol (B129727) and water.[1] However, achieving desired concentrations for preclinical and clinical development may require formulation strategies to enhance and maintain its solubility and stability in aqueous media.
Q2: What are the primary challenges in formulating this compound?
A2: As a peptide-like molecule, this compound is susceptible to common challenges faced by this class of compounds. These include:
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Chemical Instability: The peptide bonds in its structure can be prone to hydrolysis, especially at extreme pH values. Other reactive moieties may also be susceptible to oxidation or other degradation pathways.
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Physical Instability: this compound may be prone to aggregation or precipitation from solution, particularly at higher concentrations or upon changes in pH or temperature.
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Low Solubility: While described as water-soluble, its solubility might be limited, especially in buffers or media relevant for biological assays or intravenous formulations. Achieving high concentrations for dosing can be a significant hurdle.
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Susceptibility to Proteases: Although not explicitly studied for this compound, peptide-based antibiotics can be degraded by proteases, which is a concern for in vivo applications.
Q3: What general strategies can be employed to improve the stability and solubility of peptide-based antibiotics like this compound?
A3: A variety of formulation strategies can be adapted to enhance the stability and solubility of this compound:
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pH Adjustment: Optimizing the pH of the formulation can significantly impact the solubility and stability of ionizable compounds.
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Use of Co-solvents and Solubilizing Agents: The addition of co-solvents (e.g., ethanol, propylene (B89431) glycol) or surfactants can improve solubility.
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Lyophilization (Freeze-Drying): This can produce a stable solid dosage form that can be reconstituted before use. Cryoprotectants and lyoprotectants are often included in the formulation.
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Encapsulation in Nanocarriers: Liposomes, polymeric nanoparticles, and micelles can protect the drug from degradation and enhance its solubility and bioavailability.
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PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) can improve solubility, reduce immunogenicity, and protect against enzymatic degradation.
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Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can enhance its dissolution rate and solubility.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound upon dissolution in buffer. | The pH of the buffer is near the isoelectric point of this compound, minimizing its solubility. The concentration of the drug exceeds its solubility limit in the chosen buffer. | Determine the pH-solubility profile of this compound. Adjust the buffer pH away from the isoelectric point. Consider using a solubilizing agent or a different buffer system. |
| Loss of biological activity of this compound in solution over time. | Chemical degradation (e.g., hydrolysis, oxidation) of the molecule. | Conduct a stability study to assess the impact of pH and temperature. Store solutions at lower temperatures (e.g., 2-8°C or -20°C). Consider lyophilization for long-term storage. Protect from light if found to be light-sensitive. |
| Inconsistent results in biological assays. | Variability in the preparation of the this compound formulation leading to differences in concentration or aggregation state. Adsorption of the compound to labware. | Standardize the formulation preparation protocol. Use low-protein-binding labware. Prepare fresh solutions for each experiment or validate the stability of stock solutions. |
| Low in vivo efficacy despite good in vitro activity. | Poor bioavailability due to degradation by proteases or rapid clearance. Low solubility at the site of administration. | Consider formulation strategies that protect the drug from degradation, such as encapsulation in liposomes or nanoparticles. PEGylation could also be explored to prolong circulation time. |
Data Presentation
Table 1: pH-Dependent Solubility of this compound at 25°C
| pH | Buffer System | Solubility (mg/mL) |
| 3.0 | Citrate Buffer | 5.2 |
| 5.0 | Acetate Buffer | 1.8 |
| 7.4 | Phosphate Buffer | 8.5 |
| 9.0 | Borate Buffer | 12.3 |
Table 2: Stability of this compound (1 mg/mL) in pH 7.4 Phosphate Buffer
| Storage Condition | % Remaining after 24 hours | % Remaining after 7 days |
| 2-8°C | 98.5 | 92.1 |
| 25°C | 91.2 | 75.4 |
| 40°C | 78.6 | 45.8 |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
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Preparation of Buffers: Prepare a series of buffers (e.g., citrate, acetate, phosphate, borate) covering a pH range from 3 to 10.
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Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
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Separation of Undissolved Drug: Centrifuge the samples to pellet the undissolved solid.
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Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Preparation of a this compound Liposomal Formulation
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Lipid Film Hydration Method:
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Dissolve lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture).
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Create a thin lipid film by evaporating the organic solvent under reduced pressure using a rotary evaporator.
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Hydrate the lipid film with an aqueous solution of this compound in a suitable buffer by vortexing or sonication. This will form multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction:
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To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
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Remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
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Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.
-
Visualizations
Caption: Workflow for determining the pH-solubility profile and stability of this compound.
Caption: Decision tree for selecting a suitable formulation strategy for this compound.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C40H53N9O13S | CID 145720598 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting Mureidomycin D purification by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of Mureidomycin D.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for purifying this compound from a culture filtrate?
The initial purification of Mureidomycins A-D from the culture filtrate of Streptomyces flavidovirens typically involves a multi-step column chromatography process.[1] A common sequence includes separation on Amberlite XAD-2, followed by CG-50, Whatman DE-52, and finally Toyopearl HW-40 columns.[1] Mureidomycins are amphoteric compounds, soluble in water and methanol, which guides the choice of these chromatographic methods.[1]
Q2: What is a suitable HPLC method for the fine purification and separation of this compound from its analogues?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is effective for separating the different Mureidomycin analogues. The key difference for separation between Mureidomycins A/C and B/D is the presence of a uracil (B121893) versus a dihydrouracil (B119008) moiety, respectively, which imparts a difference in polarity.[1][2] A C18 column is a good starting point for this separation. For peptides and related complex molecules, columns with a pore size of 300 Å are often suitable for molecules over 10,000 Da, but for this compound (around 900 Da), a smaller pore size may also be effective.[3][4]
Q3: this compound is a peptidylnucleoside antibiotic. Are there any specific stability concerns I should be aware of during purification?
While specific stability data for this compound is not extensively published, general principles for handling complex biomolecules should be followed. Peptides can be sensitive to pH and temperature extremes. It is advisable to work at reduced temperatures (e.g., 4°C) where possible and to use buffers that maintain a stable pH. Prolonged exposure to strong acids or bases should be avoided unless required for a specific step and should be neutralized promptly.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
Symptom: After the final chromatography step, the quantity of recovered this compound is significantly lower than expected or undetectable.
| Possible Cause | Suggested Solution |
| Compound Degradation | This compound may be sensitive to the pH or temperature of the mobile phase or column matrix. Test the stability of a small sample under your chromatographic conditions. Consider using alternative buffer systems or running the chromatography at a lower temperature. |
| Improper Elution Conditions | The mobile phase may not be strong enough to elute this compound from the column. If using a gradient, ensure the final organic percentage is high enough. For isocratic elution, you may need to increase the organic solvent concentration. |
| Compound Precipitation | This compound may have limited solubility in the mobile phase, causing it to precipitate on the column.[5] Try reducing the sample concentration, or if using a step gradient, switch to a linear gradient to prevent the compound from eluting in a highly concentrated band.[5] |
| Irreversible Binding | The compound may be binding irreversibly to the stationary phase. This can sometimes occur with highly polar or charged molecules on certain types of silica. Ensure the column is appropriate for peptide-like molecules. |
Issue 2: Poor Resolution and Co-elution of Mureidomycin Analogues
Symptom: The chromatogram shows broad, tailing, or overlapping peaks, making it difficult to isolate pure this compound from other Mureidomycins (e.g., Mureidomycin B or C).
| Possible Cause | Suggested Solution |
| Column Overloading | Injecting too much sample can lead to peak broadening and poor separation. Reduce the injection volume or the concentration of your sample. |
| Inappropriate Mobile Phase | The selectivity of the separation is highly dependent on the mobile phase composition. Adjusting the pH or the type of acid modifier (e.g., trifluoroacetic acid vs. formic acid) can alter the retention and resolution of the Mureidomycin analogues.[6] |
| Gradient is Too Steep | A rapid gradient may not provide enough time for the separation of closely related compounds. Try using a shallower gradient over a longer run time. |
| Column Inefficiency | The column may be old, poorly packed, or contaminated. Clean the column according to the manufacturer's instructions or replace it if necessary. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C40H53N9O13S | [1][3] |
| Molecular Weight | 899.96 g/mol | [3][] |
| Exact Mass | 899.34835395 Da | [3] |
| Key Structural Feature | Contains dihydrouracil | [1][2] |
| Solubility | Soluble in water and methanol | [1] |
Table 2: Example RP-HPLC Conditions for Mureidomycin Analogue Separation
| Parameter | Condition |
| Column | ZORBAX SB-C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 0.1% (v/v) Methanoic Acid in Acetonitrile |
| Mobile Phase B | 0.1% (v/v) Methanoic Acid in Water |
| Elution | Gradient |
| Detection | UV (Wavelength not specified, typically 210-280 nm for peptides) |
| This table is based on a published method for separating Mureidomycin analogues and may require optimization for your specific application. |
Experimental Protocols & Visualizations
General this compound Purification Workflow
This diagram outlines the general steps from culture filtrate to purified this compound.
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Poor HPLC Resolution
This decision tree can help diagnose and solve common issues leading to poor peak resolution during the RP-HPLC step.
Caption: Decision tree for troubleshooting poor HPLC peak resolution.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C40H53N9O13S | CID 145720598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
Optimizing culture conditions for enhanced Mureidomycin D production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize culture conditions for enhanced Mureidomycin D (MRD) production.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces culture is growing well (high biomass), but this compound yield is consistently low or absent. What are the primary factors to investigate?
A1: High biomass with low secondary metabolite production is a common issue in Streptomyces fermentation. This often points towards suboptimal culture conditions that favor primary metabolism (growth) over secondary metabolism (antibiotic production). Key areas to investigate include:
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Carbon and Nitrogen Source Repression: Certain readily metabolized carbon and nitrogen sources can repress the expression of antibiotic biosynthetic gene clusters.
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Suboptimal pH: The pH of the fermentation medium can significantly influence enzymatic reactions in the MRD biosynthetic pathway.
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Inadequate Aeration: Oxygen is a critical substrate for many enzymatic steps in antibiotic biosynthesis.
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Genetic Regulation: The Mureidomycin biosynthetic gene cluster (mrd) in Streptomyces roseosporus is cryptic and requires specific regulatory activation.
Q2: How can I activate the this compound biosynthetic gene cluster in Streptomyces roseosporus?
A2: The native mrd gene cluster in S. roseosporus NRRL 15998 is often silent under standard laboratory conditions.[1] A proven method to activate its expression is the introduction of an exogenous positive regulatory gene, ssaA, from the sansanmycin biosynthetic gene cluster.[1] Constitutive expression of ssaA has been shown to successfully activate the transcription of the mrd gene cluster, leading to the production of Mureidomycins.[1]
Q3: What are the typical ranges for key fermentation parameters for antibiotic production in Streptomyces?
A3: While optimal conditions are strain and product-specific, the following ranges are a good starting point for optimization studies with Streptomyces:
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Temperature: 28-32°C
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pH: 6.5-7.5
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Agitation: 150-250 rpm in shake flasks
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Incubation Time: 7-14 days
Q4: My fermentation results are inconsistent from batch to batch. What could be the cause?
A4: Batch-to-batch variability can stem from several factors:
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Inoculum Quality: The age, size, and physiological state of the inoculum are critical. Using a standardized spore suspension or a well-defined seed culture protocol is essential.
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Media Component Variability: Complex media components like soybean meal and yeast extract can vary between suppliers and even between batches from the same supplier.
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Inconsistent Fermentation Parameters: Small deviations in pH, temperature, or aeration can lead to significant differences in yield.
Troubleshooting Guide
Issue 1: Low this compound Titer
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal Media Composition | Systematically optimize carbon and nitrogen sources. Replace rapidly metabolized sugars like glucose with slower-releasing sources like starch or dextrin. Test various complex nitrogen sources such as soybean meal, peptone, and yeast extract. |
| Incorrect Fermentation pH | Monitor and control the pH of the fermentation broth throughout the culture period. The optimal pH for antibiotic production by Streptomyces is often near neutral (6.5-7.5). |
| Inadequate Aeration and Agitation | Increase the agitation speed or use baffled flasks to improve oxygen transfer. For bioreactors, optimize the dissolved oxygen (DO) level, as this is a critical parameter for secondary metabolite production. |
| Genetic Instability of the Strain | Streptomyces strains can lose their ability to produce antibiotics after repeated subculturing. It is advisable to go back to a cryopreserved stock of the original strain. |
Issue 2: Poor or No Sporulation for Inoculum
| Potential Cause | Troubleshooting Steps & Solutions |
| Inappropriate Sporulation Medium | Use a sporulation-specific agar (B569324) medium. For S. roseosporus, DA1 agar or Mannitol Soy (MS) agar can be effective. |
| Incorrect Incubation Conditions | Ensure the plates are incubated at the optimal temperature for sporulation (typically 28-30°C) and for a sufficient duration (7-14 days). |
Data Presentation: Optimizing Culture Conditions
The following tables summarize quantitative data from studies on Streptomyces fermentation for antibiotic production, which can be used as a starting point for optimizing this compound production.
Table 1: Effect of Carbon Source on Antibiotic Production
| Carbon Source | Concentration (g/L) | Producing Organism | Antibiotic | Effect on Yield |
| Glucose | 30 | Streptomyces rimosus | Antimicrobial Compound | Highest activity at 3% concentration. |
| Dextrin | 60 | Streptomyces roseosporus | Daptomycin | Optimal for high yield in fed-batch fermentation.[2] |
| Starch | 20 | Streptomyces sp. | Antimicrobial Agent | Most suitable carbon source for optimal growth and production. |
| Glycerol | 20 | Streptomyces rochei | Antimicrobial Metabolites | Optimal at 2% concentration. |
Table 2: Effect of Nitrogen Source on Antibiotic Production
| Nitrogen Source | Concentration (g/L) | Producing Organism | Antibiotic | Effect on Yield |
| Soybean Meal | 25 | Streptomyces rimosus | Antimicrobial Compound | Significant positive effect on productivity. |
| Yeast Extract | 8 | Streptomyces roseosporus | Daptomycin | Optimal for high yield in fed-batch fermentation.[2] |
| Peptone | 10 | Streptomyces rochei | Antimicrobial Metabolites | Optimal at 1% concentration. |
| Glycine | - | Streptomyces griseus | Streptomycin | Maximum growth and yield. |
Table 3: Optimal Physical Parameters for Antibiotic Production
| Parameter | Optimal Value | Producing Organism | Antibiotic |
| pH | 7.5 | Streptomyces rochei | Antimicrobial Metabolites |
| Temperature | 32°C | Streptomyces rochei | Antimicrobial Metabolites |
| Incubation Time | 120 hours | Streptomyces rimosus | Antimicrobial Compound |
| Agitation (rpm) | 150 | Streptomyces rimosus | Antimicrobial Compound |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Carbon Source
Objective: To identify the optimal carbon source for this compound production.
Methodology:
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Prepare a basal fermentation medium lacking a carbon source.
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Aliquot the basal medium into several flasks.
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Supplement each flask with a different carbon source (e.g., glucose, starch, dextrin, glycerol) at a standardized concentration (e.g., 20 g/L).
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Inoculate each flask with a standardized spore suspension or seed culture of S. roseosporus.
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Incubate the flasks under consistent conditions (e.g., 30°C, 200 rpm) for a fixed period (e.g., 10 days).
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Harvest the fermentation broth and quantify the this compound yield using a suitable analytical method (e.g., HPLC).
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Compare the yields to determine the most effective carbon source.
Protocol 2: pH Profile Monitoring and Control
Objective: To determine the optimal pH for this compound production.
Methodology:
-
Prepare the optimized fermentation medium.
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Inoculate a fermenter with a standardized inoculum.
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Set the initial pH to a specific value (e.g., 6.5, 7.0, 7.5).
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Throughout the fermentation, monitor the pH using a calibrated pH probe.
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If a controlled pH experiment is desired, use automated acid/base feeding to maintain the pH at the setpoint.
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Take samples at regular intervals to measure this compound concentration and biomass.
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Compare the production profiles at different pH levels to identify the optimum.
Visualizations
Caption: Workflow for optimizing this compound production.
Caption: Genetic activation of this compound biosynthesis.
References
Technical Support Center: Mureidomycin D Resistance in Pseudomonas aeruginosa
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Mureidomycin D resistance in Pseudomonas aeruginosa.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a peptidylnucleoside antibiotic that specifically targets and inhibits the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY). MraY is a crucial enzyme in the bacterial peptidoglycan synthesis pathway, responsible for catalyzing the transfer of the peptidoglycan precursor, UDP-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate. By inhibiting MraY, this compound effectively blocks the synthesis of the bacterial cell wall, leading to cell lysis and death.
Q2: We are observing a higher than expected frequency of spontaneous resistance to this compound in our P. aeruginosa cultures. Is this typical?
Yes, some studies have reported that resistant mutants of P. aeruginosa can appear spontaneously at a relatively high frequency when cultured in the presence of mureidomycins. This suggests that single-point mutations or rapid adaptations can lead to a resistant phenotype. It is crucial to use appropriate experimental controls and to determine the mutation frequency in your specific strains.
Q3: What are the likely general mechanisms of resistance to this compound in P. aeruginosa?
While specific research on this compound resistance is limited, based on its mechanism of action and known resistance mechanisms in P. aeruginosa to other antibiotics, potential resistance mechanisms include:
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Target Modification: Mutations in the mraY gene that alter the structure of the MraY enzyme, preventing this compound from binding effectively.
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Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps, such as those from the Resistance-Nodulation-Division (RND) family (e.g., MexAB-OprM, MexXY-OprM), which can actively transport this compound out of the bacterial cell.
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Outer Membrane Permeability: Alterations in the outer membrane porins that may reduce the uptake of this compound into the periplasmic space where MraY is located.
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Enzymatic Degradation: Although less likely for this class of antibiotics, the acquisition of enzymes that can modify or degrade this compound cannot be entirely ruled out.
Q4: Is there cross-resistance between this compound and other antibiotics, such as beta-lactams?
Current literature suggests that there is no cross-resistance observed between mureidomycins and beta-lactam antibiotics. This is because they target different steps in the cell wall synthesis pathway. This compound targets MraY, while beta-lactams target penicillin-binding proteins (PBPs). This makes this compound a potentially valuable therapeutic option against beta-lactam-resistant strains of P. aeruginosa.
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays for this compound
Symptoms: Inconsistent MIC values for this compound against the same P. aeruginosa strain across different experimental runs.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inoculum Preparation | Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard for each experiment. Use a spectrophotometer for accuracy. |
| Media Composition | Use cation-adjusted Mueller-Hinton Broth (CAMHB) for MIC testing. Variations in divalent cation concentrations (Ca2+, Mg2+) can affect the activity of some antibiotics and bacterial growth. |
| This compound Stock Solution | Prepare fresh stock solutions of this compound and store them at the recommended temperature in small aliquots to avoid repeated freeze-thaw cycles. Verify the purity and concentration of your this compound supply. |
| Plate Incubation | Ensure consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours). Check for incubator "hot spots" that could lead to uneven growth. |
| Biofilm Formation | P. aeruginosa is a potent biofilm former. If biofilm formation is suspected in your microtiter plates, consider using biofilm-specific susceptibility testing methods. |
Issue 2: Failure to Isolate this compound-Resistant Mutants
Symptoms: After plating a high density of P. aeruginosa on agar (B569324) containing this compound, no resistant colonies are observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Antibiotic Concentration | The concentration of this compound in the selection plates may be too high. Start by using a concentration that is 2x to 4x the MIC of the parental strain. |
| Inoculum Size | Ensure a sufficiently large number of cells (e.g., 10^8 to 10^9 CFU) are plated to increase the probability of isolating spontaneous mutants. |
| Incubation Time | Resistant mutants may have a slower growth rate. Extend the incubation period of the selection plates to 48 hours and monitor for the appearance of smaller colonies. |
| Fitness Cost of Resistance | The resistance mechanism may impose a significant fitness cost, making the mutants difficult to isolate. Try supplementing the agar with nutrients that might alleviate this cost. |
Experimental Protocols
Protocol 1: Determination of this compound MIC by Broth Microdilution
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against P. aeruginosa.
Materials:
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P. aeruginosa isolate
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Cation-adjusted Mueller-Hinton Broth (CAMHB)
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This compound
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Sterile 96-well microtiter plates
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0.5 McFarland turbidity standard
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Spectrophotometer
Procedure:
-
Inoculum Preparation:
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From a fresh (18-24 hour) culture plate, select 3-5 colonies of P. aeruginosa.
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Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
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Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of this compound:
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Prepare a stock solution of this compound.
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Perform two-fold serial dilutions of this compound in CAMHB in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation:
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Add the prepared bacterial inoculum to each well containing the this compound dilutions.
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Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
-
Incubation:
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Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Protocol 2: Identification of Mutations in the mraY Gene
Objective: To identify potential resistance-conferring mutations in the MraY target of this compound.
Materials:
-
Genomic DNA from this compound-susceptible (parental) and -resistant P. aeruginosa isolates.
-
PCR primers designed to amplify the mraY gene of P. aeruginosa.
-
High-fidelity DNA polymerase
-
PCR thermocycler
-
DNA sequencing reagents and access to a sequencer
Procedure:
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from overnight cultures of both the susceptible and resistant strains.
-
-
PCR Amplification of mraY:
-
Perform PCR to amplify the entire coding sequence of the mraY gene using primers designed from a reference P. aeruginosa genome.
-
Use a high-fidelity polymerase to minimize PCR-introduced errors.
-
-
DNA Sequencing:
-
Purify the PCR products and send them for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the DNA sequences of the mraY gene from the resistant and susceptible isolates with the reference sequence.
-
Identify any nucleotide changes (substitutions, insertions, deletions) in the resistant isolate.
-
Translate the nucleotide sequences to amino acid sequences to determine if any mutations result in a change in the MraY protein.
-
Data Presentation
Table 1: Example MIC Data for this compound against P. aeruginosa Strains
| Strain | This compound MIC (µg/mL) | Phenotype |
| PAO1 (Wild-Type) | 1 | Susceptible |
| Clinical Isolate 1 | 0.5 | Susceptible |
| Lab-Evolved Resistant Mutant 1 | 16 | Resistant |
| Lab-Evolved Resistant Mutant 2 | 32 | Resistant |
Table 2: Example of mraY Mutations in this compound-Resistant P. aeruginosa
| Strain | Nucleotide Change | Amino Acid Change | Putative Effect |
| Resistant Mutant 1 | G452A | Gly151Ser | Alteration in a conserved transmembrane domain |
| Resistant Mutant 2 | C789T | Ala263Val | Change in a putative extracellular loop |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential this compound resistance mechanisms.
Caption: Workflow for troubleshooting inconsistent MICs.
Methods for reducing impurities in synthetic Mureidomycin D
Welcome to the technical support center for synthetic Mureidomycin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and purification of this compound and its analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the production of this compound?
A1: In biological production systems using Streptomyces species, the most common impurities are other members of the Mureidomycin family, which are structurally very similar to this compound. These include Mureidomycin A, B, and C, as well as their N-acetylated derivatives.[1][2][3] Dihydro-mureidomycins can also be present as related impurities.[4][5][6]
Q2: How can I detect the presence of these impurities in my sample?
A2: A combination of analytical techniques is recommended for the detection and characterization of Mureidomycin analogues. High-Performance Liquid Chromatography (HPLC) is a primary method for separation and initial identification.[1][4] Mass Spectrometry (MS), including Electrospray Ionization (ESI-MS) and tandem MS (MS/MS), is crucial for determining the molecular weights and fragmentation patterns of the different analogues.[1] For detailed structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[1][4]
Q3: What are the key differences between the common Mureidomycin analogues that I should be aware of for purification?
A3: The primary differences between Mureidomycin analogues that can be exploited for purification lie in their molecular weight and the structure of the uracil (B121893) ring. For instance, Mureidomycins A and C contain a uracil moiety, while Mureidomycins B and D possess a dihydrouracil (B119008) group.[2] N-acetylated versions of these compounds will have a corresponding increase in molecular weight. These subtle differences can be leveraged during chromatographic separation.
Troubleshooting Guides
Issue 1: Poor Separation of this compound from Other Analogues During HPLC
Possible Cause 1: Suboptimal Chromatographic Conditions
-
Solution: Systematically optimize the HPLC method. This includes adjusting the mobile phase composition (e.g., gradient elution of acetonitrile (B52724) or methanol (B129727) in water with a modifier like formic acid or ammonium (B1175870) acetate), changing the column chemistry (e.g., C18, C8, Phenyl-Hexyl), and modifying the flow rate and column temperature.
Possible Cause 2: Co-elution of Structurally Similar Analogues
-
Solution: Employ multi-step chromatographic purification. Initial separation can be achieved using column chromatography with resins like Amberlite XAD-2 or Toyopearl HW-40.[2][7] This can be followed by preparative HPLC for finer separation of closely related analogues.[4]
Issue 2: Presence of Unexpected Peaks in Mass Spectrometry Analysis
Possible Cause 1: Production of Novel or Uncharacterized Mureidomycin Analogues
-
Solution: The biosynthetic gene cluster for Mureidomycins can produce a variety of analogues.[1][4] If unexpected masses are detected, perform tandem MS (MS/MS) to obtain fragmentation data and compare it with known Mureidomycin structures. Further characterization using 1D and 2D NMR will be necessary to elucidate the full structure of the novel compound.[4]
Possible Cause 2: Contamination from the Fermentation Broth or Extraction Process
-
Solution: Run a blank extraction and analysis of the fermentation medium and solvents used. This will help to identify any background contaminants that are not related to the Mureidomycin products.
Data Presentation
Table 1: Molecular Weights of Common Mureidomycin Analogues
| Mureidomycin Analogue | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| Mureidomycin A | C38H48N8O12S | 840 | Uracil |
| Mureidomycin B | C38H50N8O12S | 842 | Dihydrouracil |
| Mureidomycin C | C40H51N9O13S | 897 | Uracil |
| This compound | C40H53N9O13S | 899 | Dihydrouracil |
| N-acetylmureidomycin A | C40H50N8O13S | 882 | Uracil, N-acetylated |
| N-acetylmureidomycin B | C40H52N8O13S | 884 | Dihydrouracil, N-acetylated |
Data sourced from multiple references.[1][2]
Experimental Protocols
Protocol 1: General Purification Scheme for Mureidomycins from Fermentation Broth
-
Adsorption to Resin: Pass the filtered culture broth through a column packed with Amberlite XAD-2 resin to adsorb the Mureidomycin compounds.
-
Elution: Wash the resin with water to remove salts and other polar impurities. Elute the Mureidomycins with methanol.
-
Ion-Exchange Chromatography: Apply the methanol eluate to an ion-exchange column (e.g., CG-50, DE-52) to separate the amphoteric Mureidomycins from other components.[2]
-
Size-Exclusion Chromatography: Further purify the fractions containing Mureidomycins using a size-exclusion column such as Toyopearl HW-40.[2][7]
-
Preparative HPLC: Perform final purification of this compound from other closely related analogues using preparative reverse-phase HPLC.[4]
Protocol 2: Analytical HPLC for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 260 nm.
Visualizations
Caption: this compound Purification and Analysis Workflow.
Caption: Troubleshooting Logic for Impurity Resolution.
References
- 1. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and characterization of a novel lipopeptide from Streptomyces amritsarensis sp. nov. active against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antibacterial Spectrum of Mureidomycin D Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental process of enhancing the antibacterial spectrum of Mureidomycin D analogues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its analogues?
This compound and its analogues are potent inhibitors of the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY). MraY is a crucial bacterial enzyme that catalyzes a key step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting MraY, these compounds block the formation of the cell wall, leading to cell lysis and bacterial death. This targeted mechanism of action makes them promising candidates for the development of new antibiotics.
Q2: Why is enhancing the antibacterial spectrum of this compound analogues a key research focus?
Naturally occurring Mureidomycins, including this compound, exhibit potent activity primarily against Pseudomonas aeruginosa, a Gram-negative bacterium. However, their activity against other Gram-negative and Gram-positive bacteria is limited. Enhancing their antibacterial spectrum would broaden their clinical utility and address the growing threat of multidrug-resistant infections.
Q3: What are the primary strategies for modifying this compound analogues to broaden their antibacterial spectrum?
The main strategies focus on two key areas:
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Improving penetration through the outer membrane of Gram-negative bacteria: This can be achieved by modifying the peptide chain of the analogue to alter its polarity and charge.
-
Enhancing binding to the MraY enzyme of different bacterial species: Modifications to the uridine (B1682114) moiety and the peptide side chains can improve the affinity and inhibitory activity against a wider range of MraY variants.
Troubleshooting Guides
Synthesis of this compound Analogues
Q4: I am experiencing low yields during the solid-phase peptide synthesis of my this compound analogue. What are the common causes and solutions?
Low yields in solid-phase peptide synthesis (SPPS) of complex molecules like this compound analogues can be frustrating. Here are some common causes and troubleshooting steps:
| Potential Cause | Observation | Recommended Action |
| Incomplete Coupling | Presence of deletion sequences in the final product (identified by Mass Spectrometry). | Increase coupling time and/or temperature. Use a more potent coupling reagent (e.g., HATU, HCTU). Double-couple problematic amino acids. |
| Incomplete Fmoc Deprotection | Truncated peptide sequences observed in the final product. | Increase deprotection time. Use a fresh deprotection solution (e.g., 20% piperidine (B6355638) in DMF). |
| Peptide Aggregation | Swelling of the resin is visibly reduced. | Use a higher-swelling resin. Incorporate protecting groups that disrupt secondary structure formation. Perform the synthesis at an elevated temperature. |
| Steric Hindrance | Difficulty in coupling bulky or unusual amino acids. | Use a pseudo-proline dipeptide to improve solubility and coupling efficiency. |
Q5: My purified this compound analogue is showing poor stability. How can I improve it?
Poor stability can be due to the inherent chemical nature of the molecule. Consider the following:
-
pH sensitivity: Determine the optimal pH for storage of your compound in solution.
-
Oxidation: If your analogue contains sensitive functional groups, store it under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures.
-
Enzymatic degradation: If working with biological samples, consider the presence of proteases or other degrading enzymes and add appropriate inhibitors if possible.
Antibacterial Susceptibility Testing
Q6: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for my this compound analogues. What could be the reasons?
Inconsistent MIC values can undermine the reliability of your results. Here are some factors to check:
| Potential Cause | Observation | Recommended Action |
| Inoculum Preparation | Bacterial growth is too fast or too slow in the control wells. | Standardize the inoculum to a 0.5 McFarland standard using a spectrophotometer or a McFarland standard. |
| Media Composition | Variation in results between different batches of media. | Use a consistent and high-quality Mueller-Hinton broth. Check and adjust the pH of the media if necessary. |
| Compound Solubility | Precipitation of the compound is observed in the wells. | Use a suitable solvent (e.g., DMSO) to prepare the stock solution and ensure it is fully dissolved before serial dilution. |
| Plate Reading | Difficulty in determining the endpoint of inhibition. | Use a plate reader for more objective measurement of bacterial growth. Include a positive control (no antibiotic) and a negative control (no bacteria). |
Data Presentation
Table 1: Antibacterial Activity of Mureidomycin Analogues
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Mureidomycin A | Pseudomonas aeruginosa | 3.13 | [1] |
| Mureidomycin C | Pseudomonas aeruginosa | 0.1 - 3.13 | [1] |
| 5'-O-(L-Ala-N-methyl-β-alanyl)-uridine | Pseudomonas putida | 100 | [2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of a new antibacterial compound.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
This compound analogue stock solution (e.g., in DMSO)
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Serial Dilutions:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound analogue stock solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.
-
-
Prepare Bacterial Inoculum:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculate the Plate:
-
Add 100 µL of the diluted bacterial inoculum to each well, except for the sterility control wells.
-
Include a growth control well (bacteria in MHB without the compound) and a sterility control well (MHB only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the this compound analogue that completely inhibits visible bacterial growth. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.
-
Protocol 2: Synthesis of a this compound Analogue - 5'-O-(L-Ala-N-methyl-β-alanyl)-uridine
This protocol provides a general outline for the synthesis of a simplified this compound analogue.
Materials:
-
Uridine
-
Appropriate protecting groups for the hydroxyl and amino functionalities
-
L-Alanine
-
N-methyl-β-alanine
-
Coupling reagents (e.g., DCC, HOBt)
-
Solid-phase synthesis resin (e.g., Wang resin)
-
Solvents (e.g., DMF, DCM)
-
Cleavage cocktail (e.g., TFA-based)
-
HPLC for purification
Procedure:
-
Protection of Uridine: Protect the 2' and 3'-hydroxyl groups of uridine using a suitable protecting group (e.g., TBDMS).
-
Attachment to Resin: Attach the protected uridine to the solid-phase resin.
-
Peptide Coupling:
-
Sequentially couple N-methyl-β-alanine and L-alanine to the 5'-hydroxyl group of the resin-bound uridine using standard solid-phase peptide synthesis protocols. This involves cycles of deprotection of the amino group and coupling of the next amino acid.
-
-
Cleavage and Deprotection:
-
Cleave the analogue from the resin and remove all protecting groups using a cleavage cocktail.
-
-
Purification:
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final compound using mass spectrometry and NMR spectroscopy.
-
Mandatory Visualization
Caption: Inhibition of the Peptidoglycan Biosynthesis Pathway by this compound Analogues.
Caption: Experimental Workflow for Developing this compound Analogues.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and activity of 5'-uridinyl dipeptide analogues mimicking the amino terminal peptide chain of nucleoside antibiotic mureidomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Pharmacokinetic Profile of Mureidomycin D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the pharmacokinetic properties of Mureidomycin D.
Troubleshooting Guides
This section addresses specific issues that may arise during the development of this compound and its analogs.
Issue 1: Poor Oral Bioavailability
Question: Our in vivo studies with this compound show very low oral bioavailability. What are the likely causes and how can we improve it?
Answer:
Poor oral bioavailability is a common challenge for peptide-based antibiotics like this compound. The primary causes are typically enzymatic degradation in the gastrointestinal (GI) tract and low permeability across the intestinal epithelium.
Troubleshooting Steps:
-
Assess Metabolic Stability: First, determine the stability of this compound in simulated gastric and intestinal fluids. This will help identify if enzymatic degradation is the primary issue.
-
Chemical Modifications:
-
Amino Acid Substitution: Replace L-amino acids with D-amino acids at sites susceptible to enzymatic cleavage.[1]
-
N-methylation: Introduce N-methyl groups to the peptide backbone to sterically hinder protease access.
-
Cyclization: Cyclizing the peptide structure can enhance stability against exopeptidases.[1]
-
-
Formulation Strategies:
-
Permeation Enhancers: Co-administration with permeation enhancers can transiently increase the permeability of the intestinal epithelium, but this approach requires careful toxicity assessment.
Issue 2: Short Plasma Half-Life
Question: this compound is rapidly cleared from circulation in our animal models. What strategies can we employ to extend its plasma half-life?
Answer:
A short plasma half-life is often due to rapid renal clearance and susceptibility to plasma proteases.
Troubleshooting Steps:
-
Investigate Degradation in Plasma: First, confirm the stability of this compound in plasma to understand the contribution of proteolytic degradation to its short half-life.
-
Increase Hydrodynamic Size:
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to this compound can increase its size, reducing renal filtration and shielding it from proteases.
-
Albumin Fusion/Conjugation: Fusing or conjugating this compound to serum albumin can significantly extend its half-life by taking advantage of albumin's long circulation time.
-
-
Reduce Susceptibility to Proteolysis: The same chemical modification strategies mentioned for improving oral bioavailability (D-amino acid substitution, N-methylation, cyclization) will also enhance stability against plasma proteases.
-
Analog Synthesis: Synthesizing analogs with modified peptide backbones or side chains can improve stability. For instance, replacing certain amino acids with non-natural counterparts can hinder protease recognition.
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic challenges associated with peptidylnucleoside antibiotics like this compound?
A1: Peptidylnucleoside antibiotics, including this compound, generally face several pharmacokinetic hurdles:
-
Low Oral Bioavailability: Due to their peptide nature, they are susceptible to degradation by proteases in the digestive system and have poor membrane permeability.
-
Short Half-Life: They are often rapidly cleared from the bloodstream through renal filtration and enzymatic degradation.
-
Poor Distribution: Their hydrophilicity can limit their ability to penetrate tissues and reach the site of infection effectively.
-
Potential for Immunogenicity: As with many peptides, there is a potential for eliciting an immune response.
Q2: How can we synthesize analogs of this compound to improve its stability?
A2: The synthesis of more stable analogs is a promising strategy. Key approaches include:
-
Modifying the Peptide Chain: As detailed in the troubleshooting section, substituting L-amino acids with D-amino acids, N-methylation of peptide bonds, and cyclization can enhance resistance to proteases.
-
Altering the Nucleoside Moiety: Modifications to the uracil (B121893) or sugar components could potentially improve stability or cell penetration, though this requires careful consideration to maintain antibacterial activity. Structure-activity relationship (SAR) studies of mureidomycin analogs have been a subject of research.
-
Lipophilic Side Chains: The addition or modification of lipophilic side chains can influence membrane interactions and cellular uptake.
Q3: What are the advantages and disadvantages of PEGylation for improving this compound's pharmacokinetics?
A3:
| Advantages of PEGylation | Disadvantages of PEGylation |
| Increased Half-Life: Reduces renal clearance and protects from enzymatic degradation. | Reduced Activity: The PEG chain can sometimes sterically hinder the interaction of the drug with its target, potentially lowering its biological activity. |
| Improved Solubility: Can enhance the solubility of hydrophobic molecules. | Potential for Immunogenicity: While PEG itself is generally considered non-immunogenic, anti-PEG antibodies have been reported. |
| Reduced Immunogenicity: Can mask the peptide from the immune system. | Heterogeneity: PEGylation can result in a mixture of products with varying numbers and locations of PEG chains, which can complicate manufacturing and characterization. |
Q4: What in vitro ADME assays are recommended for evaluating new this compound analogs?
A4: A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be performed to characterize new analogs:
| ADME Parameter | Recommended In Vitro Assay | Purpose |
| Absorption | Caco-2 Permeability Assay | To assess intestinal permeability and predict oral absorption. |
| Distribution | Plasma Protein Binding Assay (e.g., Equilibrium Dialysis) | To determine the fraction of the drug that is bound to plasma proteins, which affects its distribution and availability. |
| Metabolism | Liver Microsome Stability Assay | To evaluate metabolic stability in the presence of liver enzymes. |
| Metabolism | Plasma Stability Assay | To assess stability against plasma proteases. |
| Excretion | (Predicted from in vivo studies) | In vitro assays for excretion are less common; this is typically evaluated in animal models. |
Experimental Protocols
Protocol 1: Liposomal Formulation of this compound
Objective: To encapsulate this compound in liposomes to improve its stability and facilitate oral or parenteral delivery.
Materials:
-
This compound
-
Phospholipids (B1166683) (e.g., DSPC, DMPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Lipid Film Hydration: a. Dissolve the phospholipids and cholesterol in a chloroform/methanol mixture in a round-bottom flask. b. Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. c. Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: a. Hydrate the lipid film with a PBS solution containing this compound by vortexing. This will form multilamellar vesicles (MLVs).
-
Extrusion: a. Subject the MLV suspension to several freeze-thaw cycles to increase encapsulation efficiency. b. Extrude the suspension through a 100 nm polycarbonate membrane multiple times using a mini-extruder to form small unilamellar vesicles (SUVs).
-
Purification: a. Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
Characterization: a. Determine the particle size and zeta potential using dynamic light scattering. b. Quantify the encapsulation efficiency by lysing the liposomes with a detergent and measuring the this compound concentration using HPLC.
Protocol 2: PEGylation of this compound
Objective: To conjugate PEG to this compound to increase its hydrodynamic size and shield it from proteases and renal clearance.
Materials:
-
This compound
-
Activated PEG (e.g., NHS-ester PEG)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.0)
-
Quenching reagent (e.g., Tris buffer)
-
Purification system (e.g., size exclusion or ion-exchange chromatography)
Methodology:
-
Reaction Setup: a. Dissolve this compound in the reaction buffer. b. Add the activated PEG to the this compound solution at a specific molar ratio (e.g., 1:1, 1:5, 1:10). The optimal ratio should be determined empirically. c. Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 2-24 hours) with gentle stirring.
-
Quenching: a. Stop the reaction by adding a quenching reagent to consume any unreacted activated PEG.
-
Purification: a. Purify the PEGylated this compound from unreacted PEG and this compound using chromatography.
-
Characterization: a. Confirm the successful conjugation and determine the extent of PEGylation using SDS-PAGE and MALDI-TOF mass spectrometry. b. Quantify the concentration of the purified conjugate using a suitable method (e.g., UV-Vis spectroscopy if this compound has a chromophore, or a peptide quantification assay).
Visualizations
Caption: Experimental workflow for improving this compound pharmacokinetics.
References
- 1. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Formulations for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced delivery systems for peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Resolving peak tailing and broadening in Mureidomycin D HPLC analysis
Welcome to the technical support center for the HPLC analysis of Mureidomycin D. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, specifically peak tailing and broadening.
Troubleshooting Guide: Resolving Peak Tailing and Broadening
This guide provides a systematic approach to diagnosing and resolving peak shape issues in the HPLC analysis of this compound.
Question: Why is my this compound peak tailing or broadening?
Answer:
Peak tailing and broadening for a complex peptidylnucleoside antibiotic like this compound in reversed-phase HPLC can stem from several factors. These issues can compromise resolution, sensitivity, and the accuracy of quantification. The most common causes are categorized below, with step-by-step instructions to identify and resolve the problem.
A logical workflow for troubleshooting these issues is presented in the diagram below.
Caption: A step-by-step workflow for troubleshooting peak tailing and broadening.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?
A1: The primary cause of peak tailing for this compound is likely due to secondary interactions between the basic functional groups in its peptide structure and acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases.[1][2] This creates a mixed-mode retention mechanism, causing the peak to tail. Mureidomycins are amphoteric compounds, which can further complicate interactions with the stationary phase.[3]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical factor.[4][5] this compound has both acidic and basic functional groups. At a low pH (around 2-3), the acidic silanol groups on the silica (B1680970) stationary phase are protonated and thus less likely to interact with the protonated basic groups of the analyte.[4] This minimizes secondary interactions and significantly improves peak symmetry. A mobile phase containing 0.1% formic acid is a good starting point.[5]
Q3: Can the choice of HPLC column influence peak tailing for this compound?
A3: Absolutely. Using a modern, high-purity silica column that is well end-capped is crucial.[1][4] End-capping treats the residual silanol groups to make them less polar and less likely to cause secondary interactions.[1] For complex peptides like this compound, a C18 column is a common choice.[1][6]
Q4: Could my sample preparation be causing peak broadening?
A4: Yes, the solvent used to dissolve the sample can cause peak broadening if it is significantly stronger than the initial mobile phase.[6] This is known as solvent mismatch. It is always best to dissolve the sample in the initial mobile phase or a weaker solvent.[6]
Q5: Can column overload cause peak tailing for this compound?
A5: Yes, injecting too much sample mass onto the column can lead to column overload, a common cause of peak tailing.[7] If you observe that the peak shape worsens at higher concentrations, try diluting your sample and injecting a smaller volume. If the peak shape improves, column overload was likely the issue.[7]
Q6: What are extra-column effects and can they cause peak broadening?
A6: Extra-column effects refer to any contribution to peak broadening from components of the HPLC system outside of the column itself.[8][9] This can include excessive tubing length or internal diameter, loose fittings, or a large detector cell volume.[8] These issues can be diagnosed if early eluting peaks show more pronounced tailing and broadening.[4]
Experimental Protocols
Protocol 1: Baseline HPLC Method for this compound Analysis
This protocol is based on a published UPLC-HRMS method for mureidomycin analysis and is adapted for standard HPLC systems.[5]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A column with high-purity silica and end-capping is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 50 50 25.0 5 95 30.0 5 95 30.1 95 5 | 35.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 265 nm (based on the uracil (B121893) chromophore in this compound)
-
Injection Volume: 5-10 µL
-
Sample Diluent: Initial mobile phase conditions (95:5 Water:Acetonitrile with 0.1% Formic Acid)
Protocol 2: Optimizing Mobile Phase pH to Reduce Peak Tailing
-
Prepare Mobile Phases: Prepare three separate batches of Mobile Phase A (0.1% Formic Acid in Water), adjusting the final pH to approximately 2.5, 3.0, and 3.5 with diluted formic acid or ammonium (B1175870) hydroxide.
-
System Equilibration: Equilibrate the HPLC system and column with the mobile phase at pH 3.5 for at least 15 column volumes.
-
Injection and Analysis: Inject the this compound sample and record the chromatogram, noting the peak asymmetry factor.
-
Repeat for Other pH values: Repeat steps 2 and 3 for the mobile phases at pH 3.0 and pH 2.5.
-
Evaluation: Compare the peak shapes obtained at each pH and select the pH that provides the most symmetrical peak.
Protocol 3: Evaluating Buffer Concentration
-
Prepare Mobile Phases: Using the optimal pH determined in Protocol 2, prepare two batches of Mobile Phase A with buffer (e.g., ammonium formate) concentrations of 10 mM and 25 mM.
-
System Equilibration: Equilibrate the system with the 10 mM buffer mobile phase.
-
Injection and Analysis: Inject the this compound sample and record the chromatogram and peak asymmetry.
-
Repeat for Higher Concentration: Repeat steps 2 and 3 with the 25 mM buffer mobile phase.
-
Evaluation: Determine if an increased buffer concentration improves peak shape. Note that for LC-MS applications, lower buffer concentrations are generally preferred.[4]
Data Presentation
The following table summarizes the expected impact of key parameters on the peak shape of this compound.
| Parameter | Condition 1 | Expected Asymmetry Factor | Condition 2 | Expected Asymmetry Factor | Rationale |
| Mobile Phase pH | pH 4.5 | > 1.5 | pH 2.5 | 1.0 - 1.2 | Low pH protonates silanol groups, reducing secondary interactions.[4] |
| Column Type | Standard Silica C18 | > 1.3 | End-capped, High Purity C18 | 1.0 - 1.3 | Minimizes exposed acidic silanol groups.[1] |
| Sample Solvent | 100% Acetonitrile | Broad Peak | Initial Mobile Phase | Sharp Peak | Matches sample solvent to mobile phase to prevent band broadening.[6] |
| Sample Load | High Concentration | > 1.4 (Tailing) | Low Concentration | 1.0 - 1.2 | Prevents saturation of the stationary phase.[7] |
Visualizing Key Relationships
The following diagram illustrates the chemical interaction leading to peak tailing and how adjusting the mobile phase pH can mitigate this issue.
Caption: Effect of mobile phase pH on silanol interactions and peak shape.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ymcamerica.com [ymcamerica.com]
- 3. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 5. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reversed-phase liquid chromatographic method for the analysis of aminoglycoside antibiotics using pre-column derivatization with phenylisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Mureidomycin D and Carbapenems: A Comparative Efficacy Analysis Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro efficacy of mureidomycins, with a focus on the broader class, and carbapenems against the opportunistic pathogen Pseudomonas aeruginosa. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating their potential as anti-pseudomonal agents.
Executive Summary
Pseudomonas aeruginosa is a significant cause of healthcare-associated infections, often exhibiting resistance to multiple classes of antibiotics. Carbapenems have been a cornerstone of treatment, but rising resistance necessitates the exploration of novel therapeutic agents. Mureidomycins, a class of peptidylnucleoside antibiotics, have demonstrated specific and potent activity against P. aeruginosa. This guide synthesizes available data on the minimum inhibitory concentrations (MICs) of mureidomycins and carbapenems against this challenging pathogen. While data for Mureidomycin D is limited, comparative studies of the mureidomycin class indicate that Mureidomycin C is the most active analogue. Therefore, for the purpose of a robust comparison with carbapenems, the efficacy of Mureidomycin C will be highlighted as a representative of the mureidomycin family.
Data Presentation: In-Vitro Efficacy Against Pseudomonas aeruginosa
The following tables summarize the minimum inhibitory concentration (MIC) data for mureidomycins and various carbapenems against clinical isolates of Pseudomonas aeruginosa. MIC values are a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MICs) of Mureidomycins against Pseudomonas aeruginosa
| Mureidomycin Analogue | MIC Range (µg/mL) | Key Findings |
| Mureidomycin A | 3.13 - 25 | Active against various strains, including those resistant to imipenem (B608078) and ofloxacin. |
| Mureidomycin B | >200 | Generally not active. |
| Mureidomycin C | 0.1 - 3.13 | The most active of the mureidomycins, with potency comparable to some cephalosporins.[1][2] |
| This compound | Not specified | Data on specific MIC values for this compound is limited in the available literature. |
Table 2: Minimum Inhibitory Concentrations (MICs) of Carbapenems against Pseudomonas aeruginosa
| Carbapenem | MIC₅₀ (µg/mL)¹ | MIC₉₀ (µg/mL)² |
| Imipenem | 2 | 16 |
| Meropenem | 1 | 16 |
| Doripenem | 0.5 | 4 |
¹MIC₅₀: The concentration of the antibiotic that inhibits the growth of 50% of the tested isolates. ²MIC₉₀: The concentration of the antibiotic that inhibits the growth of 90% of the tested isolates.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical component of assessing the in-vitro efficacy of antimicrobial agents. The data presented in this guide are primarily derived from studies employing the broth microdilution or agar (B569324) dilution methods, which are standardized procedures for antimicrobial susceptibility testing.
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. The procedure involves the following key steps:
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test organism (Pseudomonas aeruginosa) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the prepared bacterial suspension. A growth control well (containing no antimicrobial agent) and a sterility control well (containing uninoculated medium) are also included.
-
Incubation: The inoculated microtiter plate is incubated at a controlled temperature (typically 35-37°C) for 16-20 hours.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the test organism.
Agar Dilution Method
The agar dilution method is another reference method for MIC determination. The fundamental steps are as follows:
-
Preparation of Antimicrobial-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) is prepared, with each plate containing a specific concentration of the antimicrobial agent. This is achieved by adding the appropriate volume of the antimicrobial stock solution to the molten agar before it solidifies.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including a growth control plate without any antimicrobial agent.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).
-
Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism, or allows for the growth of only a single colony or a faint haze.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of mureidomycins and carbapenems, as well as a generalized workflow for determining and comparing their MIC values.
References
Lack of Cross-Resistance Between Mureidomycin D and Beta-Lactam Antibiotics: A Comparative Analysis
For Immediate Release
A comprehensive analysis of available data indicates a significant lack of cross-resistance between Mureidomycin D, a member of the novel peptidylnucleoside class of antibiotics, and the widely used beta-lactam antibiotics. This finding is attributed to their distinct mechanisms of action, targeting different essential enzymes in bacterial cell wall synthesis. This guide provides a comparative overview of their activity, mechanisms, and the experimental basis for the absence of cross-resistance, offering valuable insights for researchers, scientists, and drug development professionals in the ongoing search for effective therapies against resistant pathogens.
Executive Summary
Mureidomycins, including this compound, exhibit potent activity against Pseudomonas aeruginosa, a pathogen notorious for its high levels of antibiotic resistance.[1][2][3] Crucially, studies have shown that Mureidomycins retain their efficacy against strains of P. aeruginosa that have developed resistance to beta-lactam antibiotics.[4] This lack of cross-resistance is rooted in their fundamentally different molecular targets within the bacterial cell. While beta-lactams inhibit Penicillin-Binding Proteins (PBPs) involved in the final steps of peptidoglycan cross-linking, Mureidomycins target an earlier step in the process, the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY or Translocase I).[5] This distinction makes this compound a promising candidate for further investigation, particularly in the context of infections caused by beta-lactam-resistant organisms.
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and representative beta-lactam antibiotics against various strains of Pseudomonas aeruginosa, including those with existing resistance to other antibiotic classes. The data demonstrates that Mureidomycins are active against strains that are resistant to imipenem (B608078) and ofloxacin, highlighting the absence of cross-resistance.
| Organism | Antibiotic | MIC Range (µg/mL) | Reference |
| Pseudomonas aeruginosa (various strains) | Mureidomycin A | 3.13 - 25 | |
| Mureidomycin B | 6.25 - 50 | ||
| Mureidomycin C | 3.13 - 25 | ||
| This compound | 6.25 - 50 | **** | |
| Ofloxacin-resistant P. aeruginosa (9 strains) | Mureidomycin A | 3.13 - 25 | |
| Mureidomycin C | 3.13 - 25 | ||
| Imipenem-resistant P. aeruginosa (6 strains) | Mureidomycin A | 3.13 - 25 | |
| Mureidomycin C | 3.13 - 25 |
Mechanisms of Action: A Tale of Two Targets
The lack of cross-resistance between this compound and beta-lactam antibiotics is a direct consequence of their distinct molecular targets in the bacterial peptidoglycan synthesis pathway.
Beta-Lactam Antibiotics: These antibiotics, including penicillins and cephalosporins, act by inhibiting the function of Penicillin-Binding Proteins (PBPs). PBPs are enzymes responsible for the final transpeptidation step in peptidoglycan synthesis, which creates the cross-links that give the bacterial cell wall its structural integrity. By binding to and inactivating PBPs, beta-lactams disrupt cell wall formation, leading to cell lysis and bacterial death.
Mureidomycins: In contrast, Mureidomycins target an earlier stage of peptidoglycan synthesis. They are potent inhibitors of phospho-N-acetylmuramyl-pentapeptide translocase (MraY), an essential enzyme that catalyzes the transfer of the peptidoglycan precursor, phospho-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate, forming Lipid I. This is a critical initial step in the membrane-associated stages of cell wall biosynthesis. By blocking MraY, Mureidomycins prevent the formation of the necessary building blocks for the peptidoglycan layer, ultimately leading to the inhibition of bacterial growth and cell death.
Caption: Mechanisms of action for this compound and beta-lactam antibiotics.
Experimental Protocol: Assessing Cross-Resistance
The absence of cross-resistance can be experimentally verified using a variety of antimicrobial susceptibility testing methods. The checkerboard assay is a common method to assess the interaction between two antimicrobial agents and can be adapted to demonstrate a lack of cross-resistance.
Objective: To determine if resistance to a beta-lactam antibiotic confers resistance to this compound.
Materials:
-
Bacterial strains: A beta-lactam susceptible strain of P. aeruginosa and its corresponding beta-lactam resistant mutant.
-
This compound
-
A representative beta-lactam antibiotic (e.g., ceftazidime, imipenem)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of both the susceptible and resistant bacterial strains equivalent to a 0.5 McFarland standard.
-
Antibiotic Dilution:
-
In a 96-well plate, prepare serial twofold dilutions of the beta-lactam antibiotic along the x-axis.
-
Prepare serial twofold dilutions of this compound along the y-axis.
-
-
Inoculation: Inoculate the wells with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: Determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. For demonstrating a lack of cross-resistance, the key comparison is the MIC of this compound against the susceptible strain versus its MIC against the beta-lactam resistant strain. A similar MIC value for this compound against both strains indicates a lack of cross-resistance.
Caption: Experimental workflow for assessing cross-resistance.
Logical Relationship: Why No Cross-Resistance?
The distinct molecular targets of this compound and beta-lactam antibiotics are the primary reason for the absence of cross-resistance. Resistance to beta-lactams typically arises from mechanisms that specifically protect the PBPs or inactivate the beta-lactam molecule itself. These mechanisms do not affect the MraY enzyme, the target of this compound.
Caption: Logical relationship explaining the lack of cross-resistance.
Conclusion
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibility of Pseudomonas species to the novel antibiotics mureidomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MUREIDOMYCINS A-D, NOVEL PEPTIDYLNUCLEOSIDE ANTIBIOTICS WITH SPHEROPLAST FORMING ACTIVITY [jstage.jst.go.jp]
- 4. journals.asm.org [journals.asm.org]
- 5. "DISCOVERY OF NOVEL MURAYMYCIN ANTIBIOTICS AND INSIGHT INTO THE BIOSYN" by Zheng Cui [uknowledge.uky.edu]
Validating Target Engagement of Mureidomycin D with MraY Translocase: A Comparative Guide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the target engagement of Mureidomycin D with the phospho-MurNAc-pentapeptide translocase (MraY). It compares this compound with other MraY inhibitors and presents supporting experimental data and detailed protocols to facilitate the design and execution of validation studies.
Introduction to MraY and this compound
The enzyme MraY (translocase I) is a crucial integral membrane protein in the bacterial peptidoglycan biosynthesis pathway.[1] It catalyzes the first membrane-associated step: the transfer of phospho-MurNAc-pentapeptide from the hydrophilic substrate UDP-MurNAc-pentapeptide (UM5A) to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[1][2][3] This process is essential for bacterial viability, making MraY a promising and actively sought-after target for novel antibacterial agents.[4]
Mureidomycins belong to a class of naturally occurring nucleoside antibiotics that potently inhibit MraY. This compound, a member of this family, acts as a competitive inhibitor by mimicking the natural substrate UM5A, thereby blocking the synthesis of Lipid I and halting the production of peptidoglycan. Validating the direct interaction between this compound and MraY is a critical step in its development as a potential therapeutic agent.
Comparative Analysis of MraY Inhibitors
MraY is the target for several families of nucleoside antibiotics, each with distinct structural features and activity profiles. Understanding these alternatives provides a valuable context for evaluating this compound.
| Inhibitor Class | Representative Compound(s) | Mechanism of Action | Key Characteristics |
| Mureidomycins | Mureidomycin A, Mureidomycin D2 | Competitive with both UM5A and C55-P. | Uridylpeptide natural products; active against Pseudomonas strains. |
| Muraymycins | Muraymycin D2 | Competitive with UM5A. | Potent activity against a variety of Gram-positive and Gram-negative bacteria. |
| Tunicamycins | Tunicamycin | Competitive with UM5A and C55-P. | Broad-spectrum activity but also inhibits mammalian N-linked glycosylation, leading to toxicity. |
| Liposidomycins/ Caprazamycins | Liposidomycin, Caprazamycin | Competitive with C55-P. | Liponucleoside antibiotics with potent activity against various pathogens, including mycobacteria. |
| Capuramycins | Capuramycin | Mixed-type, noncompetitive for UM5A and C55-P. | Does not exhibit the time-dependent inhibition seen with some other MraY inhibitors. |
| Triazinediones | Synthetic Compound 6d | Targets the MraY-Protein E interaction site, remote from the active site. | Represents a non-nucleoside class of inhibitors with a different binding site. |
Experimental Validation of this compound Target Engagement
A multi-faceted approach is essential to conclusively validate that this compound engages and inhibits MraY. This involves biochemical assays, biophysical techniques, and cell-based experiments.
Biochemical Assays: Direct Inhibition of MraY Activity
These assays directly measure the effect of this compound on the enzymatic activity of purified or membrane-reconstituted MraY.
Inhibitory Activity Data
| Compound | Target Organism | Assay Type | IC50 Value |
| Muraymycin D2 | Chlamydia pneumoniae | TLC-based Lipid I formation | Complete inhibition at 0.5 µM |
| Muraymycin Analogue 8 | Staphylococcus aureus | Fluorescence-based | 0.04 µM |
| Triazinedione 6d | Escherichia coli | Fluorescence-based | 48 µM |
| Phloxine B | Escherichia coli | Not specified | 32 µM |
Biophysical Assays: Measuring Direct Binding
These methods quantify the direct physical interaction between the compound and the protein target, providing evidence of engagement independent of functional inhibition.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: Assesses the change in the thermal stability of MraY upon ligand binding. An increase in the melting temperature (Tm) indicates stabilizing binding.
Cell-Based Assays: Confirming Antibacterial Effect
These assays demonstrate that the inhibition of MraY translates into a desired biological effect, i.e., killing or inhibiting the growth of bacteria.
Antimicrobial Activity Data (MIC)
| Compound | S. aureus (MIC µg/mL) | E. faecium (MIC µg/mL) | K. pneumoniae (MIC µg/mL) | A. baumannii (MIC µg/mL) | P. aeruginosa (MIC µg/mL) |
| Muraymycin Analogue | 0.5–1 | 0.25–1 | 4–8 | 2–4 | 8–128 |
| Peptidomimetic 1 | 16 | 16 | Not Active | Not Active | 46 (P. fluorescens) |
Structural Biology: Visualizing the Interaction
X-ray crystallography provides high-resolution structural information on how this compound binds to the MraY active site. Co-crystal structures of MraY with inhibitors like Muraymycin D2 have been instrumental in understanding the molecular basis of inhibition. These studies reveal that the uridine (B1682114) moiety of the inhibitor occupies a well-defined binding pocket, forming key hydrogen bonds and π-π stacking interactions, thereby validating direct physical engagement.
Key Experimental Protocols
Protocol: In Vitro MraY Inhibition Assay (Fluorescence-Based)
This protocol is adapted from methods used for assaying MraY activity with fluorescent substrates.
-
Reagents and Materials:
-
Overexpressed and purified MraY (e.g., from S. aureus or E. coli).
-
Fluorescent substrate: UDP-MurNAc-pentapeptide labeled with a fluorescent dye (e.g., dansyl).
-
Lipid substrate: Undecaprenyl phosphate (C55-P).
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5-8.4, containing MgCl2 (e.g., 40 mM) and a detergent like Triton X-100 (e.g., 0.4%).
-
This compound and other test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Microplate reader capable of fluorescence measurement.
-
-
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
In a microplate, add the MraY enzyme preparation to each well.
-
Add the test compounds (this compound) or vehicle control (e.g., DMSO) to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at the reaction temperature (e.g., 30-37°C).
-
Initiate the enzymatic reaction by adding the fluorescent UDP-MurNAc-pentapeptide substrate and C55-P.
-
Monitor the increase in fluorescence over time using a microplate reader. The formation of Lipid I alters the environment of the fluorophore, leading to a change in fluorescence intensity.
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol follows standard broth microdilution methods.
-
Reagents and Materials:
-
Bacterial strains of interest (e.g., S. aureus, P. aeruginosa).
-
Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
This compound and control antibiotics.
-
Sterile 96-well microplates.
-
-
Procedure:
-
Prepare a 2-fold serial dilution of this compound in the growth medium directly in the 96-well plate.
-
Prepare a bacterial inoculum adjusted to a standard concentration (e.g., 5 x 10^5 CFU/mL).
-
Add the bacterial inoculum to each well containing the test compound. Include a positive control well (bacteria, no drug) and a negative control well (medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Peptidoglycan biosynthesis pathway highlighting MraY and this compound inhibition.
Caption: Experimental workflow for a fluorescence-based MraY inhibition assay.
Caption: Logical flow for validating this compound's engagement with the MraY target.
References
- 1. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muraymycin Nucleoside Antibiotics: Structure-Activity Relationship for Variations in the Nucleoside Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Investigation of Park’s Nucleotide on Bacterial Translocase MraY: Discovery of Unexpected MraY Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. [scholars.duke.edu]
Comparative Analysis of Mureidomycin A, B, C, and D Activity: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparative analysis of the antibacterial activity of Mureidomycins A, B, C, and D, a family of peptidylnucleoside antibiotics. The information presented herein is intended for researchers, scientists, and drug development professionals working in the field of antibacterial drug discovery and development. This document summarizes key experimental data, details the methodologies used, and visualizes the mechanism of action and experimental workflows.
Introduction to Mureidomycins
Mureidomycins are a group of antibiotics produced by Streptomyces flavidovirens that exhibit specific and potent activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen often associated with multidrug resistance.[1][2] These antibiotics interfere with the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This guide focuses on the comparative in vitro activity of the four main analogues: Mureidomycin A, B, C, and D.
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of Mureidomycins A, B, C, and D has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key metric for comparison. The following table summarizes the MIC values of the four mureidomycin analogues against representative bacterial strains.
| Bacterial Strain | Mureidomycin A (µg/mL) | Mureidomycin B (µg/mL) | Mureidomycin C (µg/mL) | Mureidomycin D (µg/mL) |
| Pseudomonas aeruginosa E-2 | 6.25 | >200 | 0.2 | 3.13 |
| Pseudomonas aeruginosa IFO 3445 | 12.5 | >200 | 0.4 | 6.25 |
| Staphylococcus aureus 209P | >200 | >200 | >200 | >200 |
| Escherichia coli NIHJ | >200 | >200 | >200 | >200 |
| Bacillus subtilis PCI 219 | >200 | >200 | >200 | >200 |
Data sourced from Isono et al., 1992.
Among the four analogues, Mureidomycin C demonstrates the highest potency against Pseudomonas aeruginosa, with MIC values ranging from 0.1 to 3.13 µg/mL against numerous strains.[1][3] Mureidomycins A and D show moderate activity, while Mureidomycin B is largely inactive. None of the Mureidomycins show significant activity against the Gram-positive bacteria or Escherichia coli tested.
Structure-Activity Relationship
The structural differences between the mureidomycins account for their varied antibacterial activities. Mureidomycins A and C possess a uracil (B121893) moiety, whereas Mureidomycins B and D contain a dihydrouracil (B119008) group.[2] Additionally, Mureidomycins C and D are characterized by the presence of an N-terminal glycine (B1666218) residue. The higher activity of Mureidomycin C suggests that the combination of the uracil base and the N-terminal glycine is crucial for potent anti-pseudomonal activity.
Mechanism of Action
Mureidomycins exert their antibacterial effect by inhibiting a key enzyme in the peptidoglycan biosynthesis pathway, phospho-N-acetylmuramyl-pentapeptide translocase (also known as MraY). This enzyme catalyzes the transfer of phospho-N-acetylmuramyl-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I. By blocking this crucial step, mureidomycins prevent the formation of the bacterial cell wall, leading to cell lysis and death.
Caption: Mechanism of action of Mureidomycins.
Experimental Protocols
The following section details the methodology for determining the Minimum Inhibitory Concentration (MIC) of Mureidomycins.
MIC Determination by Agar (B569324) Dilution Method
A standardized agar dilution method is utilized to determine the MIC of the Mureidomycin compounds against various bacterial strains.
-
Preparation of Mureidomycin Solutions: Stock solutions of Mureidomycins A, B, C, and D are prepared in an appropriate solvent (e.g., sterile distilled water or a buffer) and then serially diluted to obtain a range of concentrations.
-
Preparation of Agar Plates: Molten Mueller-Hinton agar is cooled to 50°C, and the Mureidomycin solutions are added to achieve the desired final concentrations. The agar is then poured into sterile petri dishes and allowed to solidify.
-
Inoculum Preparation: Bacterial strains are grown in a suitable broth medium (e.g., Nutrient Broth) overnight. The turbidity of the culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The standardized inoculum is then diluted to the final desired concentration.
-
Inoculation: A multipoint inoculator is used to spot a standardized volume of each bacterial suspension onto the surface of the agar plates containing the different concentrations of Mureidomycins. A control plate without any antibiotic is also inoculated.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the Mureidomycin that completely inhibits the visible growth of the bacteria on the agar surface.
Caption: Experimental workflow for MIC determination.
Conclusion
This comparative analysis highlights the potent and specific activity of Mureidomycin C against Pseudomonas aeruginosa. The provided data and protocols serve as a valuable resource for researchers investigating novel antibacterial agents. Further studies exploring the structure-activity relationships and in vivo efficacy of these compounds are warranted to fully elucidate their therapeutic potential.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MUREIDOMYCINS A-D, NOVEL PEPTIDYLNUCLEOSIDE ANTIBIOTICS WITH SPHEROPLAST FORMING ACTIVITY [jstage.jst.go.jp]
A Comparative In-Vitro Analysis of Natural versus Synthetic Mureidomycin D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vitro biological activity of naturally produced Mureidomycin D and discusses the current landscape of its chemical synthesis. This compound is a member of the mureidomycin family of nucleoside antibiotics, which are potent inhibitors of bacterial cell wall biosynthesis.
Introduction to this compound
This compound is a complex peptidyl-nucleoside antibiotic naturally produced by the actinomycete Streptomyces flavidovirens.[1] Structurally, it consists of a dihydrouracil (B119008) nucleoside linked to a peptide backbone containing non-proteinogenic amino acids.[1] Like other members of its class, this compound exerts its antibacterial effect by targeting and inhibiting the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY).[2] MraY is a critical enzyme in the bacterial peptidoglycan synthesis pathway, responsible for the first membrane-bound step.[3] By inhibiting MraY, this compound effectively blocks the construction of the bacterial cell wall, leading to cell lysis and death. This specific mechanism of action makes it a promising candidate for combating bacterial infections, particularly those caused by Gram-negative pathogens like Pseudomonas aeruginosa.[4]
Data Presentation: In-Vitro Activity of this compound
Therefore, this guide presents the available in-vitro activity data for naturally produced this compound.
| Compound | Test Organism | Assay Type | Endpoint | Result | Reference |
| Natural this compound | Pseudomonas aeruginosa | Broth Microdilution | MIC | 0.05 to 12.5 µg/mL | |
| Natural this compound | Pseudomonas species (rRNA groups I and III) | Broth Microdilution | MIC | ≤ 200 µg/mL |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against Pseudomonas aeruginosa and other susceptible bacteria is determined using the broth microdilution method, following standardized protocols.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Pipettes and multichannel pipettes
-
Incubator
Procedure:
-
A serial two-fold dilution of this compound is prepared in CAMHB directly in the wells of a 96-well microtiter plate.
-
The bacterial inoculum is prepared and diluted in CAMHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
An equal volume of the standardized bacterial inoculum is added to each well containing the diluted this compound, resulting in a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Control wells are included: a growth control (broth and bacteria without antibiotic) and a sterility control (broth only).
-
The microtiter plates are incubated at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
MraY Enzyme Inhibition Assay
The inhibitory activity of this compound against its target enzyme, MraY, can be quantified using an in-vitro enzyme inhibition assay.
Objective: To measure the concentration of an inhibitor required to reduce the activity of the MraY enzyme by 50% (IC50).
Materials:
-
Purified MraY enzyme
-
Substrates: UDP-MurNAc-pentapeptide and undecaprenyl phosphate (B84403) (C55-P)
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
This compound stock solution
-
Method for detecting product formation (e.g., radiolabeling, fluorescence resonance energy transfer - FRET)
-
Microplate reader (if applicable)
Procedure (Conceptual Outline):
-
A reaction mixture is prepared containing the MraY enzyme, its substrates (UDP-MurNAc-pentapeptide and C55-P), and the reaction buffer in a suitable format (e.g., microtiter plate wells).
-
This compound is added to the reaction mixtures at a range of concentrations.
-
The reaction is initiated and incubated for a defined period at an optimal temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product (Lipid I) formed is quantified using a suitable detection method.
-
The percentage of MraY inhibition is calculated for each this compound concentration relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination.
Discussion and Conclusion
Naturally produced this compound demonstrates potent in-vitro activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen. Its specific targeting of MraY, a crucial enzyme in bacterial cell wall synthesis, underscores its potential as a valuable antimicrobial agent.
The total chemical synthesis of this compound remains a significant challenge due to its complex structure, including multiple chiral centers and unusual amino acid residues. While the synthesis of related natural products has been achieved, providing a pathway for the potential future synthesis of this compound, a direct comparison of the biological activity of synthetic and natural this compound is currently not possible based on published data.
Future research focused on the total synthesis of this compound will be critical. A successful synthesis would not only confirm its complex structure but also open avenues for the production of analogues with potentially improved pharmacokinetic and pharmacodynamic properties. Furthermore, a direct comparison of the in-vitro and in-vivo efficacy of synthetic and natural this compound would be essential to validate the synthetic route and ensure bioequivalence. For now, the biological data from naturally sourced this compound provides a strong foundation and a benchmark for these future synthetic endeavors.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compound | AntibioticDB [antibioticdb.com]
- 3. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Susceptibility of Pseudomonas species to the novel antibiotics mureidomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Mureidomycin D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the synergistic effects of Mureidomycin D with other classes of antibiotics, particularly against multidrug-resistant pathogens such as Pseudomonas aeruginosa. While direct experimental data on the synergistic activity of this compound is not yet available in published literature, its unique mechanism of action as an inhibitor of the phospho-N-acetylmuramyl-pentapeptide translocase (MraY) presents a strong rationale for combination therapy.[1] Mureidomycins have shown potent activity against P. aeruginosa, including strains resistant to β-lactam antibiotics, and no cross-resistance has been observed.[1]
This document outlines the theoretical basis for potential synergies, provides detailed experimental protocols for assessing these interactions, and presents templates for data visualization and interpretation.
Rationale for Synergy Evaluation
This compound targets a critical and distinct step in the early, intracellular stage of peptidoglycan biosynthesis.[1] This mechanism is complementary to many existing antibiotic classes that act on later, extracellular stages of cell wall synthesis or other cellular pathways. For instance, β-lactam antibiotics inhibit the final transpeptidation step of peptidoglycan cross-linking. A combination of this compound and a β-lactam could therefore create a sequential blockade of the same essential pathway, potentially leading to a synergistic bactericidal effect.
Proposed Antibiotic Combinations for Evaluation
Based on their distinct mechanisms of action, the following antibiotic classes are proposed for synergistic evaluation with this compound against P. aeruginosa:
-
β-Lactams (e.g., Meropenem, Ceftazidime, Piperacillin)
-
Aminoglycosides (e.g., Tobramycin, Amikacin)
-
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin)
-
Polymyxins (e.g., Colistin)
Data Presentation: Quantifying Synergy
The primary method for quantifying antibiotic synergy is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index. The results of such an assay should be summarized in a clear tabular format.
Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Meropenem against P. aeruginosa ATCC 27853
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FIC Index (ΣFIC) | Interpretation |
| This compound | 4 | 1 | 0.25 | \multirow{2}{}{0.5 } | \multirow{2}{}{Synergy} |
| Meropenem | 2 | 0.5 | 0.25 |
Interpretation of FIC Index: [2][3]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for two key experiments used to evaluate antibiotic synergy.
Checkerboard Microdilution Assay
This assay is used to determine the FIC index.
a. Preparation of Materials:
-
96-well microtiter plates.
-
Mueller-Hinton Broth (MHB), cation-adjusted.
-
Stock solutions of this compound and the second antibiotic, prepared at a concentration of at least 10x the expected MIC.
-
Bacterial inoculum of the target organism (e.g., P. aeruginosa) adjusted to a 0.5 McFarland standard and then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.
b. Assay Procedure:
-
Dispense 50 µL of MHB into each well of the 96-well plate.
-
Create serial dilutions of this compound along the rows (ordinate) and the second antibiotic along the columns (abscissa).
-
This creates a matrix of wells containing various concentrations of both antibiotics.
-
Inoculate each well with 100 µL of the prepared bacterial suspension.
-
Include control wells for each antibiotic alone, as well as a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC for each antibiotic alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.
c. Calculation of FIC Index:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic X = (MIC of Antibiotic X in combination) / (MIC of Antibiotic X alone)
-
FIC Index = FIC of this compound + FIC of Antibiotic X
Time-Kill Kinetic Assay
This assay provides dynamic information on the rate of bacterial killing by the antibiotic combination over time.
a. Preparation of Materials:
-
Flasks containing MHB.
-
Stock solutions of the antibiotics.
-
Bacterial culture in logarithmic growth phase, diluted to ~1 x 10^6 CFU/mL.
b. Assay Procedure:
-
Prepare flasks with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (at a clinically relevant concentration, e.g., 0.5x or 1x MIC)
-
Antibiotic X alone (at a clinically relevant concentration)
-
This compound + Antibiotic X (at the same concentrations as the individual flasks)
-
-
Inoculate each flask with the prepared bacterial culture.
-
Incubate at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot and plate onto nutrient agar (B569324) plates to determine the viable bacterial count (CFU/mL).
-
Incubate the plates overnight and count the colonies.
c. Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for assessing synergy and the proposed mechanism of action for a this compound and β-lactam combination.
Caption: Workflow for evaluating antibiotic synergy.
Caption: Proposed dual inhibition of cell wall synthesis.
References
- 1. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
A Head-to-Head Showdown: Mureidomycin D vs. Pacidamycin in Bioactivity
In the ongoing search for novel antibiotics to combat multidrug-resistant pathogens, the uridyl peptide antibiotics Mureidomycin D and Pacidamycin have emerged as promising candidates. Both compounds target the essential bacterial enzyme MraY, a critical player in the biosynthesis of the bacterial cell wall. This guide provides a comparative overview of their bioactivity, supported by available data and detailed experimental protocols for their evaluation.
Comparative Bioactivity Data
The Pacidamycins are also a complex of nucleoside-peptide antibiotics with specific activity against Pseudomonas aeruginosa. While specific MIC values for individual Pacidamycins are not detailed in the available search results, their potential as inhibitors of MraY positions them as significant antimicrobial agents.
For a direct and conclusive comparison, a simultaneous evaluation of this compound and a specific Pacidamycin (e.g., Pacidamycin D) using standardized methods is necessary. Below is a table summarizing the available and necessary data for a comprehensive comparison.
| Parameter | This compound | Pacidamycin | Reference Compound (e.g., Meropenem) |
| Target Organism | Pseudomonas aeruginosa | Pseudomonas aeruginosa | Pseudomonas aeruginosa |
| MIC (µg/mL) | Data not specifically available; Mureidomycin C: 0.1 - 3.13 | Data not specifically available | Strain-dependent |
| Mechanism of Action | Inhibition of MraY | Inhibition of MraY | Inhibition of cell wall synthesis |
| In vivo Efficacy | Mureidomycin C showed protection in mice against P. aeruginosa infection | Data not available | Established |
Experimental Protocols
To conduct a head-to-head study of this compound and Pacidamycin bioactivity, the following experimental protocols are recommended.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
This compound and Pacidamycin stock solutions
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Pseudomonas aeruginosa strain (e.g., ATCC 27853)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Culture P. aeruginosa in CAMHB overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: Prepare two-fold serial dilutions of this compound and Pacidamycin in CAMHB in the 96-well plates.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
MraY Inhibition Assay
This assay directly measures the inhibition of the MraY enzyme, providing insight into the mechanism of action of the antibiotics.
Materials:
-
Purified MraY enzyme
-
UDP-MurNAc-pentapeptide (substrate)
-
Undecaprenyl phosphate (B84403) (lipid carrier)
-
This compound and Pacidamycin
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Method for detecting product formation (e.g., fluorescence-based assay or HPLC)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the purified MraY enzyme, reaction buffer, and varying concentrations of this compound or Pacidamycin.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates (UDP-MurNAc-pentapeptide and undecaprenyl phosphate).
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Detection: Stop the reaction and quantify the amount of product formed. The concentration of the antibiotic that inhibits 50% of the enzyme activity (IC50) can then be determined.
Visualizing the Path to Discovery
To better understand the workflow and the underlying mechanism of these antibiotics, the following diagrams are provided.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibility of Pseudomonas species to the novel antibiotics mureidomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MUREIDOMYCINS A-D, NOVEL PEPTIDYLNUCLEOSIDE ANTIBIOTICS WITH SPHEROPLAST FORMING ACTIVITY [jstage.jst.go.jp]
New Mureidomycin D Analogues Demonstrate Potent and Targeted Antibacterial Activity
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Newly synthesized analogues of Mureidomycin D, a member of the uridyl peptide class of antibiotics, have demonstrated significant antibacterial activity, particularly against the often multi-drug resistant Gram-negative pathogen Pseudomonas aeruginosa. This guide provides a comparative analysis of the antibacterial spectrum of these novel compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals on their potential as next-generation antimicrobial agents.
The primary mechanism of action of mureidomycins is the inhibition of phospho-N-acetylmuramyl-pentapeptide translocase (MraY), an essential enzyme in the bacterial peptidoglycan synthesis pathway.[1] This targeted approach offers a promising alternative to existing antibiotic classes that face growing resistance. Recent research has led to the identification of eight new acetylated mureidomycin analogues, which have shown potent inhibitory activity against P. aeruginosa.[1]
Comparative Antibacterial Spectrum
The in vitro antibacterial activity of the new this compound analogues was determined by assessing their Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
Data Presentation
Due to the nascent stage of research on these specific new this compound analogues, a comprehensive, publicly available table of MIC values against a broad spectrum of bacteria is not yet available in the format of a single, consolidated study. However, existing literature on earlier mureidomycins provides a foundational understanding of their activity. For instance, Mureidomycin C has been shown to be the most active among the initial A-D analogues against Pseudomonas aeruginosa, with MIC values ranging from 0.1 to 3.13 µg/mL.
To provide a comparative context, the following tables will be populated with data as it becomes available from ongoing and future studies. For illustrative purposes, hypothetical data and data from related compounds are presented to demonstrate the intended format and the type of comparisons that will be drawn.
Table 1: Hypothetical MIC Values (µg/mL) of New this compound Analogues against Gram-Negative Bacteria
| Bacterial Strain | New this compound Analogue 1 | New this compound Analogue 2 | Ciprofloxacin | Meropenem |
| Pseudomonas aeruginosa | 0.5 | 1 | 0.5 | 2 |
| Escherichia coli | 16 | 32 | 0.015 | 0.03 |
| Klebsiella pneumoniae | 32 | 64 | 0.03 | 0.06 |
| Acinetobacter baumannii | 64 | >64 | 1 | 8 |
Table 2: Hypothetical MIC Values (µg/mL) of New this compound Analogues against Gram-Positive Bacteria
| Bacterial Strain | New this compound Analogue 1 | New this compound Analogue 2 | Vancomycin | Linezolid |
| Staphylococcus aureus | >64 | >64 | 1 | 2 |
| Enterococcus faecalis | >64 | >64 | 2 | 2 |
Note: The data presented in these tables are for illustrative purposes and do not represent actual experimental results for the new this compound analogues.
Experimental Protocols
The determination of the antibacterial spectrum and MIC values of the new this compound analogues is conducted using standardized methods to ensure reproducibility and comparability of results. The primary method employed is the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the standardized procedure for determining the MIC of the novel this compound analogues.
1. Preparation of Materials:
- Bacterial Strains: Standard laboratory strains and clinical isolates of the target bacteria.
- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most aerobic bacteria.
- Antibiotic Stock Solutions: Prepare high-concentration stock solutions of the this compound analogues and comparator antibiotics in a suitable solvent.
- 96-Well Microtiter Plates: Sterile, clear, flat-bottomed plates.
2. Inoculum Preparation:
- From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate cell density of 1-2 x 10⁸ CFU/mL.
- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
- Perform serial two-fold dilutions of the antibiotic stock solutions in CAMHB directly in the 96-well microtiter plates to achieve a range of desired concentrations.
- Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
4. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well containing the antibiotic dilutions and the growth control well.
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- Following incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Mandatory Visualizations
To further elucidate the experimental process and the underlying mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Simplified signaling pathway of this compound analogue action.
References
Benchmarking the Safety and Toxicity Profile of Mureidomycin D Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antibiotics with favorable safety profiles. Mureidomycins, a class of peptidyl-nucleoside antibiotics, have garnered attention for their potent activity against Pseudomonas aeruginosa, including strains resistant to β-lactam antibiotics. This guide provides a comparative overview of the safety and toxicity profile of Mureidomycin derivatives, benchmarked against established antibiotics, cefoperazone (B1668861) and ceftazidime (B193861). While specific quantitative toxicity data for Mureidomycin D and its derivatives are limited in publicly available literature, existing studies consistently report their low toxicity.
Executive Summary
Mureidomycin C, a representative of the mureidomycin family, has demonstrated low toxicity in preclinical studies, protecting mice from experimental P. aeruginosa infections without significant adverse effects[1][2]. The primary mechanism of action of mureidomycins is the inhibition of bacterial peptidoglycan synthesis via the targeting of phospho-N-acetylmuramyl-pentapeptide translocase (MraY), a pathway distinct from many current antibiotics, suggesting a lack of cross-resistance[3]. This guide presents available qualitative toxicity information for Mureidomycins and quantitative data for the comparator antibiotics, cefoperazone and ceftazidime, alongside detailed experimental protocols for key safety and toxicity assays.
Comparative Safety and Toxicity Data
Due to the limited availability of specific quantitative toxicity data for this compound and its derivatives, this section provides a qualitative summary for Mureidomycins and a quantitative summary for the benchmark antibiotics.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| This compound & Derivatives | - | - | Data not available | - |
| Cefoperazone | - | - | Data not available | - |
| Ceftazidime | - | - | Data not available | - |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Hemolytic Activity
| Compound | Red Blood Cell Source | HC50 (µg/mL) | Reference |
| This compound & Derivatives | - | Data not available | - |
| Cefoperazone | - | Data not available | - |
| Ceftazidime | - | Data not available | - |
Note: HC50 (half-maximal hemolytic concentration) is the concentration of a substance that causes 50% hemolysis of red blood cells.
Table 3: In Vivo Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Mureidomycin C | Mouse | - | "Low toxicity" | [1][2] |
| Cefoperazone | Mouse | Oral | 15,000 | |
| Rat | Oral | >12,000 | ||
| Mouse | Subcutaneous | 13,000 | ||
| Rat | Intraperitoneal | 4,700 | ||
| Rat | Intravenous | 3,840 | ||
| Ceftazidime | - | - | Data not available | - |
Note: LD50 (lethal dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals.
Experimental Protocols
Detailed methodologies for key safety and toxicity assays are crucial for the reproducibility and comparison of data.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Hemolysis Assay
This assay evaluates the ability of a compound to lyse red blood cells, a critical indicator of potential hematotoxicity.
Workflow for Hemolysis Assay
In Vivo Acute Toxicity Study in Mice
This study is designed to determine the short-term toxicity of a single high dose of a substance.
Workflow for Acute Toxicity Study
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Mureidomycins exert their antibacterial effect by inhibiting a crucial step in the bacterial cell wall biosynthesis pathway. This targeted action contributes to their specificity and potentially lower toxicity towards eukaryotic cells.
Conclusion
While the available data strongly suggests a favorable safety profile for Mureidomycin derivatives, characterized by low toxicity in preclinical models, a comprehensive quantitative assessment is still needed. The lack of specific IC50 and LD50 values for this compound and its analogs in the public domain highlights a critical gap in the preclinical data package. Further studies employing standardized toxicity assays, such as those detailed in this guide, are essential to fully characterize the safety profile of this promising class of antibiotics and to support their potential progression into clinical development. The benchmark data provided for cefoperazone and ceftazidime offer a valuable reference for the performance targets that new antibiotics in this therapeutic area should aim to meet or exceed.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MUREIDOMYCINS A-D, NOVEL PEPTIDYLNUCLEOSIDE ANTIBIOTICS WITH SPHEROPLAST FORMING ACTIVITY [jstage.jst.go.jp]
- 3. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mureidomycin D: A Guide for Laboratory Professionals
The proper disposal of Mureidomycin D, a peptidylnucleoside antibiotic, is crucial for maintaining laboratory safety, environmental protection, and mitigating the development of antimicrobial resistance. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound, particularly in its pure or concentrated forms, should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or particulate matter. An accessible safety shower and eyewash station are mandatory in the handling area.
This compound Waste Characterization
All materials that have come into contact with this compound must be treated as hazardous chemical waste. This includes:
-
Pure this compound substance
-
Stock solutions and dilutions
-
Contaminated media and buffers
-
Used labware (e.g., pipette tips, tubes, flasks, vials)
-
Contaminated PPE (gloves, etc.)
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. Improper disposal contributes to environmental contamination and can foster the emergence of antibiotic-resistant bacteria.
Step-by-Step Disposal Protocol
The following protocol outlines the approved method for the disposal of all forms of this compound waste.
Waste Segregation and Collection
Proper segregation is the foundational step for safe disposal.
-
Liquid Waste: All aqueous and solvent-based solutions containing this compound should be collected in a designated, leak-proof hazardous waste container. The container must be made of a chemically compatible material (e.g., high-density polyethylene) and have a secure, screw-top cap.
-
Solid Waste: All contaminated solid items, such as pipette tips, microfuge tubes, and gloves, should be collected in a separate, clearly labeled hazardous waste bag or a puncture-resistant container for sharps.
Waste Container Labeling
Accurate and thorough labeling is a critical compliance requirement.
-
Affix a "Hazardous Waste" label to each container as soon as the first piece of waste is added.
-
The label must include:
-
The full chemical name: "this compound Waste"
-
The date of initial waste accumulation.
-
The physical state of the waste (liquid or solid).
-
The location of waste generation (building and room number).
-
The name of the principal investigator or responsible party.
-
Storage of this compound Waste
Waste must be stored safely within the laboratory prior to collection.
-
Store all this compound waste containers in a designated satellite accumulation area. This area should be clearly marked and located at or near the point of waste generation.
-
Ensure that waste containers are kept closed at all times, except when adding waste.
-
Do not mix this compound waste with other incompatible waste streams.
Requesting Waste Disposal
-
Once a waste container is full, or within one year of the initial accumulation date (check your institution's specific guidelines), a hazardous waste pickup must be requested.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. Follow their specific procedures for making a request.
Deactivation of this compound
-
Autoclaving: The heat stability of this compound is not well-documented. Therefore, autoclaving alone should not be considered a reliable method for its deactivation.
-
Chemical Deactivation: Some studies suggest that activated carbon can be effective in adsorbing and deactivating certain pharmaceuticals.[1][2][3] This method involves mixing the antibiotic waste with activated carbon before disposal. However, the efficacy for this compound is unknown and this should only be performed under the guidance of your EHS department.
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not available, the following table provides general guidelines for laboratory hazardous waste.
| Parameter | Guideline |
| Maximum Satellite Accumulation Area (SAA) Volume | 55 gallons (total hazardous waste) |
| Maximum SAA Time Limit | 1 year from the first addition of waste |
| pH for Aqueous Waste (if drain disposal were permissible) | N/A - Drain disposal is not recommended |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
This comprehensive guide provides a framework for the safe and compliant disposal of this compound. Adherence to these procedures is essential for protecting laboratory personnel and the environment. Always consult your institution's specific hazardous waste management guidelines and your Environmental Health and Safety office for final instructions.
References
- 1. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of an activated carbon disposal system for safe disposal of model prescription sedative medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activated Carbon-Based System for the Disposal of Psychoactive Medications - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Protocol for Mureidomycin D
Mureidomycin D is a peptidylnucleoside antibiotic with activity against Pseudomonas aeruginosa[1][2]. As with any potent bioactive compound, adherence to strict safety protocols is essential to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides detailed procedures for the safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
When working with this compound in its lyophilized powder form or in solution, a comprehensive set of personal protective equipment is mandatory to prevent accidental exposure through inhalation, skin contact, or eye contact.[3]
Table 1: Required Personal Protective Equipment for this compound
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be worn to protect against liquid splashes and chemical vapors.[3] |
| Face Shield | Recommended when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[3] | |
| Body Protection | Laboratory Coat | A standard, properly fitting lab coat is the minimum requirement to protect clothing and skin from potential contamination.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. For handling concentrated solutions, consider double-gloving.[3] |
| Respiratory Protection | Respirator | Necessary when handling the lyophilized powder to prevent inhalation of fine particles. A risk assessment should determine the specific type of respirator required.[3] |
Operational Plan: From Receipt to Use
A systematic workflow is critical for the safe and effective use of this compound. The following diagram and procedural steps outline the recommended process from initial receipt to experimental application.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedures:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or compromised seals.
-
Storage: For long-term stability, store this compound in a tightly sealed, light-protective, and desiccated container at -20°C or lower.[3]
-
Equilibration: Before opening, allow the container to equilibrate to room temperature inside a desiccator. This crucial step prevents condensation and moisture absorption, which can degrade the peptide.[3]
-
Reconstitution:
-
Always handle the lyophilized powder within a chemical fume hood or other ventilated enclosure to minimize inhalation risk.
-
Mureidomycins are soluble in methanol (B129727) and water.[1] For initial dissolution, use a high-quality solvent appropriate for your experimental needs.
-
Carefully add the solvent to the vial containing the lyophilized peptide.
-
-
Experimental Use: When using this compound solutions, continue to wear all required PPE to prevent accidental exposure.
Emergency Procedures
In the event of exposure, immediate and appropriate action is critical.
-
If Swallowed: Rinse your mouth with water. Call a POISON CENTER or doctor if you feel unwell.[5]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[5]
-
In Case of Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention.[5]
-
If Inhaled: Move the individual to fresh air. Seek medical attention if respiratory symptoms occur.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential health risks.
-
Stock Solutions: Concentrated stock solutions of this compound are considered hazardous chemical waste.[6] They should be collected in a clearly labeled, approved container for chemical waste and disposed of according to your institution's environmental health and safety (EHS) guidelines.[6]
-
Contaminated Materials: All materials that have come into direct contact with this compound, including pipette tips, gloves, and empty vials, must be treated as hazardous waste.[3] These items should be collected in a designated, clearly labeled hazardous waste container.[3]
-
Aqueous Waste: Dilute aqueous solutions containing this compound should also be collected as chemical waste.[3] Do not pour antibiotic waste down the drain unless specifically permitted by your institution's EHS office, as this can contribute to environmental pollution and antibiotic resistance.[6][7]
By adhering to these safety and handling protocols, researchers can mitigate risks, ensure the integrity of their experimental materials, and maintain a safe and compliant laboratory environment.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. SIDP - Antibiotic Disposal [sidp.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
